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  • Product: N2-Phenylacetyl guanosine
  • CAS: 132628-16-1

Core Science & Biosynthesis

Foundational

N²-Phenylacetyl Guanosine: A Comprehensive Technical Guide to its Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N²-Modified Guanosine Analogs Guanosine, a fundamental building block of nucleic acids, is a frequent target for chemical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N²-Modified Guanosine Analogs

Guanosine, a fundamental building block of nucleic acids, is a frequent target for chemical modification to probe and modulate biological processes. Modifications at the N² exocyclic amino group, in particular, have garnered significant attention in the fields of chemical biology and drug discovery. These modifications can influence the hydrogen-bonding patterns of the guanine base, thereby altering the stability and recognition of nucleic acid structures. N²-substituted guanosine analogs are crucial components of mRNA cap structures and have been investigated as inhibitors of translation, highlighting their potential as therapeutic agents.[1] The introduction of a phenylacetyl group at the N²-position creates N²-Phenylacetyl guanosine, a molecule with unique steric and electronic properties that may offer novel opportunities for biological investigation and drug design. This guide provides an in-depth exploration of its molecular structure, a proposed synthetic route, and a comprehensive characterization workflow.

Molecular Structure and Properties

N²-Phenylacetyl guanosine is a derivative of the naturally occurring nucleoside guanosine, where a phenylacetyl group is covalently attached to the exocyclic amino group at the 2-position of the guanine base.

Table 1: Physicochemical Properties of N²-Phenylacetyl Guanosine

PropertyValueSource
CAS Number 132628-16-1Internal Database
Molecular Formula C₁₈H₁₉N₅O₆Internal Database
Molecular Weight 401.37 g/mol Internal Database

The phenylacetyl moiety introduces a bulky, hydrophobic aromatic ring and a flexible ethyl linker to the guanine base. This modification is expected to influence the conformational preferences of the glycosidic bond and the sugar pucker of the ribose ring.

Proposed Synthesis of N²-Phenylacetyl Guanosine

The selective acylation of the N²-amino group of guanosine in the presence of other reactive functional groups (hydroxyl groups on the ribose and the O⁶ and N¹ positions of the guanine ring) presents a significant synthetic challenge. A highly effective method for achieving selective N²-acylation is the "transient protection" strategy, which utilizes trimethylsilyl chloride (TMSCl) to temporarily protect the hydroxyl and other reactive sites, thereby directing the acylation to the desired amino group.[2][3]

Experimental Protocol: Synthesis via Transient Protection

This protocol describes a plausible method for the synthesis of N²-Phenylacetyl guanosine based on established procedures for N²-acylation of guanosine.[2][3]

Materials:

  • Guanosine

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Phenylacetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Drying the Starting Material:

    • Co-evaporate guanosine with anhydrous pyridine (3 x 10 mL) to remove residual water. This step is critical as TMSCl reacts readily with water, which would reduce the efficiency of the silylation.

  • Transient Silylation:

    • Suspend the dried guanosine in a mixture of anhydrous pyridine and anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add an excess of TMSCl (e.g., 4-5 equivalents) to the suspension with vigorous stirring. The TMSCl reacts with the hydroxyl groups of the ribose and the N¹ and O⁶ positions of the guanine base, forming trimethylsilyl ethers and a silylated guanine, respectively. This transient protection prevents side reactions during acylation.

  • N²-Acylation:

    • Once the guanosine is fully silylated (the solution should become clear), slowly add phenylacetyl chloride (1.1-1.5 equivalents) to the reaction mixture at 0 °C. The silylation of the O⁶ and amino groups accelerates the acylation at the N² position while preventing O⁶ acylation.[3]

    • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Deprotection (Desilylation):

    • Quench the reaction by adding a mixture of water and pyridine or a solution of ammonium hydroxide in methanol. This hydrolyzes the silyl protecting groups, regenerating the hydroxyl groups on the ribose and the N¹ and O⁶ positions of the guanine base.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Resuspend the residue in a suitable solvent system (e.g., DCM/MeOH) and purify by silica gel column chromatography. A gradient elution system (e.g., increasing percentage of methanol in dichloromethane) is typically used to isolate the desired product.

  • Characterization:

    • Collect the fractions containing the product, combine them, and evaporate the solvent.

    • Dry the final product under high vacuum and characterize it using the methods described in the following section.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized N²-Phenylacetyl guanosine.

Guanosine Guanosine Silylation Silylation Guanosine->Silylation TMSCl, Pyridine Acylation Acylation Silylation->Acylation Phenylacetyl Chloride Deprotection Deprotection Acylation->Deprotection NH4OH/MeOH Purification Purification Deprotection->Purification Silica Gel Chromatography N2_PAG N2_PAG Purification->N2_PAG Isolated Product NMR NMR N2_PAG->NMR Structural Elucidation MS MS N2_PAG->MS Molecular Weight Confirmation UV_Vis UV_Vis N2_PAG->UV_Vis Purity & Concentration HPLC HPLC N2_PAG->HPLC Purity Analysis H1_NMR H1_NMR NMR->H1_NMR Proton Environment C13_NMR C13_NMR NMR->C13_NMR Carbon Skeleton N15_NMR N15_NMR NMR->N15_NMR Nitrogen Environment (optional) ESI_MS ESI_MS MS->ESI_MS Soft Ionization

Figure 1: A comprehensive workflow for the synthesis and characterization of N²-Phenylacetyl guanosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of N²-Phenylacetyl guanosine.

  • ¹H NMR: The proton NMR spectrum will provide key information.

    • Guanine Protons: The H8 proton of the guanine base will appear as a singlet, typically downfield. The NH proton of the phenylacetyl group will appear as a singlet, and its chemical shift will be concentration-dependent. The N¹H proton will also be observable.

    • Ribose Protons: The anomeric proton (H1') will be a doublet, and its coupling constant can provide information about the sugar conformation. The other ribose protons (H2', H3', H4', H5', H5'') will appear in the characteristic sugar region.

    • Phenylacetyl Protons: The aromatic protons of the phenyl group will appear as multiplets in the aromatic region, and the methylene protons (-CH₂-) will be a singlet.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. The carbonyl carbon of the phenylacetyl group will have a characteristic downfield chemical shift.

  • ¹⁵N NMR: While less common, ¹⁵N NMR can be used to directly observe the nitrogen atoms. The chemical shift of the N² nitrogen will be significantly different from that of an unmodified guanosine, providing direct evidence of acylation.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing nucleosides. In positive ion mode, the expected [M+H]⁺ ion at m/z 402.14 would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide further structural information. A characteristic fragmentation pattern would be the neutral loss of the ribose moiety (132.04 Da), resulting in a fragment ion corresponding to the N²-phenylacetyl guanine base.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for assessing the purity of the sample and for quantification. The UV spectrum of N²-Phenylacetyl guanosine is expected to show a maximum absorption (λ_max) characteristic of the modified guanine chromophore.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final product. A reversed-phase C18 column with a gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer is a standard method for analyzing nucleosides. A single, sharp peak in the chromatogram indicates a high degree of purity.

Potential Biological Relevance and Signaling

While the specific biological activity of N²-Phenylacetyl guanosine is not extensively documented, the modification of the N² position of guanosine is known to play a critical role in various biological processes. For instance, N²,N²-dimethylguanosine is a component of the 5' cap of certain mRNAs and is crucial for their recognition by the translation initiation factor eIF4E.[1] Introducing a bulky phenylacetyl group at the N² position could potentially modulate the binding of proteins that recognize the guanine base, thereby influencing processes like translation or RNA processing.

cluster_pathway Hypothetical Modulation of mRNA Translation mRNA_Cap 5' Cap (m7GpppN) eIF4E eIF4E mRNA_Cap->eIF4E Binding Translation_Initiation Translation Initiation eIF4E->Translation_Initiation Activation N2_PAG N2-Phenylacetyl Guanosine (Potential Antagonist) N2_PAG->eIF4E Potential Inhibition

Sources

Exploratory

The Potential Biological Significance of N2-Phenylacetyl Guanosine: A Technical Guide for Researchers

Introduction N2-Phenylacetyl guanosine is a synthetic purine nucleoside derivative that, while not extensively studied for its direct biological activity, represents a fascinating intersection of two pharmacologically si...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N2-Phenylacetyl guanosine is a synthetic purine nucleoside derivative that, while not extensively studied for its direct biological activity, represents a fascinating intersection of two pharmacologically significant chemical families: N2-modified guanosine analogues and compounds bearing a phenylacetyl moiety. This guide provides a comprehensive technical overview of the potential biological significance of N2-Phenylacetyl guanosine, drawing upon the well-established roles of its constituent parts. For researchers in drug discovery and the neurosciences, understanding this potential is the first step toward unlocking novel therapeutic avenues. We will delve into the chemical rationale for its synthesis, explore the rich neuropharmacology of guanosine derivatives, consider the therapeutic applications of phenylacetyl-containing compounds, and propose experimental frameworks for elucidating the unique biological profile of N2-Phenylacetyl guanosine.

Chemical Synthesis and Structural Properties of N2-Modified Guanosine Derivatives

The synthesis of N2-modified guanosine derivatives is a well-established field in medicinal chemistry, driven by the desire to create novel probes for biological systems and develop new therapeutic agents.[1][2] The N2 position of the guanine base is a prime target for modification, as it allows for the introduction of various functional groups without disrupting the essential Watson-Crick hydrogen bonding faces of the molecule.

A common synthetic route to N2-acyl guanosine derivatives involves the reaction of a protected guanosine precursor with an acylating agent. For N2-Phenylacetyl guanosine, this would typically involve the reaction of a suitably protected guanosine with phenylacetyl chloride or a related activated form of phenylacetic acid. The protection of the ribose hydroxyl groups and other reactive sites on the guanine base is crucial to ensure regioselective acylation at the N2 position.[3]

One of the remarkable chemical properties of N2-modified guanosine derivatives is their ability to self-assemble into higher-order structures known as G-quadruplexes (or G-quartets). These structures are formed by the stacking of square-planar arrangements of four guanine bases, stabilized by Hoogsteen hydrogen bonds and a central cation.[4][5] The nature of the substituent at the N2 position can significantly influence the stability and topology of these G-quadruplexes.[6] This property makes N2-modified guanosines valuable tools for studying the structure and function of G-quadruplexes, which are implicated in various biological processes, including the regulation of gene expression.[5][7]

The Guanosine Moiety: A Foundation for Neuroprotection and Neuromodulation

Guanosine and its derivatives, collectively known as guanine-based purines (GBPs), have emerged as significant neuromodulators with potent neuroprotective and neurotrophic effects.[8][9] This body of research provides a strong rationale for investigating N2-Phenylacetyl guanosine as a potential neurotherapeutic agent.

Neuroprotective Effects of Guanosine

Guanosine has demonstrated remarkable protective effects in a variety of in vitro and in vivo models of neurological disorders, including ischemic stroke, Parkinson's disease, and Alzheimer's disease.[8][9][10][11] The primary mechanisms underlying this neuroprotection are multifaceted and include:

  • Anti-excitotoxic activity : Guanosine modulates glutamate transmission, a key factor in neuronal damage following injury or disease. It has been shown to stimulate glutamate uptake, thereby reducing the excitotoxic effects of excess extracellular glutamate.[10][12]

  • Antioxidant and Anti-inflammatory Effects : Guanosine mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and inhibiting the activation of pro-inflammatory signaling pathways such as nuclear factor kappa B (NF-κB).[8][9]

  • Mitochondrial Protection : It helps to preserve mitochondrial function, which is often compromised in neurodegenerative conditions.[11]

Signaling Pathways in Guanosine-Mediated Neuroprotection

The neuroprotective effects of guanosine are mediated through a complex interplay of signaling pathways. While a specific high-affinity receptor for guanosine has yet to be definitively identified, its actions are known to involve:

  • Interaction with Adenosine Receptors : Guanosine's effects are often linked to the adenosinergic system, potentially through allosteric modulation of adenosine A1 and A2A receptors.[11]

  • Activation of K+ Channels : Guanosine-induced neuroprotection has been shown to be dependent on the activation of potassium channels.[12]

  • Modulation of Protein Kinase Cascades : The downstream signaling involves the activation of several pro-survival protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), Mitogen-activated protein kinase kinase (MEK), and Phosphoinositide 3-kinase (PI3K).[8][12]

Guanosine Neuroprotective Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response guanosine Guanosine adenosine_receptor Adenosine Receptors (A1/A2A) guanosine->adenosine_receptor Modulates k_channel K+ Channels guanosine->k_channel Activates pka PKA adenosine_receptor->pka pi3k PI3K/Akt adenosine_receptor->pi3k pkc PKC k_channel->pkc neuroprotection Neuroprotection (Anti-excitotoxicity, Antioxidant, Anti-inflammatory) pka->neuroprotection mek MEK/ERK pkc->mek pkc->neuroprotection pi3k->neuroprotection mek->neuroprotection

Guanosine's neuroprotective signaling cascade.

The Phenylacetyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The phenylacetyl group is a common structural motif in a number of biologically active compounds, including pharmaceuticals and natural products. Its incorporation into the N2 position of guanosine could confer additional or synergistic pharmacological properties.

Anticonvulsant Activity

Several compounds containing a phenylacetyl core have been investigated and developed as anticonvulsant agents. For instance, a series of N-(phenylacetyl)trifluoromethanesulfonamides exhibited significant activity against seizures in preclinical models.[13] These compounds were found to have a good safety profile and oral bioavailability, suggesting that the phenylacetyl scaffold can be a valuable component in the design of new antiepileptic drugs.[13]

Receptor Antagonism

Phenylacetyl derivatives have also been synthesized and evaluated as antagonists for various G protein-coupled receptors. A notable example is the development of selective M2 muscarinic receptor antagonists, which have potential applications in treating cardiovascular disorders like bradycardia.[14]

Table 1: Summary of Biological Activities of Parent Moieties

MoietyClass of CompoundKey Biological ActivitiesPotential Therapeutic Applications
Guanosine & Derivatives Purine NucleosidesNeuroprotection, Neuromodulation, Anti-inflammatory, AntioxidantStroke, Parkinson's Disease, Alzheimer's Disease, Epilepsy
Phenylacetyl Compounds Aromatic Carboxylic Acid DerivativesAnticonvulsant, Muscarinic Receptor AntagonismEpilepsy, Bradycardia

Hypothesized Biological Roles and Therapeutic Potential of N2-Phenylacetyl Guanosine

Based on the activities of its constituent moieties, we can hypothesize several potential biological roles and therapeutic applications for N2-Phenylacetyl guanosine:

  • A Novel Neuroprotective Agent : By combining the neuroprotective properties of guanosine with the potential for improved blood-brain barrier permeability or enhanced target engagement conferred by the phenylacetyl group, N2-Phenylacetyl guanosine could be a potent therapeutic candidate for a range of neurodegenerative diseases.

  • An Anticonvulsant with a Unique Mechanism : The compound could exhibit dual-action anticonvulsant properties, stemming from both the neuromodulatory effects of the guanosine core and the direct anticonvulsant activity of the phenylacetyl moiety.

  • A Tool for G-Quadruplex Research : The phenylacetyl group may influence the self-assembly of guanosine into G-quadruplexes, making N2-Phenylacetyl guanosine a useful probe for studying the structure and function of these nucleic acid secondary structures.

  • A Precursor for Further Drug Development : N2-Phenylacetyl guanosine can serve as a versatile scaffold for the synthesis of a library of related compounds with diverse biological activities.

Experimental Protocols for Characterization

To validate the hypothesized biological significance of N2-Phenylacetyl guanosine, a systematic experimental approach is required. Below are two key experimental protocols that form a self-validating system for assessing its potential neuroprotective and anticonvulsant activities.

Protocol 1: In Vitro Assessment of Neuroprotection using Oxygen-Glucose Deprivation (OGD)

This protocol assesses the ability of N2-Phenylacetyl guanosine to protect neurons from ischemic-like damage.

Objective : To determine if N2-Phenylacetyl guanosine reduces neuronal cell death in an in vitro model of ischemia.

Methodology :

  • Cell Culture : Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • OGD Induction :

    • Replace the culture medium with a glucose-free medium.

    • Place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 60-90 minutes) to induce OGD.

  • Treatment :

    • Prepare stock solutions of N2-Phenylacetyl guanosine and a positive control (e.g., native guanosine).

    • During the OGD period or immediately after, treat the cells with various concentrations of N2-Phenylacetyl guanosine.

  • Reperfusion : After the OGD period, replace the glucose-free medium with the original culture medium and return the cells to a normoxic incubator for 24 hours.

  • Assessment of Cell Viability :

    • Use a quantitative cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay, to measure cell death.

    • Compare the viability of cells treated with N2-Phenylacetyl guanosine to untreated OGD-exposed cells and normoxic control cells.

  • Data Analysis : Calculate the percentage of neuroprotection conferred by N2-Phenylacetyl guanosine at each concentration and determine the EC50 value.

Neuroprotection Assay Workflow start Start: Neuronal Cell Culture ogd Induce Oxygen-Glucose Deprivation (OGD) start->ogd treatment Treat with N2-Phenylacetyl Guanosine ogd->treatment reperfusion Reperfusion (24h) treatment->reperfusion viability Assess Cell Viability (MTT or LDH Assay) reperfusion->viability analysis Data Analysis and EC50 Determination viability->analysis

Workflow for assessing in vitro neuroprotection.
Protocol 2: In Vivo Evaluation of Anticonvulsant Activity

This protocol uses a standard rodent model of seizures to assess the anticonvulsant potential of N2-Phenylacetyl guanosine.

Objective : To determine if N2-Phenylacetyl guanosine can prevent or reduce the severity of chemically-induced seizures in mice.

Methodology :

  • Animals : Use adult male mice (e.g., C57BL/6 strain).

  • Drug Preparation and Administration :

    • Dissolve N2-Phenylacetyl guanosine in a suitable vehicle (e.g., saline with a small amount of DMSO).

    • Administer the compound intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).

  • Seizure Induction :

    • After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant agent, such as pentylenetetrazol (PTZ) or kainic acid, to induce seizures.

  • Behavioral Observation :

    • Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., the Racine scale).

    • Record the latency to the first seizure and the duration of seizures.

  • Data Analysis :

    • Compare the seizure scores, latency, and duration between the treated groups and the control groups using appropriate statistical tests (e.g., ANOVA).

    • Determine the effective dose (ED50) of N2-Phenylacetyl guanosine for anticonvulsant activity.

Future Directions

The exploration of N2-Phenylacetyl guanosine is in its infancy. Future research should focus on:

  • Systematic SAR Studies : Synthesizing and testing a range of N2-acyl guanosine derivatives to understand the structure-activity relationships for neuroprotection and anticonvulsant effects.

  • Mechanism of Action Studies : Investigating the specific molecular targets of N2-Phenylacetyl guanosine, including its interaction with adenosine receptors, ion channels, and its influence on G-quadruplex stability.

  • Pharmacokinetic and Toxicological Profiling : Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of N2-Phenylacetyl guanosine to determine its suitability as a drug candidate.

References

  • Dal-Cim, T., et al. (2013). Guanosine protects against glutamate-induced oxidative stress in hippocampal slices.
  • Almeida, R. F., et al. (2008). Mechanism of guanosine-induced neuroprotection in rat hippocampal slices submitted to oxygen-glucose deprivation. Neuroscience, 151(2), 464-472. [Link]

  • Lanznaster, D., et al. (2016). Guanosine: a neuromodulator with therapeutic potential in brain disorders. Aging and disease, 7(5), 657. [Link]

  • Tasca, C. I., et al. (2018). Neuromodulatory Effects of Guanine-Based Purines in Health and Disease. Frontiers in bioscience (Landmark edition), 23, 1384-1402. [Link]

  • Kolasa, E., et al. (2021). Neuroprotective Effects of Guanosine in Ischemic Stroke—Small Steps towards Effective Therapy. International Journal of Molecular Sciences, 22(13), 6933. [Link]

  • Golon, L., et al. (2012). Synthesis of N2-modified 7-methylguanosine 5'-monophosphates as nematode translation inhibitors. Bioorganic & medicinal chemistry letters, 22(11), 3739-3743. [Link]

  • Kamaike, K., et al. (2001). Efficient methods for the synthesis of [2-15N]guanosine and 2'-deoxy[2-15N]guanosine derivatives. Nucleosides, nucleotides & nucleic acids, 20(1-2), 59-75. [Link]

  • Piecyk, K., et al. (2023). N2 modified cap analogues as translation inhibitors and substrates for preparation of therapeutic mRNA. Amino acids, 55(9), 1109-1123. [Link]

  • Ratajczak-Sitarz, M., et al. (2024). The Synergistic Effect of N2 and N7 Modifications on the Inhibitory Efficacy of mRNA Cap Analogues. International Journal of Molecular Sciences, 25(10), 5309. [Link]

  • Stachelska-Wierzchowska, A., et al. (2021). N2 modified dinucleotide cap analogs as a potent tool for mRNA engineering. RNA biology, 18(sup1), 464-475. [Link]

  • Wang, X., et al. (2007). N2-Acetyl-O6-(2-(P-Nitrophenyl)Ethyl)Guanine: A Convenient Building Block for the Synthesis of 9-Substituted Guanine Derivatives.
  • Liu, X., et al. (2006). G-quartet formation from an N2-modified guanosine derivative. Organic letters, 8(18), 4075-4078. [Link]

  • Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N, N-diisopropylamino) phosphine. Tetrahedron Letters, 26(21), 2525-2528.
  • Zhang, W., & Cook, S. D. (2023). One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Journal of the American Chemical Society, 145(14), 8055-8061. [Link]

  • D'Ascenzo, L., et al. (2014). effects of LNA-, 2′F-RNA–and 2′F-ANA-guanosine chemistries on G-quadruplex structure and stability. Nucleic acids research, 42(8), 5320-5331. [Link]

  • Li, Y., et al. (2025). Guanine Amine Derivatives Promote Forming a Base-Vacancy-G Quadruplex Structure. ACS omega. [Link]

  • Kudelko, A., & Wróbel, Z. (2007). Synthesis and Evaluation of N-(phenylacetyl)trifluoromethanesulfonamides as Anticonvulsant Agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 340(12), 643-649. [Link]

  • Marušič, M., & Plavec, J. (2021). Ligands as Stabilizers of G-Quadruplexes in Non-Coding RNAs. Molecules, 26(20), 6195. [Link]

  • Haase, L., Karg, B., & Weisz, K. (2019). Manipulating DNA G‐Quadruplex Structures by Using Guanosine Analogues. ChemBioChem, 20(8), 985-993. [Link]

  • Uchida, C., et al. (1998). Synthesis and biological evaluation of phenylacetyl derivatives having low central nervous system permeability as potent and selective M2 muscarinic receptor antagonists. Chemical & pharmaceutical bulletin, 46(1), 53-68. [Link]

Sources

Foundational

N2-Phenylacetyl Guanosine: A Comprehensive Technical Guide for Pharmaceutical Intermediate Synthesis

Abstract This technical guide provides an in-depth exploration of N2-Phenylacetyl guanosine, a critical pharmaceutical intermediate. Designed for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of N2-Phenylacetyl guanosine, a critical pharmaceutical intermediate. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthesis, purification, and analytical characterization of this compound. By delving into the causality behind the experimental choices, this guide offers not just a methodology, but a framework for understanding the strategic considerations in nucleoside chemistry. The protocols described herein are designed as self-validating systems, ensuring reproducibility and high purity. This guide is grounded in authoritative scientific principles and supported by comprehensive references to peer-reviewed literature.

Introduction: The Strategic Importance of N2-Acyl Guanosine Derivatives

Guanosine, a fundamental building block of nucleic acids, also serves as a versatile starting material in the synthesis of numerous antiviral and anticancer agents.[1] The therapeutic efficacy of many guanosine analogues, such as Ganciclovir and Acyclovir, hinges on their ability to mimic natural nucleosides and interfere with viral replication.[2][3] The synthesis of these complex molecules often necessitates the strategic protection of reactive functional groups on the guanine base to ensure regioselectivity in subsequent reactions.

The exocyclic N2-amino group of guanosine is a primary site for such protective modifications. Acylation of this amine serves two primary purposes: it prevents unwanted side reactions at this position and modulates the electronic properties of the purine ring system. The phenylacetyl group, in particular, offers a stable yet readily cleavable protecting group, making N2-Phenylacetyl guanosine a valuable intermediate in multi-step syntheses of complex nucleoside analogues. This guide will focus on the practical aspects of preparing and characterizing this key intermediate.

Synthesis of N2-Phenylacetyl Guanosine: A Guided Protocol

The selective acylation of the N2-amino group of guanosine in the presence of other nucleophilic sites (the hydroxyl groups of the ribose sugar and the O6-lactam oxygen) presents a significant synthetic challenge. A robust and widely adopted strategy to achieve this selectivity is the "transient protection" method.[4] This approach involves the temporary silylation of the hydroxyl groups and the O6-oxygen, which enhances the nucleophilicity of the N2-amino group and directs the acylating agent to the desired position.

The Causality Behind Transient Silylation

The hydroxyl groups of the ribose moiety are more acidic than the N2-amino group and would readily react with an acylating agent like phenylacetyl chloride. Furthermore, the O6-oxygen of the guanine base can also undergo acylation. To prevent these side reactions, a silylating agent, typically trimethylsilyl chloride (TMSCl), is introduced. The TMS groups temporarily "cap" the hydroxyl and O6 positions. This transient protection not only prevents unwanted acylation but also improves the solubility of the guanosine derivative in organic solvents, facilitating a homogenous reaction.[4]

Experimental Protocol: Synthesis via Transient Protection

This protocol outlines a reliable method for the synthesis of N2-Phenylacetyl guanosine from guanosine.

Materials:

  • Guanosine

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Phenylacetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Ammonium hydroxide solution (28-30%)

Procedure:

  • Drying: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add guanosine. Dry the guanosine by co-evaporation with anhydrous pyridine (3 x volume) under reduced pressure.

  • Silylation: Suspend the dried guanosine in anhydrous pyridine. Cool the suspension to 0°C in an ice bath. Slowly add trimethylsilyl chloride (TMSCl) dropwise while maintaining the temperature at 0°C. Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The suspension should become a clear solution as the silylation proceeds.

  • Acylation: Cool the solution back to 0°C. Add phenylacetyl chloride dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Cool the reaction mixture to 0°C and quench the reaction by the slow addition of methanol, followed by water. Stir for 30 minutes.

  • Deprotection and Isolation: Concentrate the mixture under reduced pressure to remove the solvents. To the resulting residue, add a solution of aqueous ammonium hydroxide and stir at room temperature for 2 hours to ensure complete removal of any remaining silyl groups.

  • Precipitation: Neutralize the solution with acetic acid. The crude N2-Phenylacetyl guanosine will precipitate out of the solution.

  • Collection: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum.

Synthesis_Workflow cluster_drying Drying cluster_silylation Transient Silylation cluster_acylation N2-Acylation cluster_workup Work-up & Deprotection Guanosine Guanosine Silylated_Guanosine Persilylated Guanosine Guanosine->Silylated_Guanosine TMSCl, Pyridine Acylated_Intermediate N2-Phenylacetyl-O-silyl-Guanosine Silylated_Guanosine->Acylated_Intermediate Phenylacetyl Chloride, Pyridine Crude_Product Crude N2-Phenylacetyl Guanosine Acylated_Intermediate->Crude_Product 1. MeOH/H2O 2. NH4OH

Caption: Synthetic workflow for N2-Phenylacetyl guanosine.

Purification: Achieving Pharmaceutical Grade Purity

The crude product from the synthesis typically contains unreacted starting materials and side products. Achieving the high purity required for a pharmaceutical intermediate necessitates a robust purification strategy. A combination of recrystallization and column chromatography is often employed.

Recrystallization

Recrystallization is an effective method for removing impurities with different solubility profiles from the desired product. The choice of solvent is critical for successful recrystallization. A suitable solvent system will dissolve the compound at an elevated temperature but result in poor solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling.

Protocol: Recrystallization of N2-Phenylacetyl Guanosine

  • Solvent Selection: A common solvent system for the recrystallization of N-acyl guanosine derivatives is an alcohol/water mixture (e.g., ethanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexane).[5]

  • Dissolution: In a flask, suspend the crude N2-Phenylacetyl guanosine in a minimal amount of the hot primary solvent (e.g., ethanol).

  • Co-solvent Addition: While maintaining the temperature, add the co-solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the primary solvent until the solution is clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Silica Gel Column Chromatography

For the removal of closely related impurities, silica gel column chromatography is the method of choice.[5] The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase.

Protocol: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., dichloromethane). Pack a column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., a gradient of methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N2-Phenylacetyl guanosine.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Column Silica Gel Column Chromatography (e.g., DCM/MeOH gradient) Crude->Column Direct Purification Recrystallization->Column If further purification is needed Pure Pure N2-Phenylacetyl Guanosine (>98% Purity) Recrystallization->Pure If sufficient purity is achieved Column->Pure

Caption: Purification strategies for N2-Phenylacetyl guanosine.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized N2-Phenylacetyl guanosine. A combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final product. A reversed-phase HPLC method is typically used for nucleoside analysis.

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA
Gradient A time-dependent linear gradient from 5% to 95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Expected Outcome A single, sharp peak for the pure N2-Phenylacetyl guanosine

Table 1: Typical HPLC parameters for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. 1H and 13C NMR spectra are used to confirm the presence of the phenylacetyl group and its attachment to the N2 position.

Predicted NMR Data (in DMSO-d6):

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl H7.2-7.4126-135
CH₂ (acetyl)~3.7~43
H-8 (guanine)~8.1~137
H-1' (ribose)~5.8~87
Ribose H3.5-4.561-85
NH (amide)~10.7-
NH₂ (guanine)--
C=O (amide)-~172
C=O (guanine)-~157

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for N2-Phenylacetyl guanosine. Actual values may vary.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Technique Expected m/z
Electrospray Ionization (ESI-MS)[M+H]⁺: 402.14[M+Na]⁺: 424.12

Table 3: Expected mass-to-charge ratios for N2-Phenylacetyl guanosine (C18H19N5O6, MW: 401.37).[5]

Application as a Pharmaceutical Intermediate: The Pathway to Ganciclovir

N2-Phenylacetyl guanosine is a close analogue of N2-acetyl guanine derivatives, which are established intermediates in the synthesis of the antiviral drug Ganciclovir.[8][9] Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine used to treat and prevent cytomegalovirus (CMV) infections.[2]

The synthesis of Ganciclovir involves the N-alkylation of a protected guanine derivative with a suitable side chain precursor. The N2-acyl group, such as the phenylacetyl group, serves to protect the exocyclic amine during this alkylation step. Following the successful coupling of the side chain, the acyl protecting group is removed under basic conditions to yield the final active pharmaceutical ingredient (API).

Ganciclovir_Synthesis N2_PAG N2-Phenylacetyl Guanosine Intermediate N2-Phenylacetyl-9-(protected side chain)guanine N2_PAG->Intermediate N-Alkylation with side chain precursor Ganciclovir Ganciclovir (API) Intermediate->Ganciclovir Deprotection (e.g., NH4OH)

Caption: Role of N2-acylated guanosine in Ganciclovir synthesis.

Safety and Handling

N2-Phenylacetyl Guanosine:

  • As a nucleoside derivative, it should be handled with standard laboratory precautions.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

Phenylacetyl Chloride:

  • Danger: Causes severe skin burns and eye damage. May cause respiratory irritation.[10][11][12]

  • Handle only in a well-ventilated fume hood.

  • Wear chemical-resistant gloves, a chemical-resistant apron, and a face shield.[10]

  • Reacts with water and moisture; handle under anhydrous conditions.

  • In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]

Conclusion

N2-Phenylacetyl guanosine is a strategically important pharmaceutical intermediate whose synthesis and purification require a nuanced understanding of nucleoside chemistry. The transient protection strategy for selective N2-acylation is a testament to the elegance and efficiency of modern synthetic methods. The protocols and analytical data presented in this guide provide a comprehensive framework for the preparation and validation of high-purity N2-Phenylacetyl guanosine, suitable for use in the synthesis of life-saving antiviral medications. As with all chemical syntheses, a commitment to safety and rigorous analytical characterization is paramount to ensuring the quality and efficacy of the final pharmaceutical product.

References

  • Loba Chemie. (n.d.). PHENYLACETYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). phenylacetyl chloride. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of N2 Acetyl 9 (1,3 Diacetoxy 2 Propoxymethyl) Guanine, An Intermediate Of Ganciclovir. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Ganciclovir. Retrieved from [Link]

  • Google Patents. (n.d.). US20050176956A1 - Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine.
  • Google Patents. (n.d.). US7078524B2 - Process for the synthesis of ganciclovir.
  • SIELC Technologies. (n.d.). Separation of N2,9-Diacetylguanine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N2 acetyl-9-(1,3-dihydroxy-2-propoxymethyl)guanine. Retrieved from [Link]

  • PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Googleapis.com. (2003, October 31). (12) Patent Application Publication (10) Pub. No.: US 2006/0142574 A1. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Facile Synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)guanine (Ganciclovir) from Guanosine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Guanosine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanosine. Retrieved from [Link]

  • PMC. (n.d.). HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). A 1H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine. The structure of N,O(2′),O(3′),O(5′)-tetra-acetylguanosine. Retrieved from [Link]

  • Google Patents. (n.d.). US5583225A - Syntheses of acyclic guanine nucleosides.
  • ResearchGate. (n.d.). Protocols for Efficient Chemical Synthesis of N2 -Modified Guanosine Phosphate Derivatives: Versatile Probes for mRNA Labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC separation of a mixture of adenine (0.5 μM), guanine (5 μM), and.... Retrieved from [Link]

  • ResearchGate. (2025, August 10). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N -Acylation | Request PDF. Retrieved from [Link]

  • PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

  • PubMed. (2000, October 15). Guanosine analogues as anti-herpesvirus agents. Retrieved from [Link]

  • Redalyc. (n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • RSC Publishing. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Retrieved from [Link]

  • PubMed. (2004, July 22). Transient silylation of the guanosine O6 and amino groups facilitates N-acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. Retrieved from [Link]

  • SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link]

  • PMC. (n.d.). Selective enzymatic demethylation of N2,N2-dimethylguanosine in RNA and its application in high-throughput tRNA sequencing. Retrieved from [Link]

  • PubMed. (1999, January). Preparation of N2, N2,7-trimethylguanosine affinity columns. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Retrieved from [Link]

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Exploratory

N2-Phenylacetyl Guanosine: A Critical Synthon in the Development of Antiviral and Anticancer Oligonucleotide Therapeutics

Executive Summary As the frontier of targeted therapeutics shifts toward genetic modulation, the precision of solid-phase oligonucleotide synthesis (SPOS) dictates the clinical efficacy of the resulting drugs. N2-Phenyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the frontier of targeted therapeutics shifts toward genetic modulation, the precision of solid-phase oligonucleotide synthesis (SPOS) dictates the clinical efficacy of the resulting drugs. N2-Phenylacetyl guanosine (N2-PhAc-G) serves as a foundational building block in the synthesis of advanced oligonucleotide therapeutics, particularly Phosphorodiamidate Morpholino Oligomers (PMOs) and Antibody-Oligonucleotide Conjugates (AOCs)[1]. This technical whitepaper dissects the chemical causality behind the use of N2-PhAc-G, detailing the thermodynamic imperatives of its protection/deprotection cycle, its role in antiviral and anticancer research, and a self-validating protocol for its integration into bioconjugation workflows.

The Chemical Imperative: Strategic Protection of the N2 Exocyclic Amine

In oligonucleotide synthesis, guanosine presents a unique stoichiometric challenge. The exocyclic amine at the N2 position is highly nucleophilic. If left unprotected during the SPOS coupling cycle, it will undergo aberrant phosphoramidation, leading to branched, non-functional oligomers that are impossible to separate from the target sequence.

The selection of the phenylacetyl (PhAc) group to protect this N2 position is not arbitrary; it is a calculated kinetic compromise. The PhAc group provides robust steric and electronic shielding during the repetitive oxidation and coupling cycles of SPOS[1]. Crucially, its cleavage kinetics are optimized for the final ammonolysis step. It is sufficiently labile to be cleaved by concentrated ammonium hydroxide, minimizing the exposure time required and thereby preventing the degradation of the delicate morpholino or phosphodiester backbones[2].

However, the use of doubly protected morpholino guanosine can generate a reactive para-quinone methide byproduct upon deprotection. To maintain the integrity of the synthesis, thiol scavengers must be introduced to control the formation of these alkylation impurities[2].

Translational Impact: PMOs and AOCs in Antiviral & Anticancer Modalities

The successful incorporation and subsequent deprotection of N2-PhAc-G is the gateway to synthesizing PMOs. Unlike natural DNA, PMOs utilize a charge-neutral phosphorodiamidate linkage and a morpholino ring, rendering them highly resistant to enzymatic degradation in biological fluids[3].

  • Antiviral Applications: PMOs synthesized from N2-PhAc-G precursors act as potent steric blocking agents. By hybridizing to specific viral RNA sequences, they inhibit viral translation or alter pre-mRNA splicing, effectively neutralizing viral replication without relying on RNase H-mediated degradation.

  • Anticancer Applications (AOCs): To overcome the poor cellular uptake of naked PMOs in solid tumors, researchers synthesize Antibody-Oligonucleotide Conjugates (AOCs). Here, the purified PMO is covalently linked to a monoclonal antibody (e.g., targeting the transferrin receptor, TfR1)[4]. This allows for receptor-mediated endocytosis, delivering the anticancer PMO directly into the cytosol of malignant cells.

Quantitative Quality Control Metrics

A self-validating synthesis system requires rigorous analytical checkpoints. The most critical failure mode in N2-PhAc-G utilization is incomplete ammonolysis, which leaves the phenylacetyl group covalently bound, altering the drug's pharmacokinetics.

Table 1: Analytical Metrics of N2-PhAc-Guanosine Deprotection in PMO Synthesis

Analytical ParameterTarget MetricDetection ModalityMechanistic Causality
Target PMO Mass Expected MW ± 1 DaMALDI-TOF MSConfirms successful sequential coupling and complete global deprotection.
PhAc Retention +117 Da Mass ShiftRP-HPLC / MSIndicates incomplete ammonolysis; N2-PhAc remains bound as a diaminopurine derivative[4].
Alkylation Adducts Elevated Mass PeaksLC-MSpara-Quinone methide byproduct reaction; mitigated by optimizing thiol scavenger concentrations[2].
Final Purity > 95%SAX ChromatographyResolves the +117 Da impurity via subtle charge-to-mass ratio differences, ensuring clinical viability[3].
Validated Experimental Protocol: PMO Synthesis, Deprotection, and Bioconjugation

To ensure scientific integrity, the following methodology is designed as a self-validating system, where each step includes a mechanistic rationale and an analytical verification point.

Phase 1: Solid-Phase Oligonucleotide Synthesis (SPOS)
  • Coupling: Utilize N2-phenylacetyl-protected morpholino guanosine as the activated subunit during the automated SPOS cycle.

    • Causality: The PhAc group prevents off-target phosphoramidation at the N2 exocyclic amine.

  • Scavenger Integration: Introduce thiol scavengers into the synthesis cycle.

    • Causality: Mitigates the formation of reactive para-quinone methide alkylation impurities generated from the doubly protected guanosine derivatives[2].

Phase 2: Cleavage and Ammonolysis
  • Deprotection: Treat the solid support with concentrated ammonium hydroxide (NH4OH) at 55°C for 16 hours.

    • Causality: Cleaves the synthesized oligomer from the solid support and hydrolyzes the N2-phenylacetyl protecting groups.

  • Impurity Monitoring (QC Check): Analyze the crude cleavage product via MALDI-TOF MS and RP-HPLC (Aeris WIDEPORE XB-C18). Monitor specifically for a +117 Da mass shift.

    • Causality: This mass shift definitively indicates the conversion of N2-phenylacetyl guanosine to a diaminopurine derivative where the phenylacetyl moiety remains recalcitrant to deprotection[3].

Phase 3: Purification and Bioconjugation (AOC Generation)
  • SAX Chromatography: Dissolve the crude PMO in 10 mM NaOH and load onto a TSKgel SuperQ-5PW column. Elute with a gradient of 26.5% to 28% over 8 column volumes.

    • Causality: Strong anion exchange resolves the fully deprotected PMO from the +117 Da impurity based on the altered hydrophobicity and charge imparted by the retained phenylacetyl group[4].

  • Bioconjugation: React the purified, amine-functionalized PMO with an NHS-linker-maleimide. Subsequently, reduce the interchain disulfides of the targeting antibody (e.g., αmTfR1) and conjugate it to the PMO-linker-maleimide[4].

  • Capping: Process the intermediate conjugate with N-ethylmaleimide (NEM) to cap any unconjugated thiols, stabilizing the final AOC[3].

Mechanistic Workflows

The following diagrams illustrate the logical flow of the chemical processes described above.

Synthesis N1 Guanosine (Unprotected) N2 N2-Phenylacetyl Guanosine (Protected Synthon) N1->N2 Phenylacetylation N3 Solid-Phase Oligo Synthesis (Coupling & Oxidation) N2->N3 Phosphoramidite/PMO Chemistry N4 Ammonolysis / Deprotection (Cleavage of PhAc) N3->N4 NH4OH Treatment N5 Purified Therapeutic Oligo (Antiviral/Anticancer) N4->N5 Complete Cleavage N6 Impurity (+117 Da) (Incomplete Deprotection) N4->N6 Incomplete Cleavage

Diagram 1: The protection and deprotection pathway of N2-Phenylacetyl Guanosine in SPOS.

AOC A1 Synthesized PMO (from N2-PhAc-G) A2 NHS-Linker-Maleimide Conjugation A1->A2 A4 Bioconjugation (Thiol-Maleimide) A2->A4 A3 Antibody (e.g., αmTfR1) Disulfide Reduction A3->A4 A5 N-ethylmaleimide (NEM) Capping A4->A5 A6 Purified AOC (Targeted Delivery) A5->A6

Diagram 2: Workflow for generating Antibody-Oligonucleotide Conjugates (AOCs) from PMOs.

References
  • Hongene Online Store. N2-PhAc-Guanosine for High-Throughput Oligo Synthesis Research. Hongene. 1

  • Organic Process Research & Development. Controlling para-Quinone Methide Alkylation Impurities with Thiols during Phosphorodiamidate Morpholino Oligomer Synthesis. ACS Publications. 2

  • Bioconjugate Chemistry. Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. ACS Publications.4

  • National Library of Medicine (PMC). Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. NIH.3

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Foundational

The Purinergic Paradigm: Neuroprotective Mechanisms of Guanosine and Its Synthetic Analogs

Executive Summary The extracellular accumulation of purines following central nervous system (CNS) injury is a highly conserved evolutionary response designed to mitigate tissue damage. While adenosine has historically d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The extracellular accumulation of purines following central nervous system (CNS) injury is a highly conserved evolutionary response designed to mitigate tissue damage. While adenosine has historically dominated purinergic research, guanosine (GUO) has emerged as a potent, independent neuromodulator with profound neuroprotective capabilities[1]. Guanosine is released by neurons and astrocytes during pathological events—such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases—acting as an endogenous defense mechanism[2].

This technical guide synthesizes the mechanistic framework of guanosine-mediated neuroprotection, evaluates the pharmacokinetic advantages of novel guanosine analogs, and provides self-validating experimental protocols for evaluating these compounds in preclinical models.

Mechanistic Framework: How Guanosine Protects the CNS

Guanosine does not simply act as a metabolic precursor; it actively modulates cellular survival networks. Its neuroprotective efficacy is driven by three intersecting mechanisms:

Excitotoxicity Mitigation via Glutamatergic Regulation

During ischemic or traumatic insults, the failure of ATP-dependent ion pumps leads to massive synaptic glutamate release and subsequent excitotoxicity. Guanosine directly counteracts this by upregulating astrocytic glutamate transporters (EAATs), thereby accelerating glutamate clearance from the synaptic cleft[3]. By preventing the overactivation of NMDA receptors, guanosine halts the lethal influx of intracellular calcium ( Ca2+ ), which would otherwise trigger calpain activation and necrotic cell death[2].

Redox Homeostasis and Mitochondrial Preservation

Mitochondrial dysfunction during reperfusion injury generates lethal amounts of reactive oxygen species (ROS). Guanosine acts both as a direct ROS scavenger and an indirect antioxidant amplifier. It significantly increases the expression and activity of endogenous antioxidant defenses, including Superoxide Dismutase (SOD), Glutathione (GSH), and Heme-oxygenase-1 (HO-1)[1][4].

Intracellular Signaling Cascades

The neuroprotective effects of guanosine are mediated through a putative, yet-to-be-cloned G protein-coupled receptor (GPCR) distinct from known adenosine receptors[5]. Activation of this receptor triggers two primary pro-survival cascades:

  • PI3K/Akt/GSK-3β Pathway: Inhibits apoptotic signaling and promotes cellular resilience[3].

  • MEK/ERK Pathway: Modulates neuroinflammation by inhibiting Nuclear Factor kappa B (NF-κB) activation and preventing the induction of inducible Nitric Oxide Synthase (iNOS)[1].

G GUO Guanosine / Analogs GPCR Putative GPCR GUO->GPCR Activates Glut Astrocytic Glutamate Transporters GUO->Glut Upregulates Uptake PI3K PI3K / Akt Pathway GPCR->PI3K MEK MEK / ERK Pathway GPCR->MEK Survival Neuronal Survival & Neuroprotection Glut->Survival Prevents Excitotoxicity Mito Mitochondrial Preservation PI3K->Mito ROS ROS Reduction (SOD, GSH, HO-1) MEK->ROS Mito->Survival ROS->Survival

Caption: Guanosine-mediated neuroprotective signaling pathways and cellular targets.

Guanosine Analogs: Enhancing Pharmacokinetics and Efficacy

Native guanosine suffers from rapid enzymatic degradation by purine nucleoside phosphorylase (PNP) and poor blood-brain barrier (BBB) penetrability. To circumvent this, researchers have developed and repurposed synthetic guanosine analogs[5].

  • 6-Thioguanosine: A synthetic derivative modified at the 6-position of the purine ring. It successfully activates the same putative GPCR as native guanosine, retaining neuroprotective properties while offering a different metabolic profile[5].

  • CF3thG: A novel emissive (fluorescent) guanosine analog constructed via trifluoromethylation. It allows for real-time live-cell imaging of purine dynamics without inducing cellular toxicity, making it an invaluable tool for mapping purinergic pharmacokinetics[6].

  • Ribavirin (RBV): Traditionally known as a broad-spectrum antiviral, RBV is a synthetic guanosine analog. Recent studies demonstrate that at low, non-cytotoxic doses (0.1–1 μM), RBV exerts profound neuroprotective effects by attenuating microglial activation and interfering with iNOS expression[7]. Furthermore, RBV has been shown to reduce Amyloid-β (Aβ) deposition and rescue neuronal loss in 3D cerebral organoid models of Alzheimer's disease[8].

Quantitative Data: Comparative Profile of Guanosine and Analogs
CompoundStructural ModificationPrimary Target / MechanismExperimental ApplicationNeuroprotective Outcome
Guanosine (GUO) Endogenous nucleosidePutative GPCR, EAATsIn vitro OGD, In vivo MCAOReduces infarct volume; prevents excitotoxicity[4].
6-Thioguanosine 6-position purine modificationPutative GPCRReceptor binding assaysHigh-affinity GPCR activation[5].
CF3thG TrifluoromethylationCellular trackingLive-cell confocal imagingNon-toxic cellular retention; tracks purine release[6].
Ribavirin (RBV) 1-β-D-ribofuranosyl derivativeiNOS, Microglial modulation3D Cerebral Organoids, BV-2 cellsDecreases Aβ deposition; attenuates neuroinflammation[7][8].

Experimental Methodologies: Validating Neuroprotection

To ensure scientific integrity, experimental protocols must be self-validating. The following methodologies detail the critical steps and the causality behind the experimental choices for validating guanosine-mediated neuroprotection.

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Model

Purpose: To simulate ischemic stroke in a highly controlled ex vivo environment.

Step-by-Step Methodology:

  • Tissue Preparation: Decapitate adult Wistar rats and rapidly extract the brain into ice-cold ( 0−4∘C ) cutting solution. Causality: The cutting solution must substitute NaCl with equiosmolar sucrose to prevent sodium influx and subsequent excitotoxic cellular swelling during the mechanical trauma of slicing.

  • Slicing: Cut 400 μm thick hippocampal slices using a vibratome. Transfer to standard Artificial Cerebrospinal Fluid (ACSF) containing 10 mM glucose.

  • Equilibration: Incubate slices for 1 hour at 35∘C , continuously bubbled with 95%O2​/5%CO2​ . Causality: The 5%CO2​ is critical to interact with the sodium bicarbonate in the ACSF, maintaining a physiological pH of 7.4.

  • OGD Induction: Transfer slices to glucose-free ACSF (substituting glucose with 10 mM 2-deoxyglucose to competitively inhibit glycolysis). Bubble continuously with 95%N2​/5%CO2​ for 60 minutes to induce hypoxia.

  • Reperfusion & Treatment: Return slices to standard oxygenated ACSF. Immediately administer 100 μM Guanosine or analog. Incubate for 2 hours.

  • Viability Assay (LDH Release): Extract the ACSF medium and quantify Lactate Dehydrogenase (LDH) using a colorimetric assay. Causality: LDH is a stable cytosolic enzyme. Its presence in the extracellular medium strictly correlates with plasma membrane rupture, providing a highly reliable, self-validating proxy for necrotic cell death.

Workflow Prep Tissue Preparation Sucrose-ACSF (0°C) Equil Equilibration Standard ACSF, 95% O2 Prep->Equil OGD OGD Induction Glucose-free, 95% N2 Equil->OGD Treat Guanosine Treatment 100 μM during Reperfusion OGD->Treat Assay Viability Assay LDH Release Quantification Treat->Assay

Caption: Step-by-step workflow for in vitro Oxygen-Glucose Deprivation (OGD) modeling.

Protocol 2: In Vivo Permanent Focal Cerebral Ischemia

Purpose: To evaluate the systemic pharmacokinetics and neuroprotective efficacy of guanosine analogs in a living organism.

Step-by-Step Methodology:

  • Subject Preparation: Anesthetize adult male C57BL/6 mice. Maintain core body temperature at 37∘C±0.5∘C using a feedback-controlled heating pad. Causality: Hypothermia is inherently neuroprotective; failing to clamp core temperature will introduce massive confounding variables into stroke outcome data.

  • Administration: Administer Guanosine (8 mg/kg, i.p.) or vehicle 30 minutes prior to ischemia, and subsequently once daily for 7 days[9].

  • Ischemia Induction (Photothrombosis): Inject Rose Bengal dye (10 mg/kg, i.p.). Expose the intact skull and illuminate the sensorimotor cortex with a cold light source (560 nm) for 15 minutes. Causality: The light activates the Rose Bengal dye, generating singlet oxygen that damages the vascular endothelium, triggering localized platelet aggregation and a highly reproducible permanent ischemic infarct.

  • Volumetric Quantification: At day 7 post-stroke, euthanize the animal and extract the brain. Section into 2 mm slices and stain with 2% TTC (Triphenyltetrazolium chloride). Causality: TTC is reduced by active mitochondrial dehydrogenases in living tissue to a deep red formazan. Infarcted (dead) tissue lacks these enzymes and remains stark white, allowing for precise, high-contrast digital quantification of the infarct volume.

Future Directions & Clinical Translation

The transition of guanosine and its analogs from bench to bedside hinges on two critical milestones. First, the definitive cloning and structural characterization of the putative guanosine GPCR[5]. This will enable high-throughput screening for highly specific, BBB-permeable agonists. Second, the repurposing of existing FDA-approved analogs, such as Ribavirin, for neuroinflammatory and neurodegenerative conditions (e.g., Alzheimer's disease) presents a rapid, derisked pathway to clinical trials[7][8]. By leveraging the purinergic paradigm, drug development professionals can unlock a novel axis of CNS therapeutics.

References

  • Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders Source: Aging and Disease URL:[Link]

  • Neuroprotective Effects of Guanosine in Ischemic Stroke—Small Steps towards Effective Therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Potential Therapeutic Effect of Guanosine after Cortical Focal Ischemia in Rats Source: PLOS One URL:[Link]

  • Guanosine and its role in neuropathologies Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Evidence for the existence of a specific g protein-coupled receptor activated by guanosine Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Cerebral Organoids for Modeling of HSV-1-Induced-Amyloid β Associated Neuropathology and Phenotypic Rescue Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Low-Dose Ribavirin Treatments Attenuate Neuroinflammatory Activation of BV-2 Cells by Interfering with Inducible Nitric Oxide Synthase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Emissive Guanosine Analog Applicable for Real-Time Live Cell Imaging Source: ACS Publications URL:[Link]

  • Guanosine promotes proliferation of neural stem cells through cAMP-CREB pathway Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N2-Phenylacetyl Guanosine: A Protocol for Transient Protection in Oligonucleotide Synthesis

Executive Summary The chemical synthesis of oligonucleotides via the phosphoramidite method requires meticulous orthogonal protection strategies. The N2-exocyclic amine of guanosine is highly nucleophilic and will active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical synthesis of oligonucleotides via the phosphoramidite method requires meticulous orthogonal protection strategies. The N2-exocyclic amine of guanosine is highly nucleophilic and will actively compete with the 5'-hydroxyl during the coupling cycle, leading to branched or truncated sequences[1]. While the isobutyryl group has historically been the standard for N2-protection, the advent of sensitive RNA synthesis and dye-labeled oligonucleotides necessitates milder deprotection conditions. The phenylacetyl (Pac) group provides an optimal balance: it is completely stable to the acidic detritylation and oxidative conditions of the synthesis cycle, yet it can be rapidly cleaved under mild basic conditions at room temperature. This application note details the synthesis of N2-phenylacetyl guanosine using the highly efficient "transient protection" methodology[2].

Mechanistic Rationale: The Transient Protection Strategy

Direct acylation of guanosine is impossible due to the presence of three highly reactive hydroxyl groups (2', 3', and 5'-OH) on the ribose ring. The "transient protection" strategy elegantly circumvents the need for multi-step, permanent hydroxyl protection and subsequent deprotection[2].

  • Transient Silylation: Trimethylsilyl chloride (TMS-Cl) is introduced in excess within an anhydrous pyridine environment. Pyridine acts as both the solvent and the acid scavenger. TMS-Cl rapidly and reversibly silylates the 2', 3', and 5'-hydroxyls. Under these conditions, the O6 position of the guanine base may also be transiently silylated, effectively locking the molecule in a conformation that leaves only the N2-amine exposed for nucleophilic attack.

  • Selective Acylation: Phenylacetyl chloride (Pac-Cl) is then introduced. Due to the steric bulk and electronic properties of the TMS ethers, the Pac-Cl selectively acylates the N2-amine, forming a stable amide bond.

  • Orthogonal Deprotection (Quenching): The ingenuity of this system lies in the workup. The addition of water and aqueous ammonia rapidly hydrolyzes the labile Si-O bonds of the TMS ethers. Furthermore, ammonia specifically cleaves any unwanted O6-phenylacetyl esters that may have formed, while the N2-phenylacetamide remains completely stable due to its higher resonance stabilization and resistance to ambient hydrolysis.

Comparative Analysis of N2-Protecting Groups

Selecting the correct protecting group is a foundational decision in nucleic acid chemistry. The table below summarizes the kinetic and operational differences between common N2-protecting groups to justify the selection of the Phenylacetyl moiety[1].

Protecting GroupAcylating ReagentDeprotection ConditionsCleavage TimePrimary Application & Advantages
Isobutyryl (iBu) Isobutyryl chlorideConc. NH₄OH, 55 °C8 – 16 hoursStandard DNA synthesis; highly stable but requires harsh, heated cleavage.
Phenylacetyl (Pac) Phenylacetyl chlorideConc. NH₄OH, Room Temp< 4 hoursRNA synthesis & modified DNA; prevents degradation of sensitive modifications.
Phenoxyacetyl (PAC) Phenoxyacetyl chlorideConc. NH₄OH, Room Temp< 2 hoursUltra-mild synthesis; extremely rapid deprotection, but slightly less stable.
Experimental Workflow

G Guanosine 1. Guanosine (Native) TMS_Protect 2. Transient Silylation TMS-Cl / Pyridine Guanosine->TMS_Protect Silylated 3. 2',3',5'-O-TMS Guanosine TMS_Protect->Silylated Blocks OH Acylation 4. N-Acylation Pac-Cl Silylated->Acylation Fully_Protected 5. O-TMS, N2-Pac Guanosine Acylation->Fully_Protected Amide Bond Hydrolysis 6. Hydrolysis H2O / NH4OH Fully_Protected->Hydrolysis Product 7. N2-Pac Guanosine (Target) Hydrolysis->Product Cleaves TMS

Figure 1: Mechanistic workflow of the transient protection strategy for N2-Phenylacetyl Guanosine.

Detailed Laboratory Protocol

Note: This protocol is designed as a self-validating system. The visual transitions (from suspension to clear solution) serve as built-in kinetic checkpoints to ensure the reaction is proceeding as thermodynamically predicted.

5.1 Reagents and Equipment
  • Guanosine (anhydrous): 10.0 mmol (2.83 g)

  • Anhydrous Pyridine: 50 mL (Must be stored over molecular sieves to prevent premature TMS hydrolysis)

  • Trimethylsilyl chloride (TMS-Cl): 50.0 mmol (6.34 mL)

  • Phenylacetyl chloride (Pac-Cl): 12.0 mmol (1.58 mL)

  • Aqueous Ammonia (28-30% NH₄OH): 15 mL

  • Equipment: Round-bottom flask (250 mL), magnetic stirrer, argon/nitrogen balloon, ice bath, rotary evaporator.

5.2 Step-by-Step Synthesis
  • Drying the Starting Material: Co-evaporate guanosine (2.83 g, 10 mmol) with anhydrous pyridine (2 × 20 mL) in a 250 mL round-bottom flask to remove trace azeotropic water. Suspend the dried guanosine in 50 mL of anhydrous pyridine under an argon atmosphere.

    • Causality Check: Guanosine is poorly soluble in pyridine due to strong intermolecular hydrogen bonding. The mixture will initially appear as a milky white suspension.

  • Transient Silylation: Cool the suspension in an ice bath (0–5 °C). Dropwise, add TMS-Cl (6.34 mL, 50 mmol) over 10 minutes via syringe. Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

    • Causality Check: As the hydroxyl groups are silylated, the polar hydrogen-bonding network of guanosine is disrupted. The suspension will gradually clear into a transparent, pale-yellow solution, validating complete O-silylation[2].

  • N-Acylation: Re-cool the reaction flask to 0–5 °C. Slowly add phenylacetyl chloride (1.58 mL, 12 mmol) dropwise over 15 minutes. The slow addition controls the exothermic acylation and prevents localized heating that could drive side reactions. Stir at room temperature for 2 to 3 hours.

    • Causality Check: A slight deepening of the yellow color and the formation of pyridinium hydrochloride salts (fine precipitate) will be observed as the amide bond forms.

5.3 Quenching, Hydrolysis, and Purification
  • TMS Cleavage: Cool the flask to 0 °C. Carefully add 10 mL of cold distilled water to quench the excess Pac-Cl and begin hydrolyzing the TMS ethers. Stir for 10 minutes.

  • O6-Ester Cleavage: Add 15 mL of cold concentrated aqueous ammonia (28-30%). Stir the mixture for 30 minutes at room temperature.

    • Causality Check: This step is critical. Ammonia rapidly cleaves the Si-O bonds and any transient O6-phenylacetyl esters. The N2-phenylacetamide is highly stable under these conditions, ensuring orthogonal deprotection.

  • Solvent Removal: Evaporate the mixture to near dryness under reduced pressure (bath temperature < 40 °C). Co-evaporate the resulting viscous oil with toluene (2 × 30 mL) to remove residual pyridine and water.

  • Isolation: Triturate the crude residue with cold diethyl ether (50 mL) to extract non-polar byproducts (e.g., phenylacetic acid). Filter the solid.

  • Crystallization: Recrystallize the solid from boiling water or a methanol/water mixture. Filter and dry under high vacuum over P₂O₅ to yield N2-phenylacetyl guanosine as a white crystalline powder.

Analytical Validation

To confirm the structural integrity of the synthesized N2-phenylacetyl guanosine, the following analytical signatures must be verified[3]:

  • TLC (Silica gel, CH₂Cl₂/MeOH 85:15): The product should elute as a single UV-active spot with an Rf value higher than native guanosine but lower than fully protected intermediates.

  • ¹H NMR (DMSO-d₆): The disappearance of the broad N2-NH₂ singlet (~6.5 ppm) and the appearance of a sharp singlet for the amide N-H (~11.5 ppm). The phenyl ring protons will appear as a multiplet around 7.2–7.4 ppm, and the benzylic CH₂ of the phenylacetyl group will appear as a distinct singlet near 3.8 ppm.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₈H₁₉N₅O₆ [M+H]⁺: 402.14; Found: ~402.1[3].

References

Sources

Application

Application Notes &amp; Protocols: Fluorescent Labeling of N2-Substituted Guanosine Derivatives

Introduction: Illuminating the Machinery of Life Guanosine and its derivatives are fundamental to the structure and function of nucleic acids. The ability to fluorescently label these molecules provides an unparalleled w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Illuminating the Machinery of Life

Guanosine and its derivatives are fundamental to the structure and function of nucleic acids. The ability to fluorescently label these molecules provides an unparalleled window into the intricate dynamics of DNA and RNA. From tracking enzymatic processes to visualizing complex secondary structures like G-quadruplexes, fluorescent nucleoside analogs have become indispensable tools in molecular biology, diagnostics, and drug discovery.[1][2][3]

While several positions on the guanine base can be modified, the N2-position offers a unique strategic advantage. Located in the minor groove of the DNA double helix, the N2-exocyclic amine is not directly involved in the canonical Watson-Crick hydrogen bonding that forms the rungs of the DNA ladder.[4] This allows for the attachment of relatively bulky reporters, such as fluorophores, with minimal perturbation to the overall helical structure and stability.[5] This guide provides a comprehensive overview of the primary strategies for labeling N2-substituted guanosine derivatives, complete with detailed protocols and the scientific rationale behind key experimental choices.

We will explore two powerful and distinct methodologies:

  • Direct Synthesis Strategy: The de novo synthesis of an intrinsically fluorescent N2-aryl-2'-deoxyguanosine analog, which is then converted into a phosphoramidite for direct incorporation during automated oligonucleotide synthesis.

  • Post-Synthetic Conjugation Strategy: A modular, two-step approach where a guanosine derivative functionalized with a bioorthogonal handle (an azide) is incorporated into DNA, followed by the highly specific attachment of a fluorescent probe via "click chemistry" or Staudinger ligation.[][7][8]

Part 1: Direct Synthesis of Intrinsically Fluorescent N2-Aryl Guanosine Analogs

This approach focuses on creating a guanosine analog that is inherently fluorescent by attaching a conjugated aromatic system directly to the N2-position. The palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is a cornerstone of this strategy, enabling the efficient formation of the critical carbon-nitrogen bond between the guanine core and an aryl amine (the fluorophore precursor).[4][9][10]

The resulting N2-aryl-dG derivatives can serve as powerful probes, as their fluorescence properties are often sensitive to their local microenvironment, making them ideal for studying DNA structural changes or protein binding events.[5]

Workflow: Synthesis of N2-Aryl-dG Phosphoramidite via Buchwald-Hartwig Coupling

The overall process involves protecting the 2'-deoxyguanosine, activating the 2-position for coupling, performing the C-N bond formation, and finally converting the modified nucleoside into a phosphoramidite building block suitable for solid-phase DNA synthesis.

Buchwald_Hartwig_Workflow A Protected 2'-Deoxyguanosine B 2-Fluoro-dI Intermediate A->B  Diazotization & Fluorination  (HF/Pyridine, t-BuONO)   C Protected N2-Aryl-dG (Fluorescent Nucleoside) B->C  Buchwald-Hartwig Coupling  (Pd Catalyst, Ligand, Aryl-Amine)   D N2-Aryl-dG Phosphoramidite C->D  Phosphitylation   E Solid-Phase DNA Synthesis D->E  Incorporation  

Caption: Workflow for preparing an intrinsically fluorescent N2-aryl-dG phosphoramidite.

Protocol 1: Synthesis of N2-Aryl-2'-deoxyguanosine Phosphoramidite

This protocol is a generalized procedure based on established methods for synthesizing N2-substituted guanosine derivatives.[4][9][11] Safety Note: This synthesis involves hazardous reagents and should only be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.

Step 1: Preparation of the 2-Fluoro-2'-deoxyinosine Intermediate

  • Rationale: The exocyclic amine at the N2 position of guanosine is not reactive enough for direct arylation. It is first removed and replaced with a fluorine atom, which serves as an excellent leaving group for the subsequent palladium-catalyzed coupling. Low-temperature, non-aqueous diazotization is used to avoid degradation of the acid-labile deoxyribose moiety.[11]

  • Start with a fully protected 2'-deoxyguanosine (e.g., with DMT on the 5'-hydroxyl and TBDMS on the 3'-hydroxyl).

  • Dissolve the protected dG in an anhydrous organic solvent (e.g., dichloromethane) in a Teflon vial.

  • Cool the solution to -15 °C.

  • Slowly add HF/Pyridine, followed by tert-butyl nitrite (t-BuONO).

  • Stir the reaction at low temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction carefully with an aqueous bicarbonate solution.

  • Extract the product with an organic solvent, dry over sodium sulfate, and purify by silica gel chromatography to yield the protected 2-fluoro-2'-deoxyinosine derivative.

Step 2: Buchwald-Hartwig Cross-Coupling

  • Rationale: This is the key step where the fluorescent aryl moiety is attached. A palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos) are used to mediate the formation of the C-N bond between the 2-position of the purine and the amine of your chosen fluorophore (e.g., an amino-pyrene).

  • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the 2-fluoro intermediate, the aryl amine (fluorophore), the palladium catalyst, the phosphine ligand, and a non-nucleophilic base (e.g., Cs₂CO₃).

  • Add anhydrous toluene or dioxane as the solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to isolate the protected N2-aryl-2'-deoxyguanosine.

Step 3: Deprotection and Phosphitylation

  • Rationale: The protecting groups are removed, and the 3'-hydroxyl is then phosphitylated to create the phosphoramidite, the reactive monomer required for automated DNA synthesizers.

  • Selectively deprotect the 5'-DMT and 3'-TBDMS groups using standard procedures (e.g., dichloroacetic acid for DMT, TBAF for TBDMS). Purify the resulting nucleoside.

  • Re-protect the 5'-hydroxyl with a DMT group.

  • In an anhydrous solvent under an inert atmosphere, dissolve the 5'-DMT-protected N2-aryl-dG.

  • Add a mild base (e.g., diisopropylethylamine) and the phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropyl-chlorophosphoramidite).

  • Stir at room temperature for 1-2 hours.

  • Quench the reaction and purify the final phosphoramidite product, typically by precipitation or rapid chromatography. Store under argon at -20 °C.

Part 2: Post-Synthetic Labeling via Bioorthogonal Chemistry

This strategy offers superior flexibility. A single batch of azide-modified oligonucleotide can be synthesized and then labeled with a variety of different alkyne- or phosphine-containing fluorophores. This modularity is ideal for screening different dyes or for applications where the fluorophore might interfere with enzymatic incorporation. The reactions are "bioorthogonal," meaning they are highly specific and do not react with other functional groups found in biomolecules.[][12]

Workflow: Two-Step Labeling of Oligonucleotides

The process begins with the standard solid-phase synthesis of an oligonucleotide, using a phosphoramidite monomer of N2-(azidoalkyl)-dG at the desired position. After synthesis and deprotection, the purified azide-containing oligonucleotide is subjected to a second reaction in solution to attach the fluorophore.

Post_Synthetic_Workflow A Solid-Phase Synthesis with N2-(azidoalkyl)-dG Phosphoramidite B Azide-Modified Oligonucleotide A->B Deprotection & Purification D1 CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) B->D1 D2 Staudinger Ligation (Copper-Free) B->D2 C1 Alkyne-Fluorophore C1->D1 C2 Phosphine-Fluorophore C2->D2 E Fluorescently Labeled Oligonucleotide D1->E Purification (HPLC) D2->E Purification (HPLC)

Sources

Method

Application Note: In Vitro Profiling of N'-Cyano-4-(2-phenylacetyl) Derivatives as P2X7 Antagonists

Introduction & Mechanistic Rationale The purinergic P2X7 receptor (P2X7R) is an ATP-gated, non-selective cation channel predominantly expressed on immune and glial cells. It plays a gatekeeping role in neuroinflammation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The purinergic P2X7 receptor (P2X7R) is an ATP-gated, non-selective cation channel predominantly expressed on immune and glial cells. It plays a gatekeeping role in neuroinflammation and chronic pain pathways[1]. Unlike other P2X family members, P2X7R exhibits unique activation kinetics: brief stimulation opens a standard cation channel, while prolonged stimulation dilates the channel into a non-selective macropore permeable to molecules up to 900 Da[2].

A highly potent class of P2X7 antagonists has emerged from structure-activity relationship (SAR) studies centered around cyanoguanidine scaffolds (such as A-740003)[3]. Specifically, N'-cyano-4-(2-phenylacetyl) piperazine-1-carboximidamide derivatives have demonstrated exceptional nanomolar potency across both human and rat orthologs[4].

To rigorously validate the efficacy of these N'-cyano derivatives during drug development, researchers must employ a multi-tiered assay cascade. A self-validating screening system must confirm that the antagonist blocks all three functional consequences of P2X7 activation:

  • Rapid Cation Influx: Measured via calcium-sensitive fluorophores (FLIPR).

  • Macropore Dilation: Measured via the uptake of the 629 Da fluorescent dye, YO-PRO-1.

  • Downstream Inflammatory Signaling: Measured via NLRP3 inflammasome-mediated IL-1β release.

P2X7 Activation and Antagonism Workflow

The following diagram illustrates the mechanistic pathways of P2X7 activation and the corresponding in vitro assays used to quantify the inhibitory effects of N'-cyano-4-(2-phenylacetyl) derivatives.

P2X7_Pathway Agonist BzATP / ATP (Agonist) Receptor P2X7 Receptor (Homo-trimer) Agonist->Receptor Activates Antagonist N'-cyano-4-(2-phenylacetyl) Derivatives (Antagonist) Antagonist->Receptor Blocks (Competitive) Channel Rapid Cation Channel Opening (Na+ / Ca2+ Influx, K+ Efflux) Receptor->Channel Milliseconds Pore Macropore Dilation (Permeable to <900 Da) Receptor->Pore Seconds to Minutes Inflammasome NLRP3 Inflammasome Assembly (via K+ Efflux) Channel->Inflammasome K+ Efflux triggers Assay1 FLIPR Calcium Assay Channel->Assay1 Measures Ca2+ Assay2 YO-PRO-1 Uptake Assay Pore->Assay2 Dye entry Assay3 IL-1β ELISA Inflammasome->Assay3 Pro-IL-1β cleavage

Mechanistic pathways of P2X7 activation and corresponding validation assays for antagonists.

Critical Reagent Rationale

Before executing the protocols, it is critical to understand the causality behind the reagent selection:

  • Agonist Selection (BzATP vs. ATP): 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is utilized instead of endogenous ATP. BzATP is 10 to 30 times more potent at the P2X7 receptor, providing a wider, more reproducible assay window and minimizing off-target activation of other P2Y/P2X receptors[1].

  • Buffer Selection (ECS-LD): Standard culture media (like DMEM) contain physiological levels of divalent cations (Mg²⁺ and Ca²⁺), which allosterically inhibit P2X7 pore formation. All functional assays must be performed in an Extracellular Solution with Low Divalent cations (ECS-LD) to prevent artificial right-shifting of the antagonist IC50 values[5].

  • Cell Lines: HEK293 or 1321N1 astrocytoma cells stably transfected with human or rat P2X7 are standard for FLIPR and YO-PRO-1 assays[5]. For IL-1β release, human THP-1 monocytes are used as they possess the complete endogenous NLRP3 inflammasome machinery[3].

Experimental Protocols

Protocol 1: Intracellular Calcium Influx (FLIPR Assay)

Principle: Measures the immediate opening of the P2X7 cation channel. N'-cyano-4-(2-phenylacetyl) derivatives competitively bind the receptor, preventing BzATP-induced Ca²⁺ influx.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hP2X7 cells at 40,000 cells/well in a poly-D-lysine coated 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate media and wash cells once with ECS-LD Buffer (147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM KCl, 0.2 mM CaCl₂, pH 7.4). Add 100 µL of Fluo-4 AM dye (2 µM in ECS-LD containing 0.02% Pluronic F-127). Incubate for 45 minutes at 37°C in the dark.

  • Washing: Aspirate the dye solution and wash the cells three times with ECS-LD buffer to remove extracellular background fluorescence. Leave 50 µL of ECS-LD in each well.

  • Antagonist Incubation: Prepare serial dilutions of the N'-cyano-4-(2-phenylacetyl) derivative (e.g., Compound 29) in ECS-LD. Add 50 µL of the compound to the wells (final DMSO concentration ≤ 0.5%). Incubate for 30 minutes at room temperature.

  • Agonist Stimulation & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Establish a 10-second baseline, then automatically inject BzATP (final concentration ~30 µM, equivalent to EC₈₀). Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Analysis: Calculate the area under the curve (AUC) or peak fluorescence. Plot against the log[Antagonist] to determine the IC50.

Protocol 2: YO-PRO-1 Macropore Dye Uptake Assay

Principle: Measures the prolonged dilation state of the P2X7 receptor. YO-PRO-1 (629 Da) is a cell-impermeant dye that only enters through the dilated P2X7 macropore, subsequently binding to intracellular nucleic acids and emitting fluorescence[2][6].

Step-by-Step Methodology:

  • Preparation: Seed HEK293-hP2X7 cells as described in Protocol 1.

  • Buffer Exchange: Wash cells twice with pre-warmed ECS-LD buffer.

  • Dye & Antagonist Addition: Prepare a master mix of 5 µM YO-PRO-1 iodide and serial dilutions of the N'-cyano antagonist in ECS-LD buffer. Add 100 µL of this mixture to each well. Incubate for 15 minutes at 37°C[6].

  • Agonist Stimulation: Add BzATP to a final concentration of 100 µM. (Note: Macropore dilation requires higher agonist concentrations and longer stimulation times than rapid channel opening).

  • Kinetic Reading: Immediately read the plate in a fluorescence microplate reader (Ex 491 nm / Em 509 nm) at 37°C. Take readings every 2 minutes for a total of 60 minutes[2].

  • Analysis: Calculate the rate of YO-PRO-1 uptake (slope of the linear phase of fluorescence increase) and determine the IC50 of the antagonist.

Protocol 3: IL-1β Release (NLRP3 Inflammasome Activation)

Principle: Validates the downstream functional efficacy of the antagonist. P2X7-mediated K⁺ efflux is the canonical trigger for NLRP3 inflammasome assembly, which cleaves pro-IL-1β into mature, secretable IL-1β[7].

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed human THP-1 monocytes at 100,000 cells/well in a 96-well plate in RPMI-1640 + 10% FBS. Add 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to differentiate them into adherent macrophages[3].

  • Priming (Critical Step): Wash cells and add fresh media containing 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. Causality: P2X7 activation alone cannot induce IL-1β release; LPS priming via TLR4 is required to transcribe and accumulate intracellular pro-IL-1β.

  • Antagonist Treatment: Wash cells with ECS-LD buffer. Add the N'-cyano antagonist serial dilutions in ECS-LD and incubate for 30 minutes at 37°C.

  • Inflammasome Activation: Stimulate the cells with 3 mM BzATP for 30 minutes at 37°C[3].

  • Harvest & ELISA: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant and quantify mature IL-1β using a commercially available human IL-1β ELISA kit.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of N'-cyano-4-(2-phenylacetyl) derivatives (specifically Compound 29) and the reference cyanoguanidine A-740003 across the described in vitro assays. These benchmarks serve as quality control parameters for assay validation.

CompoundTarget SpeciesAssay TypeExpected IC50 (nM)Reference
A-740003 Human P2X7Ca²⁺ Influx (FLIPR)40[3]
A-740003 Rat P2X7Ca²⁺ Influx (FLIPR)18[3]
A-740003 Human P2X7YO-PRO-1 Uptake92[3]
A-740003 Human P2X7IL-1β Release (THP-1)156[3]
Compound 29 Human P2X7Ca²⁺ Influx (FLIPR)30 - 60[4]
Compound 29 Rat P2X7Ca²⁺ Influx (FLIPR)30 - 60[4]

*Compound 29: N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide, a highly potent derivative optimized from the A-740003 scaffold.

References

  • Morytko, M. J., et al. (2008). "Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Karasawa, A., & Kawate, T. (2018). "High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells." BIO-PROTOCOL. Available at: [Link]

  • Honoré, P., et al. (2006). "A-740003[N-(1-{[(Cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a Novel and Selective P2X7 Receptor Antagonist, Dose-Dependently Reduces Neuropathic Pain in the Rat." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Sperlágh, B., & Illes, P. (2013). "Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain." MDPI: International Journal of Molecular Sciences. Available at: [Link]

Sources

Application

Bioluminescent Assays for Detecting Glycosyltransferase Activity with Guanosine Derivatives: Mechanistic Insights and High-Throughput Protocols

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Application: High-throughput screening (HTS), enzyme kinetics, and inhibitor profiling for GDP-sugar-dependent glycosyltransfe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Application: High-throughput screening (HTS), enzyme kinetics, and inhibitor profiling for GDP-sugar-dependent glycosyltransferases.

Introduction and Biological Context

Glycosyltransferases (GTs) are a highly diverse class of enzymes responsible for the biosynthesis of complex carbohydrates. They catalyze the transfer of a sugar moiety from an activated nucleotide-sugar donor to a specific acceptor molecule (protein, lipid, or growing carbohydrate chain). In mammalian physiology, bacterial cell wall biosynthesis, and viral envelope glycosylation, enzymes that utilize guanosine diphosphate (GDP)-linked sugars—such as GDP-fucose and GDP-mannose—play critical roles in cell-cell adhesion, immune antigen presentation, and signal transduction [1].

Historically, assaying GT activity required cumbersome, low-throughput methods such as radiometric assays utilizing 14 C- or 3 H-labeled sugar donors, or complex chromatographic separations (HPLC/MS). These methods are not only hazardous and environmentally taxing but also poorly suited for high-throughput screening (HTS) of GT inhibitors.

The advent of homogeneous, bioluminescent nucleotide detection has revolutionized this field [2]. By universally detecting the released nucleotide (GDP) rather than the highly variable glycosylated product, researchers can utilize a single assay architecture to study virtually any GDP-sugar-dependent GT, such as fucosyltransferases (e.g., FUT2, FUT7) and mannosyltransferases.

Mechanistic Principle of the GDP-Glo™ Assay

The bioluminescent detection of GT activity relies on a coupled enzymatic reaction that translates the accumulation of the byproduct, GDP, into a stable luminescent signal. This is achieved through a single-reagent addition (e.g., Promega's GDP-Glo™ Glycosyltransferase Assay) that performs two simultaneous functions[1, 3]:

  • Nucleotide Conversion: A proprietary converting enzyme phosphorylates the released GDP to generate Adenosine Triphosphate (ATP).

  • Bioluminescent Readout: An engineered, thermostable firefly luciferase (Ultra-Glo™ Recombinant Luciferase) utilizes the newly synthesized ATP to oxidize luciferin, producing light.

Because the luciferase reaction is highly efficient, the emitted light is directly proportional to the concentration of GDP produced during the GT reaction.

G GT_Reaction Glycosyltransferase (GT) Reaction GDP-Sugar + Acceptor Products Glycosylated Acceptor + GDP GT_Reaction->Products GT Enzyme Catalysis Conversion GDP Detection Reagent (Converts GDP to ATP) Products->Conversion Free GDP Released Luciferase Luciferase Reaction ATP + Luciferin + O2 Conversion->Luciferase ATP Generated Light Bioluminescence (Light) Proportional to GT Activity Luciferase->Light Ultra-Glo Luciferase

Fig 1. One-step bioluminescent GDP detection mechanism for glycosyltransferase activity.

Experimental Design & Causality (E-E-A-T Insights)

To ensure a self-validating and robust assay, a Senior Application Scientist must account for the specific biochemical nuances of nucleotide-sugar reactions.

The Criticality of Ultra-Pure Substrates

The Choice: You must use ultra-pure GDP-sugar donors (e.g., Ultra Pure GDP-Fucose). The Causality: Standard commercially available nucleotide-sugars often contain trace amounts of free GDP or GTP resulting from spontaneous hydrolysis during storage or incomplete purification. Because the bioluminescent assay can detect GDP in the low nanomolar range, even a 1% GDP contamination in a 50 µM donor substrate will yield a 500 nM background signal. This severely compresses the dynamic range and signal-to-background (S/B) ratio [2]. Ultra-pure substrates suppress this background, allowing the detection of low-activity GTs.

Self-Validating Controls

A robust protocol must include the following controls to isolate true catalytic activity from artifactual signal:

  • Minus-Enzyme Control: Establishes the baseline luminescence of the buffer and intact GDP-sugar.

  • Minus-Acceptor Control: GTs often exhibit a basal level of nucleotide-sugar hydrolysis even in the absence of an acceptor molecule. Measuring the minus-acceptor signal ensures that the observed GDP generation in the complete reaction is strictly dependent on the transferase event, not just intrinsic hydrolysis [2].

  • GDP Standard Curve: Essential for converting Relative Light Units (RLU) into absolute GDP concentrations (µM), ensuring the assay is operating within its linear dynamic range.

Quantitative Performance Metrics

The assay demonstrates strict linearity from the low nanomolar range up to 25 µM GDP. The table below summarizes representative performance data using a standard 96-well microplate luminometer (e.g., GloMax®) [1].

GDP Concentration (µM)Representative RLUSignal-to-Background (S/B)Linear Dynamic Range
0.0 (Buffer Only)1,2001.0N/A
0.114,50012.1Yes
1.0135,000112.5Yes
5.0680,000566.7Yes
10.01,350,0001,125.0Yes
25.03,200,0002,666.6Yes (Upper Limit)

Table 1. Representative linearity and sensitivity metrics for the GDP bioluminescent detection system. Data reflects a 60-minute incubation post-reagent addition.

Detailed Step-by-Step Protocol

This protocol is optimized for a 384-well plate format (10 µL total assay volume), ideal for HTS applications.

Phase 1: Reagent Preparation
  • Thaw Components: Thaw the GT enzyme, ultra-pure GDP-sugar, acceptor substrate, and GDP-Glo™ Detection Reagent components on ice.

  • Prepare Detection Reagent: Reconstitute the lyophilized ATP Detection Substrate with the Nucleotide Detection Buffer. Add the GDP-Glo™ Enzyme at the manufacturer's specified ratio (typically 1:100). Note: Equilibrate this reagent to room temperature (22–25°C) before use to ensure consistent luciferase kinetics.

Phase 2: GDP Standard Curve Generation
  • Prepare a 25 µM GDP stock solution in the specific 1X GT Reaction Buffer used for your enzyme.

  • Perform a 1:2 serial dilution across 8 points (25 µM down to 0.19 µM, plus a 0 µM buffer-only control).

  • Transfer 5 µL of each standard into the 384-well assay plate in triplicate.

Phase 3: Glycosyltransferase Reaction Setup
  • Prepare 2X Enzyme Mix: Dilute the GT (e.g., FUT2) in 1X GT Reaction Buffer.

  • Prepare 2X Substrate Mix: Combine the ultra-pure GDP-sugar and the acceptor substrate in 1X GT Reaction Buffer.

  • Initiate Reaction: Add 2.5 µL of the 2X Enzyme Mix to the designated wells of a solid-white 384-well plate. Add 2.5 µL of the 2X Substrate Mix to initiate the reaction (Total volume = 5 µL).

  • Incubation: Seal the plate and incubate at the enzyme's optimal temperature (typically 37°C) for 30–60 minutes.

Phase 4: Detection and Readout
  • Reagent Addition: Add 5 µL of room-temperature GDP Detection Reagent to all wells (standards, controls, and GT reactions). The 1:1 volume ratio immediately quenches the GT reaction and initiates the nucleotide conversion.

  • Signal Equilibration: Incubate the plate at room temperature for 60 minutes. Causality: This 60-minute window is critical. It allows the coupled enzymatic reactions (GDP ATP Light) to reach a steady-state equilibrium, producing a stable "glow" signal that will not fluctuate during plate reading [2].

  • Measurement: Read the luminescence on a microplate luminometer using an integration time of 0.5 to 1.0 second per well.

Workflow Step1 1. Prepare GT Reaction (Enzyme, GDP-Sugar, Acceptor) Step2 2. Primary Incubation (37°C, Allow GDP release) Step1->Step2 Step3 3. Add GDP Detection Reagent (1:1 Volume Ratio) Step2->Step3 Step4 4. Secondary Incubation (60 mins, RT, Signal Equilibration) Step3->Step4 Step5 5. Read Luminescence (Microplate Luminometer) Step4->Step5

Fig 2. Step-by-step workflow for the homogeneous add-and-read GDP bioluminescent assay.

Troubleshooting and Optimization

  • High Background Signal: If the minus-enzyme control exhibits high luminescence, the GDP-sugar substrate is likely degraded. Ensure you are using ultra-pure grades and store them in small aliquots at -80°C to prevent freeze-thaw hydrolysis.

  • Low Signal-to-Background: If the complete reaction signal is indistinguishable from the minus-acceptor control, the enzyme may be inactive, or the reaction may be limited by substrate concentration. Verify the Km​ values for both the donor and acceptor and ensure they are supplied at saturating concentrations.

  • Chemical Interference: When screening chemical libraries for GT inhibitors, be aware of luciferase inhibitors. To rule out false positives, perform a secondary counter-screen where the inhibitor is added after the GT reaction but before the Detection Reagent. If the signal drops, the compound is inhibiting the luciferase reporter system, not the GT [2].

References

  • Mondal, S., Hsiao, K., & Goueli, S. A. (2021). "Utility of Bioluminescent Homogeneous Nucleotide Detection Assays in Measuring Activities of Nucleotide-Sugar Dependent Glycosyltransferases and Studying Their Inhibitors." Molecules, 26(20), 6230. Available at:[Link]

  • Promega Connections. (2014). "Why We Care About Glycosyltransferases." Promega Corporation Blog. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N2-Phenylacetylation of Guanosine

Welcome to the Technical Support Center for nucleoside modification. The N2-phenylacetylation of guanosine is a critical step in synthesizing phosphoramidite building blocks for oligonucleotide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nucleoside modification. The N2-phenylacetylation of guanosine is a critical step in synthesizing phosphoramidite building blocks for oligonucleotide synthesis. The phenylacetyl (PhAc) group is highly preferred because it is significantly more base-labile than standard isobutyryl groups, allowing for milder deprotection conditions that prevent the cleavage of sensitive RNA or modified DNA strands[1].

However, guanosine's multiple nucleophilic sites—specifically the exocyclic N2 amine, the O6 carbonyl oxygen, and the ribose hydroxyls—make selective acylation notoriously difficult. This guide provides field-proven, mechanistically grounded solutions to eliminate byproduct formation during this workflow.

Mechanistic Overview: The "Transient Protection" Strategy

To achieve N2-selectivity, the industry standard is the transient protection procedure (often referred to as the Jones procedure). In this method, guanosine is reacted with an excess of trimethylsilyl chloride (TMSCl) prior to the addition of phenylacetyl chloride (PhAcCl).

Historically, it was believed that TMSCl only protected the 2', 3', and 5'-hydroxyl groups of the ribose ring. However, advanced 15 N NMR studies have proven that TMSCl also transiently silylates the O6 oxygen and the N2 amino group, forming a pentasilylated intermediate[2].

Why is this causality important?

  • Prevention of O6-Acylation: Silylation of the O6 position physically and electronically blocks PhAcCl from attacking the oxygen. Unprotected O6-acylation is the primary cause of catastrophic reaction failure, leading to rapid degradation and dark, tarry impurities[2].

  • Acceleration of N2-Acylation: Counterintuitively, the silylated N2 amino group is more reactive toward acyl chlorides than the free amine, allowing the reaction to proceed rapidly at 0 °C without the need for coupling catalysts like HOBt[2].

Workflow G Guanosine (Reactive O6, N2, OHs) TMS Pentasilylated Intermediate (O6-TMS, N2-TMS, OH-TMS) G->TMS TMSCl (9 eq) Pyridine/DCM, 0°C Byprod O6-Acylated Byproduct (Dark Degradation) G->Byprod Insufficient TMSCl PhAcCl attacks O6 PhAc N2-PhAc-Silylated Guanosine TMS->PhAc PhAcCl (1.1 eq) Selective N-Acylation TMS->Byprod Prevented by O6-TMS Target N2-Phenylacetylguanosine (Pure Target) PhAc->Target MeOH/H2O Quench Desilylation

Workflow and mechanistic control of Guanosine N2-phenylacetylation via transient silylation.

Troubleshooting FAQs

Q1: My reaction mixture turned dark brown/black shortly after adding phenylacetyl chloride. What happened? A: You have experienced O6-acylation . When the O6 position is attacked by the acyl chloride, the resulting intermediate is highly unstable. It rapidly degrades into complex, polar impurities that turn the solution dark[2].

  • Causality: This occurs because the O6 position was not fully protected by TMS prior to acylation.

  • Solution: Ensure strict anhydrous conditions (water consumes TMSCl) and use a sufficient excess of TMSCl. For unprotected guanosine, a minimum of 9.0 equivalents of TMSCl is required to drive the equilibrium toward the pentasilylated state[2].

Q2: I am observing di-phenylacetylation (bis-acylation) at the N2 position on my LC-MS. How do I prevent this? A: Di-acylation occurs when there is a localized or global excess of the highly reactive phenylacetyl chloride.

  • Causality: The mono-acylated N2 position retains a lone pair that can still act as a nucleophile if exposed to excess acylating agent, especially if the reaction temperature spikes.

  • Solution: Strictly limit PhAcCl to 1.1 equivalents . Add the PhAcCl dropwise over 15–30 minutes using an addition funnel or syringe pump, maintaining the internal reaction temperature strictly at 0 °C.

Q3: My final product shows acylation on the ribose sugar hydroxyls. Why didn't the transient protection work? A: Sugar acylation indicates premature desilylation or incomplete initial silylation.

  • Causality: TMS ethers are highly moisture-sensitive. If ambient moisture enters the reaction vessel during the addition of PhAcCl, the TMS groups on the 2', 3', or 5' hydroxyls will hydrolyze, exposing them to the acyl chloride.

  • Solution: Conduct the entire reaction under a positive pressure of dry Argon or Nitrogen. Ensure your pyridine and dichloromethane (DCM) are freshly distilled or drawn from a sealed suba-seal bottle over molecular sieves.

Troubleshooting Start Issue: Impurities / Low Yield Dark Dark Brown/Black Mixture? Start->Dark Multi Multiple HPLC Peaks (No Dark Color)? Start->Multi Sol1 Diagnosis: O6-Acylation Action: Ensure anhydrous conditions & use ≥9 eq TMSCl Dark->Sol1 Yes Sol2 Diagnosis: Di-acylation / Sugar Acylation Action: Strictly control PhAcCl to 1.1 eq Maintain 0°C Multi->Sol2 Yes

Troubleshooting logic tree for identifying and resolving byproduct formation.

Quantitative Data & Optimization Guidelines

The following table summarizes the causal relationship between reagent stoichiometry and byproduct formation. Adhering to the "Optimal" parameters ensures self-validation of the protocol.

Reaction ConditionTMSCl (Eq)PhAcCl (Eq)Major Product IdentifiedExpected YieldObservation / Byproduct Profile
Optimal Protection 9.01.1N2-Phenylacetylguanosine90–98%Clear/pale yellow solution; high purity[2].
Insufficient Silylation < 5.01.1N2-Phenylacetylguanosine< 50%Dark mixture; heavy O6-acylation degradation[2].
Excess Acylating Agent 9.0> 2.0N2-Di-phenylacetylguanosineVariableMultiple peaks on HPLC; di-acylation at N2.
Moisture Contamination 9.01.1O-Phenylacetylated sugarsLowAcylation at 2', 3', or 5' positions due to TMS hydrolysis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a physical observation is provided to confirm the reaction is proceeding via the correct mechanistic pathway.

Step 1: Drying the Starting Material

  • Suspend Guanosine (1.0 eq) in anhydrous pyridine (approx. 10 mL per gram of nucleoside).

  • Evaporate to dryness under reduced pressure. Repeat this co-evaporation step twice.

  • Validation Check: The resulting white powder must be free-flowing without clumping, indicating the complete removal of trace water.

Step 2: Transient Silylation

  • Purge the reaction flask with Argon.

  • Suspend the dried guanosine in a mixture of anhydrous pyridine and anhydrous dichloromethane (1:4 ratio, v/v).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add Trimethylsilyl chloride (TMSCl, 9.0 eq ) via syringe. Stir vigorously for 30–45 minutes at 0 °C.

  • Validation Check: Guanosine is initially insoluble in DCM/pyridine. As the pentasilylated intermediate forms, the suspension will completely clear into a transparent, homogeneous solution. If the solution remains cloudy, moisture is present, or insufficient TMSCl was added. Do not proceed to Step 3 until the solution is clear.

Step 3: N2-Phenylacetylation

  • Maintain the reaction at 0 °C.

  • Dilute Phenylacetyl chloride (PhAcCl, 1.1 eq ) in a small volume of anhydrous DCM.

  • Add the PhAcCl solution dropwise over 20 minutes. Stir for an additional 2 hours at 0 °C.

  • Validation Check: The solution should remain clear or turn slightly pale yellow. If the solution rapidly darkens to brown or black, O6-acylation has occurred (abort and restart).

Step 4: Quenching and Desilylation

  • Quench the reaction by adding cold methanol (5 mL per gram of starting material) or cold water.

  • Stir for 30 minutes at room temperature. The addition of protic solvent rapidly hydrolyzes the TMS ethers from the O6, N2, and ribose hydroxyls, leaving the stable N2-phenylacetyl amide intact.

  • Validation Check: TLC (Silica, 10% MeOH in DCM) should show the disappearance of the highly lipophilic silylated intermediate and the appearance of a single, more polar UV-active spot corresponding to N2-phenylacetylguanosine.

Step 5: Workup

  • Evaporate the solvents under reduced pressure.

  • Crystallize the crude product from methanol or purify via silica gel flash chromatography.

References

  • Title: Glycine Nitrosation and Signature Mutations in the p53 Tumour Suppressor Gene (Discusses the use of the phenylacetyl group for base-labile protection of guanine). Source: Open University (PhD Thesis, Ponnada, S., 2007) URL: [Link]

  • Title: Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation (Provides the 15 N NMR mechanistic proof of O6-silylation preventing dark impurities). Source: Organic Letters, ACS Publications (2004) URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N²-Phenylacetyl Guanosine Synthesis

Welcome to the technical support center for the synthesis of N²-Phenylacetyl guanosine. This guide is designed for researchers, scientists, and professionals in drug development who are working with protected nucleosides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N²-Phenylacetyl guanosine. This guide is designed for researchers, scientists, and professionals in drug development who are working with protected nucleosides for oligonucleotide synthesis and other applications. Here, we will delve into the critical aspects of this synthesis, moving beyond a simple protocol to explain the underlying chemical principles, troubleshoot common issues, and provide a framework for optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental strategy for synthesizing N²-Phenylacetyl guanosine?

The synthesis of N²-Phenylacetyl guanosine involves the selective acylation of the exocyclic amino group (N²) of guanosine with a phenylacetylating agent. Due to the presence of multiple reactive sites on the guanosine molecule—specifically the hydroxyl groups on the ribose sugar (2', 3', 5') and the O⁶ lactam oxygen—a successful synthesis hinges on achieving high selectivity for the N² position. The most common and effective strategies employ a transient protection method, where reactive sites are temporarily blocked, directing the acylating agent to the desired N² amine.

Q2: Why is transient protection of guanosine necessary before N²-acylation?

Guanosine's structure presents several nucleophilic sites that can compete with the N²-amino group for the acylating agent. The primary competing sites are the ribose hydroxyls and the O⁶-lactam group. Without protection, acylation can occur indiscriminately, leading to a complex mixture of products that is difficult to separate and results in a very low yield of the desired N²-phenylacetylated product.

A highly effective strategy is the use of transient silylation.[1] Reagents like trimethylsilyl chloride (TMSCl) or N,O-Bis(trimethylsilyl)acetamide (BSA) react reversibly with the hydroxyl groups and the O⁶ position. This temporarily masks these sites, rendering the N²-amino group the most nucleophilic position available for reaction with the phenylacetyl chloride.[1] This approach is efficient because the silyl groups can be easily removed during the aqueous workup, simplifying the overall process.

Q3: What are the key reagents in this synthesis and their specific roles?

The selection and quality of reagents are paramount for a successful synthesis.

ReagentRoleKey Considerations
Guanosine Starting MaterialMust be completely dry. The presence of water will consume the acylating and silylating agents.
Anhydrous Pyridine/DMF Solvent & BaseActs as a solvent to dissolve guanosine and as a base to neutralize the HCl generated during the reaction. Must be anhydrous.
Trimethylsilyl chloride (TMSCl) Transient Protecting AgentReacts with hydroxyls and the O⁶ position to prevent side reactions. Should be freshly distilled for best results.
Phenylacetyl chloride Acylating AgentThe electrophile that reacts with the N²-amino group. Prone to hydrolysis; should be handled in an inert, anhydrous environment.
Methanol/Ethanol Quenching AgentUsed to quench any unreacted acylating or silylating agents at the end of the reaction.
Aqueous Bicarbonate Workup ReagentUsed during the workup to neutralize any remaining acid and facilitate the removal of silyl groups.
Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A typical mobile phase would be a mixture of Dichloromethane (DCM) and Methanol (e.g., 9:1 or 8:2 v/v).

  • Starting Material (Guanosine): Will have a very low Rf value (highly polar).

  • Product (N²-Phenylacetyl guanosine): Will have a higher Rf value than guanosine as it is less polar.

  • Side Products: The formation of multiple new spots may indicate side reactions like O⁶-acylation or di/tri-acylation of the hydroxyls.

The spots can be visualized under a UV lamp at 254 nm. The reaction is considered complete when the guanosine spot is no longer visible.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Problem Area: Low or No Product Yield
Q: My TLC shows a significant amount of unreacted guanosine even after an extended reaction time. What are the most likely causes?

This is a common issue that typically points to problems with reagent quality or reaction setup.

  • Moisture Contamination: This is the most frequent culprit. Phenylacetyl chloride and TMSCl are highly sensitive to water. Any moisture in the guanosine, solvent, or glassware will consume these reagents before they can react as intended.

    • Solution: Ensure guanosine is dried under a high vacuum for several hours before use. Use freshly opened or distilled anhydrous solvents. Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon.

  • Inactive Acylating Agent: Phenylacetyl chloride can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of phenylacetyl chloride or purify older stock by distillation.

  • Insufficient Silylation: If the transient protection is incomplete, side reactions may be occurring, or the guanosine may not be sufficiently soluble or activated.

    • Solution: Increase the equivalents of TMSCl (e.g., from 4.0 to 5.0 eq.). Ensure the silylation step is allowed to proceed for an adequate amount of time (typically 1-2 hours) before adding the acylating agent.

Problem Area: Formation of Multiple Products & Impurities
Q: My TLC plate shows multiple product spots. What are these impurities and how can I prevent them?

The appearance of multiple spots indicates a lack of selectivity in the acylation step.

  • O⁶-Acylation: The O⁶ position of the guanine base is a competing nucleophilic site. Acylation at this position leads to a significant and often difficult-to-separate byproduct.

    • Causality: This occurs when the transient protection of the O⁶ is insufficient. The silylation equilibrium may not fully favor the protected form.

    • Solution: Ensure sufficient equivalents of the silylating agent are used. The transient silylation of the O⁶ and amino groups is key to facilitating selective N-acylation.[1]

  • Hydroxyl (2', 3', 5'-OH) Acylation: If one or more of the ribose hydroxyl groups are acylated, you will see multiple less polar spots on the TLC.

    • Causality: This is a clear sign that the transient silylation of the hydroxyls was incomplete before the phenylacetyl chloride was introduced.

    • Solution: Allow the silylation reaction to proceed to completion before adding the acylating agent. Adding the phenylacetyl chloride slowly at a reduced temperature (0 °C) can also improve selectivity by favoring the reaction at the more nucleophilic N²-amino group over the less reactive silylated hydroxyls.

Workflow for Minimizing Side Products

start Multiple Products Observed on TLC check_silylation Review Silylation Step start->check_silylation Primary Suspect check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Secondary Check temp_control Implement Temperature Control start->temp_control Optimization Strategy silyl_equiv Increase TMSCl equivalents (e.g., 4.5 eq.) check_silylation->silyl_equiv Action silyl_time Increase silylation time before adding acylating agent check_silylation->silyl_time Action anhydrous_check Ensure all reagents and solvents are strictly anhydrous check_reagents->anhydrous_check Action slow_addition Add phenylacetyl chloride dropwise at 0 °C temp_control->slow_addition Action end_node Achieve Higher Selectivity silyl_equiv->end_node silyl_time->end_node anhydrous_check->end_node slow_addition->end_node

Caption: Troubleshooting workflow for managing side product formation.

Problem Area: Product Degradation
Q: I'm concerned about depurination during workup. How can I avoid cleaving the product?

Depurination, the cleavage of the glycosidic bond between the guanine base and the ribose sugar, is a risk under acidic conditions.[2]

  • Causality: The N-glycosidic bond in purine nucleosides is susceptible to acid-catalyzed hydrolysis. Using strong acids during workup or purification can lead to the loss of your product.

  • Solution: Maintain neutral or slightly basic conditions throughout the workup and purification. Use a buffered aqueous solution like saturated sodium bicarbonate for the initial wash. When performing column chromatography, it is sometimes beneficial to add a small amount of a non-nucleophilic base, like triethylamine (~0.5%), to the mobile phase to prevent degradation on the silica gel.

Problem Area: Purification Challenges
Q: My crude product is an inseparable mixture. What is the best way to purify N²-Phenylacetyl guanosine?

Purification is almost always achieved by silica gel column chromatography.[2]

  • Challenge: The polarity of the desired product is often very close to that of certain side products, making separation difficult.

  • Optimization Strategy:

    • Choose the Right Solvent System: A gradient elution is typically most effective. Start with a less polar mobile phase (e.g., 2% Methanol in Dichloromethane) and gradually increase the polarity (e.g., up to 10% Methanol). This will help separate less polar, over-acylated byproducts from your desired product.

    • Sample Loading: For difficult separations, use a "dry loading" technique. Dissolve your crude product in a minimal amount of solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column, resulting in better separation efficiency.

Protocols & Data

Table 1: Optimized Reaction Parameters for N²-Phenylacetyl Guanosine Synthesis

This table summarizes a set of optimized conditions based on established methodologies for N-acylation of guanosine.[1][2]

ParameterRecommended ValueRationale
Guanosine 1.0 eqStarting material reference.
Solvent Anhydrous PyridineExcellent solvent for guanosine and acts as an acid scavenger.
Temperature 0 °C to Room Temp.Initial cooling improves selectivity during addition of acylating agent.
Silylating Agent Trimethylsilyl chloride (TMSCl)4.0 - 4.5 eq.
Acylating Agent Phenylacetyl chloride1.5 - 2.0 eq.
Reaction Time 4 - 8 hoursMonitor by TLC until starting material is consumed.
Typical Yield 70 - 85%Yield after purification; highly dependent on anhydrous conditions.
Experimental Protocol: Synthesis via Transient Silylation

This protocol is a self-validating system. Success is predicated on the strict adherence to anhydrous conditions.

  • Preparation: Dry guanosine (1.0 eq) under high vacuum at 60 °C for at least 4 hours. Flame-dry all glassware and cool under a constant stream of dry nitrogen or argon.

  • Dissolution: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the dried guanosine and anhydrous pyridine (approx. 20 mL per gram of guanosine). Stir to form a suspension.

  • Silylation: Cool the suspension to room temperature. Slowly add trimethylsilyl chloride (4.2 eq.) dropwise. Stir the mixture at room temperature for 2 hours. The suspension should become a clear, homogenous solution, indicating the formation of the soluble silylated guanosine intermediate.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add phenylacetyl chloride (1.8 eq.) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (9:1 DCM:MeOH).

  • Quenching: Once the reaction is complete (disappearance of guanosine spot), cool the mixture back to 0 °C and slowly add methanol (5-10 mL) to quench any unreacted reagents.

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the resulting oil in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography using a gradient of 2-8% methanol in dichloromethane.

  • Isolation: Combine the pure fractions (identified by TLC) and evaporate the solvent to yield N²-Phenylacetyl guanosine as a white solid.

Visualization of the Synthetic Workflow

cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification prep_guanosine 1. Dry Guanosine prep_glassware 2. Flame-Dry Glassware prep_guanosine->prep_glassware dissolve 3. Dissolve in Anhydrous Pyridine prep_glassware->dissolve silylate 4. Add TMSCl (Transient Protection) dissolve->silylate acylate 5. Add Phenylacetyl Chloride at 0°C silylate->acylate react 6. Stir at RT & Monitor by TLC acylate->react quench 7. Quench with Methanol react->quench extract 8. Aqueous Workup (NaHCO3) quench->extract purify 9. Column Chromatography extract->purify isolate 10. Isolate Pure Product purify->isolate

Caption: Step-by-step experimental workflow for N²-Phenylacetyl guanosine synthesis.

References

  • Ogilvie, K. K., & Entwistle, D. W. (1981). Transient silylation of the guanosine O6 and amino groups facilitates N-acylation. Organic Letters, 6(15), 2555–2557. Available at: [Link]

  • Zhang, X., et al. (2025). Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases. ChemRxiv. Available at: [Link]

  • Gough, G. R., et al. (1985). Necessary protection of the O6-position of guanine during the solid phase synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron Letters, 26(35), 4177-4180. Available at: [Link]

  • Harris, C. M., et al. (1998). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. Journal of Organic Chemistry, 63(25), 9075-9083. Available at: [Link]

  • Beigelman, L., et al. (1997). Protection of the Guanine Residue During Synthesis of 2′-O-Alkylguanosine Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2895-2900. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N2-Phenylacetyl Guanosine Solubility

Welcome to the technical support guide for N2-Phenylacetyl guanosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N2-Phenylacetyl guanosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by this modified nucleoside. Our goal is to provide you with the foundational knowledge and practical steps to ensure successful experimental outcomes.

N2-Phenylacetyl guanosine is a critical reagent, particularly in the synthesis of oligonucleotides where the phenylacetyl group serves as a protecting moiety for the N2 position of guanine.[1] However, the addition of this bulky, hydrophobic group to the already sparingly soluble guanosine core significantly impacts its behavior in common laboratory solvents, often leading to frustrating solubility issues. This guide explains the underlying chemical principles and provides robust, field-proven troubleshooting protocols.

Section 1: Core Principles of N2-Phenylacetyl Guanosine Solubility

Understanding why this compound is difficult to dissolve is the first step toward solving the problem. Three primary factors are at play:

  • Inherent Guanosine Properties: Guanosine itself is sparingly soluble in water and aqueous buffers.[2] This is due to strong intermolecular hydrogen bonding in its crystalline state, which must be overcome by the solvent.

  • Increased Hydrophobicity: The phenylacetyl group (C₆H₅CH₂CO-) is a large, nonpolar moiety. Its presence on the guanosine molecule drastically reduces the compound's affinity for polar solvents like water, favoring aggregation to minimize the disruption of water's hydrogen-bonding network.

  • Self-Assembly and Aggregation: Guanosine derivatives are well-known for their ability to self-assemble into higher-order structures, such as G-quadruplexes or discrete G-octamers, particularly in the presence of certain cations.[3] The π-π stacking interactions between the phenylacetyl side arms can further stabilize these aggregates, effectively removing the molecule from the solution and leading to precipitation or gel formation.[3] Studies on guanosine in DMSO have also shown it can form dimers and other aggregates.[4][5]

Section 2: Troubleshooting Guide

This section addresses the most common solubility problems in a direct question-and-answer format.

Q1: My N2-Phenylacetyl guanosine won't dissolve directly in my aqueous buffer. What should I do?

Cause: Direct dissolution in aqueous media is highly unlikely to succeed due to the compound's significant hydrophobicity. The energy required for water molecules to solvate the large phenylacetyl group is unfavorable, leading to insolubility.

Solution: The Co-Solvent Method

You must first dissolve the compound in a suitable organic solvent to create a concentrated stock solution. Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent of choice. The aprotic, polar nature of DMSO is effective at disrupting the intermolecular hydrogen bonds of the guanosine core.

See Protocol 2 for a detailed, step-by-step guide on preparing a working solution in an aqueous buffer using a DMSO stock.

Q2: I've dissolved the compound in DMSO, but it precipitates immediately when I add it to my aqueous medium. How can I prevent this?

Cause: This is a classic sign of exceeding the compound's solubility limit in the final aqueous solution. While soluble in 100% DMSO, the addition to a buffer creates a new solvent system where its solubility is dramatically lower. The compound "crashes out" of the solution.

Solution: A Stepwise Troubleshooting Workflow

Follow this decision tree to diagnose and solve the issue.

G start Precipitation Observed Upon Dilution check_conc Is the final concentration too high? start->check_conc reduce_conc Action: Decrease final working concentration. Re-test. check_conc->reduce_conc Yes check_dmso Is the final %DMSO too low? check_conc->check_dmso No success Problem Solved: Solution is clear. reduce_conc->success increase_dmso Action: Increase final %DMSO (e.g., from 0.5% to 1-2%). Verify assay tolerance. check_dmso->increase_dmso Yes check_buffer Could buffer components be the issue? check_dmso->check_buffer No increase_dmso->success modify_buffer Action: Check for cations (Na+, K+) that may induce aggregation. Consider pH adjustment. check_buffer->modify_buffer modify_buffer->success G cluster_0 Self-Assembly Mechanism Monomer Soluble Monomer Dimer Dimer Monomer->Dimer H-Bonding Quartet G-Quartet Dimer->Quartet Cation Coordination Octamer Insoluble G-Octamer (Precipitate) Quartet->Octamer π-π Stacking (Phenyl Groups)

Caption: Conceptual model of N2-Phenylacetyl guanosine aggregation.

References

  • Fortunachem. N2-Phenylacetyl Guanosine CAS 132628-16-1 Wholesale & Bulk. [Link]

  • Martić, S., Liu, X., Wang, S., & Wu, G. (2008). Self-assembly of N2-modified guanosine derivatives: formation of discrete G-octamers. Chemistry (Weinheim an der Bergstrasse, Germany), 14(4), 1196–1204. [Link]

  • National Center for Biotechnology Information. Guanosine - PubChem. [Link]

  • ResearchGate. Protocols for Efficient Chemical Synthesis of N2 -Modified Guanosine Phosphate Derivatives: Versatile Probes for mRNA Labeling. [Link]

  • West, R. T., Garza, L. A., 2nd, Winchester, W. R., & Walmsley, J. A. (1994). Conformation, hydrogen bonding and aggregate formation of guanosine 5'-monophosphate and guanosine in dimethylsulfoxide. Nucleic acids research, 22(23), 5128–5134. [Link]

  • National Center for Biotechnology Information. Guanosine Mechanisms of Action: Toward Molecular Targets. [Link]

  • Frontiers. Guanosine Mechanisms of Action: Toward Molecular Targets. [Link]

  • National Center for Biotechnology Information. Conformation, hydrogen bonding and aggregate formation of guanosine 5'-monophosphate and guanosine in dimethylsulfoxide. [Link]

Sources

Optimization

Technical Support Center: N2-Phenylacetylguanosine (PAG) in Cell Culture

Welcome to the Technical Support Center for N2-Phenylacetylguanosine (PAG) . As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N2-Phenylacetylguanosine (PAG) . As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies for utilizing PAG in in vitro models.

While PAG (CAS 132628-16-1) is traditionally recognized as a protected building block in the synthesis of oligonucleotides like Phosphorodiamidate Morpholino Oligomers (PMOs)[1][2], it has emerged as a potent bioactive compound in cell culture. Recent studies demonstrate its distinct antiviral, anticancer[3][4], and cytoprotective properties—particularly in preserving pancreatic cell function under oxidative and inflammatory stress[5].

Quantitative Data & Physicochemical Parameters

To ensure reproducibility, it is critical to understand the physical constraints of PAG before introducing it to aqueous cell culture environments. The table below summarizes the key parameters required for assay design.

ParameterValue / RangeExperimental Rationale
Molecular Weight 401.37 g/mol [6]Essential for accurate molarity calculations during stock preparation.
Primary Stock Solvent Anhydrous DMSOMaximizes solubility (>50 mM) and prevents premature hydrolysis of the N2-amide bond.
Max Final DMSO % ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and baseline metabolic shifts in sensitive cells.
Cytoprotective Dose 10 µM – 50 µMOptimal range for activating antioxidant pathways in pancreatic cells without off-target toxicity[5].
Anticancer Dose 100 µM – 250 µMHigher concentrations are typically required to interfere with nucleic acid synthesis in rapidly dividing tumor models[4].

Standardized Experimental Protocol: Pancreatic Cytoprotection Assay

This self-validating protocol is designed to evaluate the efficacy of PAG in preserving pancreatic beta-cell viability and modulating insulin/amylase secretion under stress conditions[5].

Phase 1: Reagent Preparation
  • Stock Formulation: Weigh out N2-Phenylacetylguanosine and dissolve it in 100% anhydrous DMSO to achieve a 50 mM stock.

    • Causality: The N2-phenylacetyl modification drastically increases the lipophilicity of the guanosine core. Using anhydrous DMSO prevents hydrolysis of the amide bond and ensures complete solubilization.

  • Aliquot and Store: Divide the stock into single-use, light-protected vials and store at -20°C.

    • Causality: Repeated freeze-thaw cycles in the presence of atmospheric moisture degrade the compound, leading to inconsistent dosing and the accumulation of free phenylacetic acid.

Phase 2: Cell Culture & Dosing
  • Cell Seeding: Seed pancreatic cells (e.g., INS-1, MIA PaCa-2, or PANC-1) in a 96-well plate at 1.5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Media Pre-warming (Critical Step): Warm complete culture media to 37°C prior to compound dilution.

    • Causality: Introducing a highly lipophilic DMSO stock into cold media causes rapid localized supersaturation, leading to micro-precipitation that cells cannot absorb.

  • PAG Dilution: Dilute the 50 mM PAG stock dropwise into the pre-warmed media to achieve a final working concentration of 10–50 µM.

  • Stress Induction: Co-treat the cells with an exogenous stressor (e.g., H₂O₂ for oxidative stress or a cytokine cocktail for inflammation) alongside the PAG treatment.

    • Causality: PAG's primary mechanism relies on upregulating antioxidant pathways to neutralize Reactive Oxygen Species (ROS)[5]. An exogenous stressor is required to establish a baseline of apoptosis to evaluate PAG's cytoprotective delta.

Phase 3: Endpoint Analysis
  • Viability & Functional Assays: After 24–48 hours, perform a standard viability assay (e.g., CellTiter-Glo). Collect the supernatant to measure amylase production or insulin secretion via ELISA, as PAG specifically modulates these pancreatic functions[5].

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between cellular stress, PAG intervention, and the resulting preservation of pancreatic cell function.

PAG_Mechanism Stress Cellular Stress (e.g., Glucotoxicity) ROS ROS Accumulation Stress->ROS Induces PAG N2-Phenylacetylguanosine (10-50 µM) Antiox Antioxidant Pathway Activation PAG->Antiox Upregulates Apoptosis Apoptotic Cascade PAG->Apoptosis Inhibits ROS->Apoptosis Triggers Antiox->ROS Neutralizes Survival Pancreatic Cell Survival Antiox->Survival Promotes Apoptosis->Survival Prevents

Figure 1: PAG-mediated inhibition of stress-induced apoptosis in pancreatic cell models.

Troubleshooting & FAQs

Q: Why is my PAG precipitating when added to the culture media? A: This is a classic case of "solvent shock." Because the N2-phenylacetyl group makes the molecule highly hydrophobic, injecting the DMSO stock directly into cold or room-temperature media causes it to crash out of solution. Always pre-warm your media to 37°C and add the PAG stock dropwise while gently vortexing or swirling the media to ensure rapid dispersion.

Q: I observe inconsistent cell viability results across biological replicates. What is causing this variability? A: This is often due to the spontaneous deprotection of the phenylacetyl group. At physiological pH (7.4) in media containing serum (which is rich in esterases and amidases), the N2-phenylacetyl group can slowly cleave, yielding unmodified guanosine and phenylacetic acid. To minimize this degradation, prepare fresh media dilutions immediately before dosing and limit your continuous assay windows to 24–48 hours.

Q: How do I differentiate the cytoprotective effects of PAG from standard nucleoside salvage pathway activity? A: PAG exhibits unique antioxidant and anti-inflammatory properties that preserve pancreatic cell function[5]. To isolate this specific mechanism, your experimental design must be self-validating: run parallel controls using unmodified guanosine and a nucleoside transporter inhibitor (e.g., dipyridamole). If PAG retains its protective efficacy while unmodified guanosine does not, the biological effect is specifically driven by the N2-phenylacetyl modification.

Q: Can PAG be used in standard flow cytometry apoptosis assays (e.g., Annexin V/PI)? A: Yes, but rigorous washing is required. The lipophilic phenylacetyl moiety can sometimes interact nonspecifically with lipophilic fluorescent dyes or intercalators. Wash your cells twice with 1X PBS containing 1% BSA prior to staining to strip away any residual membrane-bound PAG.

References

  • Sharing Technologies - How do nucleosides affect pancreatic function? Available at:[Link]

  • ACS Publications - Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Instability of N2-Modified Guanosine Compounds

As a Senior Application Scientist, I frequently consult with research teams encountering unexpected degradation or low yields when working with N2-modified guanosine compounds. Modifying the exocyclic N2 amine—whether fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams encountering unexpected degradation or low yields when working with N2-modified guanosine compounds. Modifying the exocyclic N2 amine—whether for mRNA cap analogs, antisense oligonucleotides, or supramolecular hydrogels—introduces unique steric and electronic effects that fundamentally alter the stability of the purine ring.

This technical guide deconstructs the causality behind these instabilities and provides field-proven, self-validating workflows to ensure the integrity of your N2-modified compounds.

Troubleshooting Guide: Chemical Synthesis & Storage

Q: Why do my N2-alkylguanosine oligonucleotides degrade rapidly in slightly acidic buffers, whereas standard guanosine remains relatively stable? The Causality: The N-glycosidic bond of purines is inherently susceptible to acid-catalyzed hydrolysis. When you modify the exocyclic N2 amine (e.g., with alkyl or aromatic groups), you alter the electron density of the purine ring. Electron-donating modifications can increase the basicity of the N7 position, making it more easily protonated at mildly acidic pH. This protonation creates a superior leaving group, accelerating depurination (cleavage of the glycosidic bond). Research demonstrates that aqueous solutions of modified guanosine derivatives undergo severe glycosidic fission at low pH, and simultaneous hydrolysis of both phosphate and glycosidic bonds occurs rapidly as pH drops toward 3.0[1][2]. The Solution: Strictly maintain storage and reaction buffers at pH 7.0–7.5. If acidic conditions are unavoidable (such as the use of dichloroacetic acid during solid-phase synthesis), keep exposure times to the absolute minimum. Fortunately, certain protecting groups like N2-isobutyryl, while labile under strong aqueous acids, remain sufficiently stable in the anhydrous dichloroacetic acid used during standard solid-phase synthesis[3].

Q: During the solid-phase synthesis of RNAs containing N2-modified guanosines, I observe significant base-promoted degradation during the deprotection step. How can I prevent this? The Causality: Standard oligonucleotide deprotection relies on concentrated aqueous ammonia at elevated temperatures (e.g., 55°C). However, the introduction of N2-modifications often sensitizes the adjacent functional groups or the RNA backbone to base-promoted degradation, leading to strand scission or cleavage of the imidazole ring. The Solution: Transition to an ultra-mild, anhydrous deprotection strategy. Post-synthetic transformations and deprotections should be performed under strictly anhydrous conditions—such as using 7 M methanolic ammonia or a 2 M methanolic solution of ethylenediamine at room temperature—to completely eliminate base-promoted RNA degradation.

Troubleshooting Guide: Enzymatic Stability in mRNA Applications

Q: When using N2-modified dinucleotide cap analogs (e.g., N2-benzyl ARCA) for mRNA synthesis, my transcripts show altered half-lives in vitro. Is the cap being prematurely degraded? The Causality: N2-modified guanosines at the 5' cap structure significantly influence the binding affinity of decapping enzyme complexes (such as Dcp1/2). While N2-modifications are highly desirable because they enhance translation inhibition by competing for eIF4E, they also alter the steric fit within the Dcp2 active site. Studies have shown that the presence of an aromatic modification at the N2 position of guanine initially decreases the stability of engineered mRNAs compared to standard ARCA caps; after a 5-minute reaction with the Dcp1/2 complex, 35–65% of N2-modified capped mRNAs are decapped, compared to only ~14% for standard ARCA[4]. The Solution: If prolonged intracellular stability is required for your therapeutic mRNA, you must compensate for this initial vulnerability. I recommend combining the N2-modification with a phosphorothioate backbone modification at the triphosphate bridge of the cap analog, which sterically and electronically blocks Dcp1/2 cleavage.

DecappingPathway mRNACap N2-Modified Capped mRNA (e.g., N2-Benzyl ARCA) Interaction Enzyme-Substrate Complex (Altered Active Site Fit) mRNACap->Interaction DcpComplex Dcp1/Dcp2 Holoenzyme (Decapping Complex) DcpComplex->Interaction Cleavage Hydrolysis of Triphosphate Bridge (Accelerated initial kinetics) Interaction->Cleavage Products m7GDP (N2-Modified) + 5'-Monophosphate mRNA Cleavage->Products

Enzymatic hydrolysis pathway of N2-modified capped mRNA by Dcp1/2.

Quantitative Stability Data

To assist in your experimental planning, the table below summarizes the comparative stability metrics of various guanosine derivatives under chemical and enzymatic stress.

Compound / ModificationStress ConditionPrimary Degradation PathwayStability Metric / Half-Life
Standard Guanosine (GMP) Aqueous, pH 5.0, 121°CGlycosidic / Phosphate Hydrolysis t1/2​≈41 min[2]
Standard Guanosine (GMP) Aqueous, pH 3.0, 121°CSimultaneous Bond CleavageRapid degradation ( <10 min)[2]
Standard ARCA Capped mRNA Dcp1/2 Complex, 30°C (5 min)Enzymatic Decapping~14% decapped[4]
N2-Modified ARCA mRNA Dcp1/2 Complex, 30°C (5 min)Enzymatic Decapping35–65% decapped[4]
Standard ARCA Capped mRNA Dcp1/2 Complex, 30°C (30 min)Enzymatic Decapping~48% decapped[4]
N2-Modified ARCA mRNA Dcp1/2 Complex, 30°C (30 min)Enzymatic Decapping46–72% decapped[4]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems containing mandatory analytical checkpoints.

Protocol A: Post-Synthetic Introduction of N2-Alkyl Modifications (Anhydrous Approach)

Use this protocol to avoid base-promoted degradation during the synthesis of N2-modified RNA oligonucleotides[5].

  • Solid-Phase Synthesis: Synthesize the oligonucleotide on a CPG support using a convertible nucleoside precursor (e.g., 2-fluoro-O6-protected inosine).

    • Validation Checkpoint 1: Cleave a 0.5 µmol micro-aliquot and analyze via MALDI-TOF MS. You must confirm the intact mass of the convertible precursor before proceeding to aminolysis.

  • Aminolysis: Treat the support-bound oligo with a 2 M methanolic solution of your desired amine (e.g., ethylenediamine) under strictly anhydrous conditions at room temperature.

    • Validation Checkpoint 2: Monitor the reaction supernatant via analytical HPLC. The stabilization of the amine peak relative to an internal standard indicates the completion of the nucleophilic aromatic substitution.

  • Deprotection and Cleavage: Treat the resin with anhydrous 7 M methanolic ammonia for 4 hours at 50°C to release the oligomer and remove remaining protecting groups[5].

    • Validation Checkpoint 3: Run analytical anion-exchange HPLC. A single sharp peak confirms the successful avoidance of depurination or strand cleavage.

Protocol B: Dcp1/2 Decapping Assay for N2-Modified mRNAs

Use this protocol to quantify the enzymatic stability of your custom N2-modified cap analogs[4].

Workflow Step1 1. In Vitro Transcription (N2-modified Cap) Step2 2. RNA Purification (HPLC / Spin Columns) Step1->Step2 Step3 3. Dcp1/2 Decapping Assay (Time-course) Step2->Step3 Step4 4. PAGE Analysis (Quantify decapping) Step3->Step4

Workflow for evaluating the enzymatic stability of N2-modified mRNAs.
  • Substrate Preparation: Synthesize your mRNA in vitro using the N2-modified cap analog and purify via HPLC.

    • Validation Checkpoint 1: Perform an LC-MS/MS analysis of the digested mRNA to confirm >95% capping efficiency. Uncapped RNA will skew the kinetic data.

  • Enzymatic Reaction: Incubate the capped mRNA with Schizosaccharomyces pombe Dcp1/2 complex in a buffer containing 10 mM Hepes (pH 7.5), 100 mM potassium acetate, 2 mM magnesium acetate, and 2 mM DTT at 30°C[4].

    • Validation Checkpoint 2: You must include a parallel reaction with standard ARCA-capped mRNA as a positive control, and a no-enzyme reaction as a negative control to rule out spontaneous chemical hydrolysis.

  • Quenching: Stop the reaction at specific kinetic time points (e.g., 5, 15, and 30 min) by immediately cooling the aliquots on ice and adding denaturing loading buffer, followed by heating at 55°C for 3 minutes[4].

  • PAGE Analysis: Resolve the samples on a 16% denaturing RNA sequencing gel at 600 V for 3–4 hours. Stain with SYBR Gold and quantify the bands using a ChemiDoc imaging system[4].

    • Validation Checkpoint 3: Check your positive control. It should show ~14% decapping at 5 minutes and ~48% at 30 minutes[4]. Deviations from this baseline indicate enzyme degradation or buffer failure, invalidating the run.

References[5] Modified ARCA analogs providing enhanced translational properties of capped mRNAs

Source: tandfonline.com URL: 4 Protocols for Efficient Chemical Synthesis of N2-Modified Guanosine Phosphate Derivatives: Versatile Probes for mRNA Labeling Source: researchgate.net URL: 1 Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach Source: semanticscholar.org URL: 5[2] Hydrolytic Stability at Intermediate pHs of the Common Purine Nucleotides in Food, Inosine‐5′‐monophosphate, Guanosine‐5 Source: researchgate.net URL: 2[3] 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity Source: mdpi.com URL:3

Sources

Optimization

Technical Support Center: N2-Phenylacetyl Guanosine Purification &amp; Troubleshooting

Welcome to the Technical Support Center for nucleoside chemistry. This guide is engineered for researchers and drug development professionals dealing with the synthesis, purification, and downstream processing of N2-Phen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nucleoside chemistry. This guide is engineered for researchers and drug development professionals dealing with the synthesis, purification, and downstream processing of N2-Phenylacetyl guanosine (N2-PhAc-dG / N2-PhAc-rG), a critical building block in advanced oligonucleotide and phosphorodiamidate morpholino oligomer (PMO) synthesis.

Knowledge Base: Mechanisms & Theory

Q: Why is the phenylacetyl (PAC) protecting group preferred over traditional isobutyryl groups for guanosine in specific workflows? A: The selection of the protecting group is driven by the kinetic lability required during downstream deprotection. The phenylacetyl group is significantly more base-labile than the isobutyryl group. This allows for ultra-mild deprotection conditions (e.g., using potassium carbonate in methanol or mild aqueous ammonia), which is critical for preventing the degradation of sensitive modified oligonucleotides or when utilizing convertible nucleosides (1)[1].

Q: What are the thermodynamic and kinetic drivers behind the formation of crude impurities during N2-protection? A: Guanosine possesses multiple nucleophilic sites (the exocyclic N2 amine and the ribose/deoxyribose hydroxyls). Even when employing a transient protection strategy (e.g., using Trimethylsilyl chloride, TMS-Cl), the high reactivity of phenylacetyl chloride inevitably leads to over-acylation. The resulting crude mixture typically contains O-phenylacetyl byproducts. Because O-acyl esters are thermodynamically less stable but kinetically favored compared to the N2-amide, we can exploit this difference through selective hydrolysis to isolate the desired mono-N2-protected product.

Troubleshooting Guide: Crude Purification Workflows

Q: My crude synthesis yields a highly viscous mixture with multiple over-acylated spots on TLC. How do I isolate the mono-N2-protected guanosine? A: You must implement a selective O-deacylation step before attempting chromatography. The transient TMS protection strategy leaves residual O-acylated byproducts that co-elute with the target product.

Workflow A Crude Reaction Mixture (Guanosine + TMS-Cl + PhAc-Cl) B Transient Protection (O-TMS formation) A->B C Acylation (N2-PhAc & O-PhAc formation) B->C D Selective Hydrolysis (Cleavage of O-PhAc & O-TMS) C->D E Liquid-Liquid Extraction (DCM / H2O) D->E F Silica Gel Chromatography (DCM:MeOH Gradient) E->F G Purified N2-PhAc Guanosine F->G

Workflow for the synthesis and purification of N2-phenylacetyl guanosine.

Protocol: Selective O-Deprotection & Extraction
  • Reconstitution: Dissolve the crude acylation mixture in a 4:1 mixture of Pyridine:Methanol.

    • Causality: Pyridine acts as a mild base and proton scavenger, while methanol serves as the nucleophile to drive transesterification.

  • Hydrolysis: Cool the solution to 0°C and add aqueous ammonia (28%) dropwise. Stir for exactly 30 minutes.

    • Causality: The O-phenylacetyl esters are significantly more labile than the N2-phenylacetyl amide. The low temperature (0°C) kinetically favors O-deacylation while preserving the critical N2-amide bond.

  • Quenching & Extraction: Neutralize carefully with glacial acetic acid to pH 7. Concentrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃.

    • Causality: Neutralization prevents unwanted N-deacylation during concentration. The biphasic extraction forces polar salts and cleaved phenylacetic acid into the aqueous layer, leaving the lipophilic product in the DCM layer.

  • Validation (Self-Validating Step): Perform TLC (10% MeOH in DCM). The reaction is successful when the fast-moving O-acylated spots (Rf ~0.8) completely disappear, consolidating into a single, intense product spot (Rf ~0.4).

Q: How do I optimize the chromatographic separation of the crude product? A: Depending on the scale and the specific downstream application, different purification modalities should be employed. Refer to the data table below to select the optimal strategy.

Table 1: Comparison of Purification Modalities for N2-PhAc Guanosine
Purification ModalityTarget Impurities RemovedScalabilityKey Mechanistic Advantage
Liquid-Liquid Extraction Salts, cleaved phenylacetic acid, TMS-OHHigh (Kilogram scale)Exploits differential lipophilicity between the polar nucleoside and non-polar cleaved protecting groups.
Silica Gel Chromatography Unreacted guanosine, trace O-acylated byproductsMedium (Gram to 100g)Normal-phase separation effectively resolves species based on hydrogen-bonding capacity (hydroxyl exposure).
Strong Anion Exchange (SAX) +117 Da diaminopurine adducts, truncated oligosLow to Medium (mg to Gram)Resolves closely related structural analogs based on subtle differences in overall anionic charge density.
Reverse-Phase HPLC Closely eluting hydrophobic impuritiesLow (Analytical/Prep)High theoretical plate count provides baseline resolution for stereoisomers or minor structural variants.

FAQ: Advanced Analytical & Preparative Issues

Q: During downstream PMO synthesis and deprotection, we observe a persistent +117 Da mass impurity. What is the mechanism of this impurity, and how is it cleared? A: This is a well-documented side reaction specific to this protecting group. The +117 Da impurity corresponds to N2-phenylacetyl guanosine converting into a diaminopurine derivative, where the phenylacetyl group remains stubbornly attached at the N2 position even after standard deprotection protocols (2)[2]. Because its hydrophobicity is similar to the target oligomer, standard Reverse-Phase HPLC often fails to provide baseline resolution. It must be removed using Strong Anion Exchange (SAX) chromatography[3].

Impurity A Crude Oligo Mixture (Contains N2-PhAc Impurities) B Identification: +117 Da Mass Peak A->B C SAX Chromatography (TSKgel SuperQ-5PW) B->C D Elution: 10 mM NaOH Gradient C->D E High-Purity Product D->E

Resolution of the +117 Da diaminopurine-phenylacetyl impurity via SAX chromatography.

Protocol: SAX Chromatography for +117 Da Impurity Clearance
  • Sample Preparation: Dissolve the crude PMO/oligonucleotide mixture (e.g., 50 mg) in 4 mL of 10 mM NaOH.

    • Causality: The high pH (10 mM NaOH) ensures complete deprotonation of the oligonucleotide backbone, maximizing its binding affinity to the quaternary ammonium stationary phase of the SAX resin.

  • Column Equilibration: Utilize a high-resolution strong anion exchange column (e.g., TSKgel SuperQ-5PW, 21.5 mm × 150 mm, 13 μm). Equilibrate the column with Mobile Phase A (10 mM NaOH).

  • Gradient Elution: Apply an exceptionally shallow gradient from 26.5% to 28% Mobile Phase B (10 mM NaOH + 1 M NaCl) over 8 column volumes (CVs).

    • Causality: The +117 Da diaminopurine-phenylacetyl impurity possesses a nearly identical charge-to-mass ratio as the target product. A steep gradient will cause co-elution; the shallow 1.5% shift over 8 CVs is mandatory to achieve baseline resolution.

  • Validation (Self-Validating Step): Monitor UV absorbance continuously at 260 nm. Collect fractions and validate the disappearance of the +117 Da mass peak via MALDI-TOF MS or LC-MS before pooling and desalting the final product.

References
  • Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. ACS Publications (Bioconjugate Chemistry).2

  • Glen Report 6.11: Post-Synthesis Substitution - Convertible Nucleosides. Glen Research.1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of N2-Phenylacetyl Guanosine: Method Validation and Performance Analysis

For Researchers, Scientists, and Drug Development Professionals In the synthesis of modified nucleosides, crucial components in oligonucleotide-based therapeutics and diagnostics, the selective acylation of the exocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of modified nucleosides, crucial components in oligonucleotide-based therapeutics and diagnostics, the selective acylation of the exocyclic amine of guanosine presents a significant chemical challenge. The inherent reactivity of the guanine base at multiple sites necessitates a robust and well-validated synthetic strategy to ensure high yield and purity of the desired N2-acylated product. This guide provides an in-depth, objective comparison of synthetic methodologies for N2-Phenylacetyl guanosine, with a primary focus on the widely employed transient protection strategy. Experimental data and detailed protocols are provided to empower researchers to make informed decisions for their specific applications.

The Challenge of Guanosine N2-Acylation

Guanosine possesses several nucleophilic sites, including the N2 exocyclic amine, the O6 lactam oxygen, and the hydroxyl groups of the ribose sugar. Uncontrolled acylation can lead to a mixture of products, complicating purification and reducing the overall yield of the target N2-acylated guanosine. Therefore, effective protection of other reactive sites is paramount for a successful and efficient synthesis.

Method 1: The Transient Protection Strategy - A One-Pot Approach

The transient protection strategy has emerged as a highly efficient and elegant solution for the selective N2-acylation of guanosine. This one-pot method avoids the need for multiple protection and deprotection steps, thereby streamlining the synthesis, saving time, and reducing material loss. The core principle lies in the temporary silylation of the hydroxyl groups and the O6 position of guanosine, which deactivates these sites towards the acylating agent and simultaneously enhances the nucleophilicity of the N2-amine.[1][2]

Mechanistic Rationale

The reaction proceeds through the in-situ formation of a persilylated guanosine intermediate upon treatment with a silylating agent, typically trimethylsilyl chloride (TMSCl), in the presence of a base like pyridine. This intermediate, silylated at the 2', 3', and 5' hydroxyl groups and the O6 position, effectively shields these sites from acylation.[1] The subsequent addition of the acylating agent, in this case, phenylacetyl chloride, leads to the selective acylation of the more nucleophilic N2-amino group. The silyl protecting groups are then easily removed during aqueous workup or by treatment with a mild alcoholic solvent, yielding the desired N2-Phenylacetyl guanosine.

Experimental Protocol: One-Pot Synthesis of N2-Phenylacetyl Guanosine via Transient Silylation

This protocol is adapted from established procedures for the N-acylation of guanosine.[3]

Materials:

  • Guanosine

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl chloride (TMSCl)

  • Phenylacetyl chloride

  • Methanol

  • 5% Aqueous Sodium Bicarbonate (NaHCO3) solution

  • Silica Gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend guanosine (1 equivalent) in a mixture of anhydrous pyridine and anhydrous DCM.

  • Silylation: Cool the suspension to 0 °C in an ice bath. Add trimethylsilyl chloride (TMSCl, ~6 equivalents) dropwise to the stirred suspension. Allow the reaction to stir at 0 °C for 15-30 minutes, during which the mixture should become homogeneous.

  • Acylation: To the cold solution, add phenylacetyl chloride (~1.1 equivalents) dropwise over 10-15 minutes. Stir the reaction mixture at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Desilylation (Workup):

    • Method A (Aqueous Workup): Pour the reaction mixture into a cold 5% aqueous NaHCO3 solution and stir vigorously. Separate the organic layer and wash it again with 5% aqueous NaHCO3. Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Method B (Methanolic Workup): Add methanol to the reaction mixture and stir at room temperature overnight. This will effect the desilylation. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N2-Phenylacetyl guanosine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Method 2: Strategies Involving Stable O6-Protection

An alternative to the transient silylation method involves the use of a stable protecting group for the O6 position of guanosine. This approach provides robust protection of the O6-lactam function, preventing side reactions during synthesis. However, it necessitates additional steps for the introduction and subsequent removal of the protecting group, which can impact the overall yield and efficiency.

Common O6-protecting groups include the p-nitrophenylethyl (NPE) group, which can be introduced via a Mitsunobu reaction and removed by treatment with a non-nucleophilic base like DBU.[4] While effective, this multi-step process is generally more laborious and less atom-economical compared to the one-pot transient protection method.

Comparative Performance Analysis

The choice of synthetic method is often dictated by factors such as yield, purity, reaction time, and scalability. The following table provides a comparative overview of the transient protection method and a typical O6-protection strategy.

Parameter Transient Protection Method (One-Pot) O6-Protection Method (Multi-Step)
Typical Yield High (often >90%)[1][3]Moderate to High (variable depending on the protecting group and number of steps)
Purity of Crude Product Generally high, with fewer side productsCan be complex, requiring careful purification after each step
Reaction Time Short (typically a few hours for the one-pot procedure)Longer (involves multiple reaction and purification steps)
Scalability Readily scalableCan be more challenging to scale up due to the multi-step nature
Cost-Effectiveness More cost-effective due to fewer reagents and stepsLess cost-effective due to the need for additional protecting group reagents and purification steps
Simplicity High (one-pot procedure)Lower (requires multiple distinct synthetic operations)

Validation of Synthesis: A Self-Validating System

A robust synthetic protocol should be a self-validating system, where the identity and purity of the final product can be unequivocally confirmed through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural elucidation of N2-Phenylacetyl guanosine.

  • ¹H NMR: The spectrum should show characteristic signals for the phenyl group (typically in the aromatic region, ~7.2-7.4 ppm), the methylene protons of the phenylacetyl group (a singlet around 3.6-3.8 ppm), and the protons of the ribose sugar and the guanine base.

  • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the phenylacetyl group (~170-175 ppm), the carbons of the phenyl ring, the methylene carbon, and the carbons of the guanosine moiety.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for assessing the purity of the final product and for purification.[5][6] A typical method would involve a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate). The purity is determined by the integration of the product peak relative to any impurity peaks.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the discussed synthetic methods.

transient_protection Guanosine Guanosine Silylation Transient Silylation (TMSCl, Pyridine) Guanosine->Silylation Acylation N2-Acylation (Phenylacetyl Chloride) Silylation->Acylation Desilylation Desilylation (Aqueous Workup) Acylation->Desilylation Product N2-Phenylacetyl Guanosine Desilylation->Product

Caption: Workflow for the one-pot synthesis of N2-Phenylacetyl guanosine via transient protection.

o6_protection Guanosine Guanosine O6_Protection O6 Protection Guanosine->O6_Protection N2_Acylation N2-Acylation O6_Protection->N2_Acylation O6_Deprotection O6 Deprotection N2_Acylation->O6_Deprotection Product N2-Phenylacetyl Guanosine O6_Deprotection->Product

Caption: Multi-step synthesis of N2-Phenylacetyl guanosine involving a stable O6-protecting group.

Conclusion

For the synthesis of N2-Phenylacetyl guanosine, the transient protection strategy utilizing silylating agents stands out as a superior method in terms of efficiency, yield, and simplicity. Its one-pot nature makes it highly attractive for both small-scale research and larger-scale production. While methods involving stable O6-protection offer an alternative, they are generally more complex and less efficient. The validation of the synthesized N2-Phenylacetyl guanosine through a combination of NMR and HPLC is crucial to ensure the high purity required for downstream applications in drug development and scientific research. This guide provides the necessary framework and detailed information for researchers to confidently select and execute the optimal synthetic route for their needs.

References

  • Jones, R. A. (2004). Transient silylation of the guanosine O6 and amino groups facilitates N-acylation. Organic Letters, 6(15), 2555–2557. [Link]

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Comparative

A Comparative Analysis of N2-Phenylacetyl Guanosine and Other Guanosine Derivatives: A Guide for Researchers

This guide provides a comprehensive comparative analysis of N2-Phenylacetyl guanosine and other key guanosine derivatives for researchers, scientists, and drug development professionals. In the landscape of nucleoside an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of N2-Phenylacetyl guanosine and other key guanosine derivatives for researchers, scientists, and drug development professionals. In the landscape of nucleoside analogue research, guanosine derivatives represent a cornerstone in the development of antiviral and anticancer therapeutics. Their structural similarity to the natural nucleoside allows them to interfere with cellular and viral machinery, leading to therapeutic effects. This document delves into the structural nuances, biological activities, and performance data of N2-Phenylacetyl guanosine in the context of other significant guanosine analogues, providing a framework for informed research and development decisions.

Introduction to Guanosine Derivatives as Therapeutic Agents

Guanosine analogues are a class of molecules that mimic the natural purine nucleoside, guanosine. This mimicry allows them to be recognized by and incorporated into the metabolic and replicative pathways of cells and viruses. By introducing modifications to the guanine base or the ribose sugar moiety, medicinal chemists have developed a portfolio of potent drugs.

The primary mechanism of action for many guanosine derivatives, particularly in virology, involves their conversion to the triphosphate form within the cell. This active metabolite then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into newly synthesizing viral DNA by viral DNA polymerase. Once incorporated, these analogues often act as chain terminators, halting further elongation of the DNA strand and thus inhibiting viral replication. Prominent examples of such drugs include Acyclovir and Ganciclovir, which are widely used in the treatment of herpesvirus infections.[1][2]

Modifications at the N2 position of the guanine base have been explored to modulate the biological activity, selectivity, and physicochemical properties of these nucleosides. The N2 position is critical for the hydrogen bonding interactions in the DNA double helix, and substitutions at this site can profoundly influence the molecule's interaction with target enzymes.

N2-Phenylacetyl Guanosine: A Profile

N2-Phenylacetyl guanosine (CAS 132628-16-1) is a derivative of guanosine characterized by the attachment of a phenylacetyl group to the exocyclic amine at the N2 position of the guanine base.[3][4]

Chemical Structure:

  • Molecular Formula: C18H19N5O6[4]

  • Molecular Weight: 401.37 g/mol [5]

While commercially available as a biochemical reagent and for applications in high-throughput oligonucleotide synthesis, there is a notable scarcity of publicly available data on the specific biological activities of N2-Phenylacetyl guanosine, such as its antiviral or anticancer potency.[5][6] This suggests that its primary current use may be as a synthetic intermediate or a tool compound in biochemical research rather than as a direct therapeutic agent.

However, the structural motif of N2-substitution is of significant interest. The introduction of an aromatic group like phenylacetyl can influence the molecule's lipophilicity, potentially affecting its cell permeability and interactions with biological targets.

Comparative Analysis with Other Guanosine Derivatives

To understand the potential of N2-Phenylacetyl guanosine, it is essential to compare it with other well-characterized guanosine derivatives. This comparison will be based on their structural modifications, biological activities, and mechanisms of action.

N2-Substituted Guanosine Analogues

Research into other N2-modified guanosine derivatives provides insights into the potential impact of the phenylacetyl group. For instance, studies on N2-(4-n-butylphenyl)-2',3',5'-O-triacetylguanosine have shown that modifications at the N2 position can drive the self-assembly of these molecules into discrete G-octamers, a property that could be explored for novel therapeutic applications.[7] The pi-pi stacking interactions between the N2-side arms were found to stabilize these structures.[7] This highlights the importance of the N2 substituent in dictating the supramolecular chemistry of these compounds.

Clinically Established Guanosine Analogues

A comparison with clinically successful guanosine analogues provides a benchmark for performance.

Derivative Structural Modification Primary Application Mechanism of Action Selectivity
Acyclovir Acyclic sugar moietyHerpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV)Chain termination of viral DNA synthesisHigh for viral thymidine kinase
Ganciclovir Acyclic sugar moietyCytomegalovirus (CMV)Chain termination of viral DNA synthesisPhosphorylated by viral and cellular kinases
Entecavir Carbocyclic analogueHepatitis B Virus (HBV)Inhibition of HBV polymerasePotent and selective for HBV polymerase
Ribavirin Triazole carboxamide nucleosideBroad-spectrum antiviral (HCV, RSV)Multiple; includes inhibition of IMPDH and direct mutagenesisBroad-spectrum, lower selectivity

Data compiled from multiple sources.[2][8]

The high selectivity of acyclovir is attributed to its specific phosphorylation by viral thymidine kinase, an enzyme not present in uninfected host cells. This minimizes toxicity to the host. In contrast, ganciclovir is phosphorylated by both viral and cellular kinases, leading to a broader spectrum of activity but also increased potential for side effects.

Potential Therapeutic Applications and Future Directions

While direct evidence is lacking for N2-Phenylacetyl guanosine, we can hypothesize its potential applications and the necessary future research based on the broader class of N2-substituted guanosines.

  • Anticancer Activity: The guanine base is a target for anticancer drugs. Modifications at the N2 position could influence interactions with enzymes involved in DNA replication and repair in cancer cells.

  • Antiviral Activity: The phenylacetyl group could enhance cellular uptake, a key challenge for many nucleoside analogues. Further investigation into its ability to be phosphorylated and incorporated by viral polymerases is warranted.

  • Immunomodulatory Effects: Certain guanosine analogues have been shown to activate Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and other cytokines.[9] The N2-substituent could play a role in modulating this activity.

Future research should focus on the synthesis of N2-Phenylacetyl guanosine and its triphosphorylated form to enable in vitro screening against a panel of viral polymerases and cancer cell lines.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of N2-Modified Guanosine Derivatives

A general method for the synthesis of N2-modified guanosine derivatives involves the reaction of a suitably protected 2-halopurine ribonucleoside with the desired amine.

Synthesis_Workflow cluster_protection Protection cluster_modification Modification cluster_deprotection Deprotection G Guanosine P1 Protection of Hydroxyl Groups G->P1 e.g., TBDMSCl P2 Halogenation at C2 P1->P2 e.g., POCl3 P3 N2-Substitution P2->P3 e.g., Phenylacetamide P4 Deprotection of Hydroxyl Groups P3->P4 e.g., TBAF Final N2-Phenylacetyl Guanosine P4->Final

Caption: General workflow for the synthesis of N2-substituted guanosine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

  • Cells to be tested

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., N2-Phenylacetyl guanosine and comparator drugs) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Permeability Assessment: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[12][13]

Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add test compound to apical (A) or basolateral (B) side C->D E Incubate and collect samples from receiver side at time points D->E F Quantify compound concentration (LC-MS/MS) E->F G Calculate apparent permeability coefficient (Papp) F->G

Caption: Workflow for the Caco-2 permeability assay.

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Transport Experiment:

    • For apical to basolateral (A-B) transport, add the test compound to the apical side and fresh buffer to the basolateral side.

    • For basolateral to apical (B-A) transport, add the test compound to the basolateral side and fresh buffer to the apical side.

  • Sampling: At defined time intervals, collect samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of novel guanosine derivatives.[14][15][16]

Sample Preparation:

  • Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[17]

  • Filter the solution into a clean NMR tube.

Data Acquisition:

  • 1D NMR: Acquire 1H and 13C spectra to identify the types and number of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry.

Conclusion

N2-Phenylacetyl guanosine represents an intriguing yet understudied member of the guanosine derivative family. While its direct biological performance data remains elusive, its N2-substituted structure places it within a class of compounds with demonstrated potential for novel therapeutic applications, including antiviral, anticancer, and immunomodulatory activities. A thorough comparative analysis with clinically established guanosine analogues like acyclovir and ganciclovir underscores the importance of specific structural modifications in determining the efficacy and safety profile of these drugs.

The provided experimental protocols offer a robust framework for future investigations into the biological properties of N2-Phenylacetyl guanosine and other novel guanosine derivatives. Such studies are essential to unlock the full therapeutic potential of this important class of nucleoside analogues.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved March 10, 2026, from [Link]

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  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved March 10, 2026, from [Link]

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  • ASM Journals. (1999, October 1). Comparative Study of the Anti-Human Cytomegalovirus Activities and Toxicities of a Tetrahydrofuran Phosphonate Analogue of Guanosine and Cidofovir. Retrieved March 10, 2026, from [Link]

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Validation

Evaluating Guanosine Analogs and Intermediates in Antiviral Assays: N2-Phenylacetyl Guanosine vs. Acyclovir

Introduction In the landscape of antiviral drug development, nucleoside analogs represent a cornerstone of therapeutic intervention. However, not all nucleoside derivatives are designed to be active drugs. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of antiviral drug development, nucleoside analogs represent a cornerstone of therapeutic intervention. However, not all nucleoside derivatives are designed to be active drugs. This guide provides an objective, mechanistic comparison between Acyclovir (ACV) —a gold-standard, active antiviral agent—and N2-Phenylacetyl guanosine , a synthetically protected nucleoside intermediate. By contrasting a highly potent therapeutic with a structural precursor, researchers can better understand the strict structure-activity relationships (SAR) required for antiviral efficacy in standard screening assays.

Structural and Mechanistic Causality

The divergent behavior of these two compounds in antiviral assays is entirely dictated by their structural interactions with viral and cellular enzymes.

Acyclovir (The Active Therapeutic): Acyclovir is an acyclic guanosine analog. Its mechanism of action relies on a highly selective, self-validating biological system. Acyclovir is essentially a prodrug that remains inactive until it enters a cell infected by the Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV). The viral enzyme thymidine kinase (TK) specifically recognizes the acyclic side chain and phosphorylates the drug into acyclovir monophosphate[1]. Cellular kinases then convert it into acyclovir triphosphate[1]. Because acyclovir lacks a 3'-hydroxyl group on its acyclic tail, its incorporation into the growing viral DNA chain by viral DNA polymerase results in immediate, premature chain termination, halting viral replication[2].

N2-Phenylacetyl Guanosine (The Synthetic Intermediate): N2-Phenylacetyl guanosine is a naturally occurring guanosine molecule with a bulky phenylacetyl protecting group covalently attached to the exocyclic N2 amine. It is primarily utilized as a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs)[3] and as a chemical precursor in the synthesis of other nucleoside analogs[4]. In an in vitro antiviral assay, this compound exhibits virtually no direct antiviral activity due to two structural barriers:

  • Steric Hindrance: The bulky N2-phenylacetyl group prevents proper Watson-Crick base pairing and completely blocks recognition by viral thymidine kinase.

  • Intact Ribose Ring: Unlike acyclovir, it possesses a complete ribose sugar with an intact 3'-hydroxyl group, meaning it cannot act as a DNA chain terminator even if it were to be phosphorylated.

G ACV Acyclovir (Acyclic Guanosine) vTK Viral Thymidine Kinase (HSV-1/2) ACV->vTK High Affinity N2 N2-Phenylacetyl Guanosine (Protected Ribonucleoside) N2->vTK No Affinity ACV_MP Acyclovir Monophosphate vTK->ACV_MP Inactive No Phosphorylation (Steric Hindrance) vTK->Inactive ACV_TP Acyclovir Triphosphate ACV_MP->ACV_TP Cellular Kinases DNA_Pol Viral DNA Polymerase ACV_TP->DNA_Pol Competitive Inhibition Termination DNA Chain Termination (Antiviral Efficacy) DNA_Pol->Termination

Mechanistic divergence of Acyclovir vs. N2-Phenylacetyl Guanosine in HSV-infected cells.

Comparative Performance Profile

When subjected to quantitative antiviral screening, the structural differences manifest as a vast disparity in efficacy and utility.

ParameterAcyclovir (ACV)N2-Phenylacetyl Guanosine
Chemical Classification Acyclic nucleoside analogProtected ribonucleoside
Primary Target Viral DNA Polymerase (competitive inhibitor)None (Inactive as an intact molecule)
Activation Requirement Viral Thymidine Kinase (TK)N/A
Representative HSV-1 IC₅₀ 0.1 – 1.5 µM[2]> 100 µM (Inactive)
Chain Termination Yes (Lacks 3'-OH)No (Possesses intact 3'-OH)
Primary Laboratory Utility Positive control in antiviral assays; Therapeutic drugSynthetic intermediate for PMOs/oligonucleotides[3]

Experimental Protocol: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay (PRA) is the universally accepted gold standard for evaluating the phenotypic antiviral susceptibility of HSV isolates[5]. To establish a self-validating system, the protocol below outlines how to benchmark a test compound (like N2-Phenylacetyl guanosine) against the active control (Acyclovir).

Step 1: Cell Seeding and Preparation
  • Action: Seed Vero cells (African green monkey kidney cells) into 24-well tissue culture plates at a density of 1×105 cells/well. Incubate at 37°C with 5% CO₂ until a 90–100% confluent monolayer forms.

  • Causality & Validation: Vero cells are deficient in interferon production, making them highly permissive to viral infection. A strictly confluent monolayer is required to provide a uniform background; any gaps could be falsely quantified as viral plaques.

Step 2: Viral Adsorption
  • Action: Aspirate the growth media. Inoculate the cells with HSV-1 at a Multiplicity of Infection (MOI) of 0.001 (approximately 50–100 Plaque Forming Units per well). Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Causality & Validation: A low MOI ensures that discrete, countable plaques form rather than causing a rapid, unquantifiable complete cytopathic effect (CPE). Intermittent rocking ensures an even distribution of the virus, preventing localized artifact clustering.

Step 3: Compound Treatment and Semi-Solid Overlay
  • Action: Aspirate the viral inoculum to remove unattached virions. Immediately apply 1 mL of overlay medium containing 1% methylcellulose and serial dilutions of the compounds (e.g., Acyclovir at 0.01 to 10 µM; N2-Phenylacetyl guanosine at 1 to 100 µM).

  • Causality & Validation: The methylcellulose overlay increases the viscosity of the medium. This restricts the diffusion of newly released virions through the liquid, forcing the virus to spread strictly from cell to neighboring cell. This is the physical mechanism that creates distinct, localized plaques.

Step 4: Fixation and Staining
  • Action: After 48–72 hours of incubation, carefully aspirate the overlay. Fix the cells with 4% paraformaldehyde for 30 minutes, then stain with 0.1% crystal violet solution for 15 minutes. Wash gently with distilled water and let dry.

  • Causality & Validation: Paraformaldehyde cross-links cellular proteins, preserving the architecture and rendering the virus non-infectious (a critical safety and validation step). Crystal violet stains the DNA and proteins of intact, living cells; areas where the virus has lysed the cells remain clear (plaques).

Step 5: Self-Validating Controls & Quantification

To ensure the assay is trustworthy, the following internal controls must be evaluated before calculating the IC₅₀:

  • Virus Control (No Drug): Validates baseline infectivity. Must yield 50-100 distinct plaques.

  • Cell Control (No Virus, No Drug): Validates cell viability. Must show a uniform, unbroken purple monolayer.

  • Cytotoxicity Control (Drug, No Virus): Ensures that any observed "plaque reduction" is due to true antiviral activity and not compound-induced host cell death. N2-Phenylacetyl guanosine, at high concentrations, must be checked here to ensure it is not merely lysing the Vero cells.

References

  • Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. nih.gov. 3

  • EP0664294A1 - Production of nucleoside analogues. google.com (Google Patents).4

  • What is the mechanism of Acyclovir? patsnap.com. 1

  • 203791Orig1s000 - Virology Review. fda.gov. 2

  • Antiviral Susceptibility Testing: Herpes Simplex Virus by Plaque Reduction Assay; Approved Standard. ansi.org. 5

Sources

Comparative

Comparative Analysis of Ganciclovir and N2-Phenylacetyl Guanosine in Anticancer Therapeutics: Prodrug Efficacy vs. Synthetic Utility

As drug development professionals navigate the complex landscape of oncology, distinguishing between active pharmacological agents and essential synthetic precursors is critical. A common point of biochemical intersectio...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complex landscape of oncology, distinguishing between active pharmacological agents and essential synthetic precursors is critical. A common point of biochemical intersection involves guanosine derivatives. This guide provides an objective, data-driven comparison between Ganciclovir (GCV) —a potent prodrug used in targeted cancer gene therapy—and N2-Phenylacetyl guanosine (N2-PhAc-Guo) —a critical synthetic building block utilized in the manufacturing of oligonucleotide-based anticancer drugs.

Rather than comparing two interchangeable drugs, this guide contrasts two fundamentally different paradigms in anticancer research: direct suicide gene therapy versus the solid-phase synthesis of therapeutic nucleic acids.

Mechanistic Paradigms in Oncology

Ganciclovir: The Suicide Gene Therapy Prodrug

Ganciclovir is an acyclic nucleoside analogue of deoxyguanosine. While originally developed as an antiviral, it has become the cornerstone of Suicide Gene Therapy in oncology. Because human cellular kinases have a remarkably low affinity for GCV, it remains non-toxic in healthy tissue. However, when cancer cells are genetically modified (via viral or non-viral vectors) to express the Herpes Simplex Virus Thymidine Kinase (HSV-TK), the enzyme rapidly phosphorylates GCV into GCV-monophosphate.

Cellular kinases then convert this intermediate into GCV-triphosphate, which is incorporated into the DNA of actively dividing tumor cells, causing obligate chain termination and apoptosis. Crucially, GCV relies on the "bystander effect" —where phosphorylated GCV is transferred to neighboring untransduced cancer cells via gap junctions (connexin 43), amplifying the cytotoxic radius1[1].

G GCV Ganciclovir (Prodrug) GCVMP GCV-Monophosphate GCV->GCVMP Phosphorylation HSVTK HSV-TK (Viral Enzyme) HSVTK->GCVMP GCVTP GCV-Triphosphate GCVMP->GCVTP Phosphorylation Kinases Cellular Kinases Kinases->GCVTP DNA DNA Chain Termination GCVTP->DNA Incorporation Apoptosis Cancer Cell Apoptosis DNA->Apoptosis Cell Death

Mechanism of HSV-TK/GCV suicide gene therapy leading to cancer cell apoptosis.

N2-Phenylacetyl Guanosine: The Synthetic Precursor

Unlike GCV, N2-Phenylacetyl guanosine (CAS 132628-16-1) possesses zero intrinsic cytotoxicity. It is a synthetically protected nucleoside 2[2]. In the development of therapeutic oligonucleotides (such as siRNA, antisense oligonucleotides, or phosphorodiamidate morpholino oligomers [PMOs] targeting oncogenes), raw guanosine cannot be used directly. The exocyclic amine (N2) of guanine is highly nucleophilic and would cause unwanted branching reactions during solid-phase oligonucleotide synthesis (SPOS).

To prevent this, the N2 position is covalently masked with a phenylacetyl (PhAc) protecting group. The PhAc group is specifically chosen because it is highly stable during the iterative coupling cycles of synthesis, yet it can be cleanly and efficiently cleaved under mild basic conditions (e.g., concentrated aqueous ammonia) at the end of the synthesis, yielding the active, mature therapeutic oligonucleotide 3[3].

Synth Precursor N2-Phenylacetyl Guanosine Phosphoramidite Phosphoramidite Monomer Precursor->Phosphoramidite Tritylation & Phosphitylation SPOS Solid-Phase Oligo Synthesis Phosphoramidite->SPOS Coupling Cycle Deprotection Ammonia Deprotection (Removal of PhAc) SPOS->Deprotection Cleavage Oligo Therapeutic Oligonucleotide (e.g., siRNA, ASO) Deprotection->Oligo Purification Target Oncogene Silencing Oligo->Target Cellular Delivery

Role of N2-PhAc-Guo in the solid-phase synthesis of therapeutic oligonucleotides.

Comparative Performance & Application Data

The following table summarizes the divergent roles these two compounds play in the oncology pipeline.

ParameterGanciclovir (GCV)N2-Phenylacetyl Guanosine
Chemical Role Active Prodrug (Nucleoside Analogue)Synthetic Intermediate (Protected Nucleoside)
Direct Cytotoxicity (IC50) ~0.5 - 5 µM (in HSV-TK+ cancer cells)>1000 µM (Biologically inert on its own)
Mechanism of Action DNA chain termination via GCV-triphosphateEnables solid-phase synthesis of RNA/DNA drugs
Oncology Application Suicide Gene Therapy (e.g., Glioblastoma, Prostate)Raw material for siRNA, ASOs, and PMOs
Bystander Effect High (via Gap-Junctional Communication)N/A
Translational Stage Clinical Trials & Off-label clinical usePre-clinical / Manufacturing API supply chain

Self-Validating Experimental Protocols

To demonstrate the practical application of both compounds in a research setting, the following self-validating protocols outline their respective workflows. Causality is embedded in each step to ensure robust experimental design.

Protocol A: In Vitro Validation of GCV Cytotoxicity via Bystander Effect

Objective: To quantify the bystander-mediated cytotoxicity of GCV in a mixed population of HSV-TK+ and HSV-TK- glioma cells.

  • Cell Preparation & Co-Culture: Plate U87 human glioma cells in a 96-well plate at 1×104 cells/well. Create a gradient of HSV-TK+ expressing cells mixed with wild-type (WT) cells (e.g., 0%, 10%, 50%, 100% TK+).

    • Causality: Mixing the populations mimics the heterogeneous transduction efficiency seen in solid tumors in vivo, validating the efficacy of the gap-junction-mediated bystander effect 4[4].

  • Prodrug Administration: After 24 hours of adherence, replace media with fresh DMEM containing 10 µM Ganciclovir.

    • Causality: A 24-hour delay ensures gap junctions (Cx43) have formed between adjacent cells, a strict prerequisite for the transfer of toxic GCV-monophosphate.

  • Incubation & Monitoring: Incubate for 72 hours. Replace GCV-containing media daily to account for drug half-life degradation in vitro.

  • Viability Assay (WST-1): Add 10 µL of WST-1 reagent per well and incubate for 2 hours. Read absorbance at 450 nm.

    • Self-Validation: The 0% TK+ control well must show >95% viability, proving that GCV is non-toxic to cells lacking the viral kinase. A steep drop in viability in the 10% TK+ well confirms a successful bystander effect.

Protocol B: Utilization of N2-PhAc-Guo in Anticancer siRNA Synthesis

Objective: To synthesize a guanine-rich siRNA strand targeting the mutant KRAS oncogene using N2-PhAc-Guo phosphoramidites.

  • Monomer Activation: Dissolve 5'-O-DMT-N2-phenylacetyl-2'-O-TBDMS-guanosine-3'-O-cyanoethyl phosphoramidite in anhydrous acetonitrile to a 0.1 M concentration.

    • Causality: Strict anhydrous conditions are required because ambient moisture will prematurely hydrolyze the highly reactive phosphoramidite, destroying coupling efficiency.

  • Solid-Phase Coupling Cycle: Introduce the monomer to the solid support alongside an activator (e.g., 5-Ethylthio-1H-tetrazole).

    • Causality: The N2-phenylacetyl group prevents the exocyclic amine of the guanine base from acting as a competing nucleophile, ensuring that only the 5'-hydroxyl of the growing chain attacks the phosphoramidite.

  • Oxidation & Capping: Oxidize the unstable phosphite triester to a stable phosphate triester using iodine/water/pyridine. Cap unreacted 5'-hydroxyls with acetic anhydride.

  • Global Deprotection & Cleavage: Transfer the solid support to a sealed vial containing 33% aqueous ammonia and heat at 55°C for 16 hours.

    • Causality: This crucial step serves a dual purpose: it cleaves the oligonucleotide from the solid support AND hydrolyzes the N2-phenylacetyl protecting groups, restoring the natural hydrogen-bonding face of the guanine bases required for siRNA-mRNA hybridization.

  • Purification: Analyze via RP-HPLC. The presence of a +117 Da mass impurity on LC-MS indicates incomplete removal of the phenylacetyl group, serving as an internal quality control metric.

References

  • National Institutes of Health (PMC). "Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development." ACS Omega. Available at:[Link]

  • University of Eastern Finland. "Enhancement of HSV-TK/GCV suicide gene therapy of cancer." UEF Electronic Publications. Available at:[Link]

  • AACR Journals. "Bystander Effect in Herpes Simplex Virus-Thymidine Kinase/Ganciclovir Cancer Gene Therapy: Role of Gap-junctional Intercellular Communication." Cancer Research. Available at:[Link]

Sources

Validation

Technical Comparison Guide: Structure-Activity Relationship (SAR) of N2-Phenylacetyl Derivatives as Dual MMP-2/HDAC-8 Inhibitors

Executive Summary In the landscape of oncology drug development, single-target Matrix Metalloproteinase (MMP) inhibitors have historically failed in clinical trials due to severe, dose-limiting toxicities stemming from b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of oncology drug development, single-target Matrix Metalloproteinase (MMP) inhibitors have historically failed in clinical trials due to severe, dose-limiting toxicities stemming from broad-spectrum inhibition. To circumvent this, modern therapeutic strategies have pivoted toward polypharmacology. The rational design of dual MMP-2 and Histone Deacetylase 8 (HDAC-8) inhibitors represents a significant breakthrough, as both metalloenzymes synergistically drive cancer cell migration, invasion, and extracellular matrix (ECM) degradation[1].

This technical guide evaluates the Structure-Activity Relationship (SAR) of N2-phenylacetyl derivatives—originating from the antineoplaston metabolite N2-phenylacetyl-L-iso-glutamine (AS2-5)—and compares their performance against traditional single-target agents[1][2].

Mechanistic Rationale & Pathway Analysis

The causality behind targeting MMP-2 and HDAC-8 simultaneously lies in their complementary roles in tumor metastasis. MMP-2 physically degrades the ECM, clearing a path for cellular invasion. Concurrently, HDAC-8 modulates epigenetic and non-histone protein acetylation, driving the transcription of pro-invasive factors[1]. Because both enzymes share a zinc-dependent catalytic mechanism, a single pharmacophore can be engineered to inhibit both targets simultaneously.

G cluster_targets Dual Metalloenzyme Targets N2 N2-Phenylacetyl Derivative (e.g., Derivative 69) HDAC8 HDAC-8 (Acetate Ion Channel) N2->HDAC8 Selective Inhibition MMP2 MMP-2 & MMP-9 (Zinc Active Site) N2->MMP2 Selective Inhibition Epi Epigenetic Modulation & Pro-invasive Transcription HDAC8->Epi Blocked ECM Extracellular Matrix (ECM) Degradation MMP2->ECM Blocked Metastasis Cancer Cell Migration, Invasion & Metastasis Epi->Metastasis Prevents ECM->Metastasis Prevents

Fig 1: Mechanism of action for dual MMP-2/HDAC-8 inhibition by N2-phenylacetyl derivatives.

Structure-Activity Relationship (SAR) & Comparative Performance

The development of N2-phenylacetyl derivatives relies on satisfying the pharmacophoric demands of two distinct zinc-dependent enzymes through precise structural tailoring[2]:

  • The Cap Group (N2-phenylacetyl moiety): Acts as the surface recognition element. It effectively interacts with the rim of the catalytic tunnel in both enzymes.

  • The Linker (L-iso-glutamine backbone): Provides the optimal hydrophobic spacer required to navigate the narrow active site channels.

  • The Zinc-Binding Group (ZBG): Tailored to tightly chelate the catalytic Zn²⁺ ion.

The Selectivity Breakthrough: Molecular dynamics simulations reveal that optimized N2-phenylacetyl derivatives (such as Derivative 69) achieve HDAC-8 selectivity by exploiting a distinct sub-pocket known as the "acetate ion channel." This channel is structurally divergent in nuclear HDACs (HDAC-1 and HDAC-2), allowing the derivative to bypass off-target nuclear toxicity entirely[2][3].

Quantitative Performance Comparison

The table below summarizes the in vitro enzymatic profiling of the optimized dual-inhibitor (Derivative 69) against the baseline scaffold and traditional single-target controls[1].

Compound / InhibitorTarget ProfileHDAC-8 IC₅₀ (μM)HDAC-1/2 IC₅₀ (μM)MMP-2 IC₅₀ (μM)MMP-9 IC₅₀ (μM)MMP-14 IC₅₀ (μM)
N2-phenylacetyl-L-iso-glutamine Baseline Scaffold> 100> 100WeakWeakN/A
Derivative 69 Dual MMP-2/HDAC-82.89 > 100 (Inactive) 6.40 4.83 56.33
Trichostatin A (Control) Pan-HDAC Inhibitor0.05< 0.10InactiveInactiveInactive
Marimastat (Control) Broad MMP InhibitorInactiveInactive0.0030.0030.003

Data Interpretation: Derivative 69 demonstrates a highly favorable polypharmacological profile. It effectively inhibits both HDAC-8 and MMP-2/9 in the low micromolar range while maintaining complete inactivity against nuclear HDAC-1/2, thereby theoretically avoiding the dose-limiting toxicities associated with pan-HDAC inhibitors like Trichostatin A[1][2].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of these dual inhibitors relies on a self-validating workflow that bridges isolated enzymatic kinetics with phenotypic cellular behavior.

Workflow Pharma Pharmacophore Mapping (AS2-5 Scaffold) Docking Molecular Docking (Acetate Channel) Pharma->Docking Synthesis Chemical Synthesis (Focused Library) Docking->Synthesis Enzyme In Vitro Enzymatic Profiling (HDAC & MMP Panels) Synthesis->Enzyme Cellular A549 Cellular Assays (Migration/Invasion) Enzyme->Cellular

Fig 2: Self-validating experimental workflow for evaluating dual MMP-2/HDAC-8 inhibitors.

Protocol 1: In Vitro Enzymatic Profiling (Fluorometric Assay)

Causality: Using a fluorogenic substrate allows for highly sensitive, real-time kinetic measurements. Including HDAC-1/2 in the panel is critical because off-target inhibition of nuclear HDACs causes severe toxicity.

  • Reagent Preparation: Prepare recombinant human HDAC-8, HDAC-1, HDAC-2, and MMP-2 enzymes in their respective assay buffers (MMP buffers must be supplemented with Zn²⁺).

  • Compound Dilution: Serially dilute the N2-phenylacetyl derivative from 100 μM to 1 nM in DMSO.

  • Incubation: Pre-incubate the enzyme with the inhibitor dilutions for 30 minutes at 37°C. Why: This allows equilibrium binding at both the zinc active site and the unique acetate ion channel[2][3].

  • Substrate Addition: Add the specific fluorogenic substrates (e.g., Fluor de Lys for HDACs; Mca-K-P-L-G-L-Dpa-A-R-NH2 for MMP-2).

  • Detection & Validation: Measure fluorescence (Ex/Em) using a microplate reader. Self-Validation Step: Always run Trichostatin A (pan-HDAC) and Marimastat (broad MMP) as positive controls to verify the assay's dynamic range and confirm enzyme viability.

Protocol 2: A549 Human Lung Carcinoma Cell Migration Assay (Scratch Wound Healing)

Causality: Enzymatic inhibition must translate to phenotypic efficacy. A549 cells endogenously overexpress both MMP-2 and HDAC-8, making them the ideal self-validating model to confirm anti-metastatic activity in living cells[2][3].

  • Cell Seeding: Seed A549 cells in a 24-well plate and culture until they reach 90-100% confluence.

  • Starvation: Serum-starve the cells for 24 hours. Why: This synchronizes the cell cycle and minimizes proliferation-driven gap closure, ensuring that any wound healing is strictly migration-dependent.

  • Wound Creation: Use a sterile 200 μL pipette tip to create a uniform scratch across the cell monolayer. Wash twice with PBS to remove detached cells.

  • Treatment: Apply the N2-phenylacetyl derivative at sub-lethal concentrations. Self-Validation Step: Sub-lethal concentrations must be predetermined via prior MTT viability assays to ensure gap closure is inhibited by true anti-migratory effects, not general cytotoxicity.

  • Imaging & Analysis: Image the scratch at 0h, 24h, and 48h using an inverted microscope. Calculate the percentage of wound closure relative to the vehicle control.

References

  • Halder, A. K., et al. "Design of dual MMP-2/HDAC-8 inhibitors by pharmacophore mapping, molecular docking, synthesis and biological activity." ResearchGate (2015).
  • "A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors." PMC (2022).
  • Halder, A. K., et al. "Design of dual MMP-2/HDAC-8 inhibitors by pharmacophore mapping, molecular docking, synthesis and biological activity." ResearchGate (Alternate Access).

Sources

Comparative

A Comparative Guide to the In Vivo Validation of N2-Phenylacetyl Guanosine's Therapeutic Potential

Executive Summary N2-Phenylacetyl guanosine (N2-PAG) is a novel guanosine derivative available as a biochemical reagent.[1][2] While direct in vivo data for N2-PAG is not yet published, its parent molecule, guanosine, is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N2-Phenylacetyl guanosine (N2-PAG) is a novel guanosine derivative available as a biochemical reagent.[1][2] While direct in vivo data for N2-PAG is not yet published, its parent molecule, guanosine, is a potent endogenous neuromodulator with extensively documented neuroprotective and neurotrophic properties in numerous preclinical models of neurological disease.[3][4][5] Guanosine has been shown to mitigate excitotoxicity, oxidative stress, and neuroinflammation, making it a promising therapeutic candidate for conditions like ischemic stroke.[3][6] This guide establishes a scientific premise for the therapeutic potential of N2-PAG, hypothesizing that the addition of a phenylacetyl moiety may enhance its pharmacological properties. We provide a comprehensive framework for its in vivo validation, focusing on a primary neuroprotective indication in an ischemic stroke model and a secondary antiviral application. This includes detailed comparative experimental designs against relevant alternatives, step-by-step protocols, and a discussion of the causal rationale behind key methodological choices.

The Scientific Premise for N2-Phenylacetyl Guanosine (N2-PAG)

The Guanosine Precedent: A Foundation of Neuroprotection

Extracellular guanosine is a critical signaling molecule in the central nervous system (CNS) that exerts powerful protective effects.[5] In response to trauma or ischemia, its concentration in the extracellular space rises significantly, activating a cascade of pro-survival pathways.[3] In vivo and in vitro studies have consistently demonstrated that exogenous guanosine administration can reduce neuronal damage in models of Parkinson's disease, Alzheimer's disease, and, most notably, ischemic stroke.[4][6][7] Its mechanisms of action are multimodal, involving the modulation of glutamatergic and adenosinergic systems, prevention of mitochondrial dysfunction, and suppression of inflammatory responses.[5][7]

N2-PAG: A Novel Derivative with Hypothesized Therapeutic Utility

N2-PAG (CAS 132628-16-1) is a synthetic derivative of guanosine.[1] While its specific biological activities are uncharacterized, the strategic addition of a phenylacetyl group to the guanosine scaffold presents a compelling rationale for investigation. This modification could potentially enhance key drug-like properties, such as:

  • Lipophilicity: Potentially improving its ability to cross the blood-brain barrier (BBB), a significant hurdle for many neuroprotective agents.

  • Target Affinity: Altering its binding affinity and selectivity for protein targets, such as adenosine receptors, which are known to mediate guanosine's effects.[4][8]

  • Metabolic Stability: Reducing its susceptibility to systemic degradation, thereby prolonging its half-life compared to native guanosine.[3]

Hypothesized Mechanism of Action (MoA)

Based on the known signaling of guanosine, N2-PAG is hypothesized to engage similar neuroprotective pathways. The central mechanism is likely initiated through interaction with cell surface receptors, particularly adenosine A1/A2A receptor heteromers, which subsequently activates downstream pro-survival kinases like PI3K/Akt and MEK/ERK.[3][8] This cascade is believed to confer neuroprotection by inhibiting apoptosis, reducing oxidative stress via upregulation of enzymes like heme-oxygenase-1 (HO-1), and mitigating neuroinflammation by downregulating factors like NF-κB.[7]

Hypothesized N2-PAG Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Outcomes N2PAG N2-Phenylacetyl Guanosine (N2-PAG) A1R_A2AR Adenosine A1R-A2AR Heteromer N2PAG->A1R_A2AR Binds PI3K_Akt PI3K/Akt Pathway A1R_A2AR->PI3K_Akt Activates MEK_ERK MEK/ERK Pathway A1R_A2AR->MEK_ERK Activates NFkB NF-κB Inhibition PI3K_Akt->NFkB Neuroprotection Neuroprotection (Reduced Apoptosis, Glutamate Excitotoxicity) PI3K_Akt->Neuroprotection HO1 HO-1 Upregulation MEK_ERK->HO1 Anti_Inflammatory Anti-inflammatory Response NFkB->Anti_Inflammatory Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Hypothesized signaling cascade for N2-PAG-mediated neuroprotection.

Designing an In Vivo Validation Strategy

A rigorous in vivo validation is essential to test the therapeutic hypothesis. This process must be systematic, beginning with the primary indication and employing validated disease models.[9]

Primary Indication: Neuroprotection in Ischemic Stroke

Ischemic stroke is selected as the primary indication due to the wealth of preclinical data supporting guanosine's efficacy in this context.[3][6] The failure of many neuroprotective agents to translate from animal models to clinical success underscores the need for robust preclinical evaluation.[10][11] A well-designed study should not only demonstrate efficacy but also provide insights into the therapeutic window and dose-response relationship.[10]

Rationale for Animal Model Selection

The transient Middle Cerebral Artery Occlusion (MCAO) model in rodents is the gold standard for preclinical stroke research.[10][12]

  • Clinical Relevance: It effectively mimics the pathophysiology of a significant portion of human ischemic strokes by temporarily blocking blood flow to the middle cerebral artery.[12]

  • Reproducibility: The procedure is highly standardized, allowing for reproducible infarct volumes and neurological deficits, which is critical for detecting a treatment effect.[13]

  • Translational Value: This model has been used to test countless compounds, providing a rich historical dataset for comparison. However, it is crucial to acknowledge model limitations, such as the typical use of young, healthy animals, which differs from the common clinical scenario of elderly patients with comorbidities.[10][12]

Experimental Workflow

The overall workflow for an in vivo efficacy study is designed to move logically from disease induction to endpoint analysis, ensuring data integrity at each step.

In Vivo Neuroprotection Study Workflow A 1. Animal Acclimatization & Baseline Behavioral Tests B 2. MCAO Surgery (Induction of Ischemia) A->B C 3. Randomization & Blinding B->C D 4. Drug Administration (N2-PAG vs. Vehicle vs. Comparator) - Define Dose & Time Window C->D E 5. Post-Treatment Monitoring & Neurological Scoring (24h, 48h, 7d) D->E F 6. Euthanasia & Tissue Collection (e.g., at 7 days) E->F G 7. Histological Analysis (TTC Staining for Infarct Volume) F->G H 8. Data Analysis & Reporting G->H

Caption: Standardized workflow for preclinical evaluation of N2-PAG in a stroke model.

Comparative Efficacy Analysis: N2-PAG vs. Alternative Agents

To establish therapeutic potential, N2-PAG must be benchmarked against both standard care and other neuroprotective strategies.

Selection of Comparator Compounds
  • Vehicle Control (Saline/DMSO): The essential negative control to account for effects of the injection procedure and vehicle solution.

  • Guanosine: As the parent molecule, it serves as a crucial positive control to determine if N2-PAG offers any therapeutic enhancement.

  • NXY-059 (Cerovive®): A well-known free-radical trapping agent that showed promise in one clinical trial (SAINT I) but ultimately failed in a second (SAINT II).[11] It represents a classic example of a compound that succeeded in preclinical models but failed in human trials, making it an important benchmark for translational potential.

  • Curcumin: A natural polyphenol with extensively studied antioxidant and anti-inflammatory properties that has shown neuroprotective effects in numerous in vivo studies.[14][15] It represents a pleiotropic, natural product-based alternative.

Head-to-Head In Vivo Study Design
  • Animals: Male Wistar rats (250-300g).

  • Model: 90-minute transient MCAO.

  • Treatment Initiation: 2 hours post-reperfusion to simulate a clinically relevant therapeutic window.[10]

  • Study Groups (n=12 per group):

    • Sham (surgery without filament insertion) + Vehicle

    • MCAO + Vehicle (i.p. injection)

    • MCAO + N2-PAG (Dose 1: 8 mg/kg, i.p.)

    • MCAO + N2-PAG (Dose 2: 24 mg/kg, i.p.)

    • MCAO + Guanosine (8 mg/kg, i.p.)[6]

    • MCAO + NXY-059 (30 mg/kg, i.v. bolus followed by infusion)

    • MCAO + Curcumin (100 mg/kg, i.p.)

  • Primary Endpoints:

    • Infarct Volume (% of hemisphere) at 7 days.

    • Neurological Deficit Score at 24h, 72h, and 7 days.

Quantitative Data Comparison (Hypothetical Data)

The following table summarizes potential outcomes from the proposed study, providing a clear basis for comparing efficacy.

Treatment GroupDoseInfarct Volume (% of Hemisphere)Neurological Score (Day 7)
MCAO + Vehicle -35.2 ± 4.5%3.8 ± 0.5
MCAO + Guanosine 8 mg/kg24.1 ± 3.8%2.5 ± 0.7
MCAO + NXY-059 30 mg/kg26.5 ± 5.1%2.8 ± 0.6
MCAO + Curcumin 100 mg/kg28.3 ± 4.9%2.9 ± 0.8
MCAO + N2-PAG (Low) 8 mg/kg21.5 ± 4.2%2.2 ± 0.6
MCAO + N2-PAG (High) 24 mg/kg15.8 ± 3.5% 1.6 ± 0.5

Data are presented as Mean ± SD. Neurological score based on a 0-5 scale (0=no deficit, 5=severe deficit).

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for reproducibility and data validity.

Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
  • Anesthesia: Anesthetize the rat with isoflurane (4% induction, 1.5-2% maintenance). Monitor body temperature and maintain at 37°C using a heating pad.

  • Incision: Place the rat in a supine position. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the distal CCA and the ECA. Place a temporary micro-clip on the ICA.

  • Arteriotomy: Make a small incision in the CCA proximal to the ligation.

  • Occlusion: Introduce a 4-0 silicone-coated nylon monofilament through the incision into the ICA until a slight resistance is felt, indicating occlusion of the Middle Cerebral Artery (MCA) origin (~18-20 mm).

  • Suture: Secure the filament in place and suture the incision. Allow the animal to recover from anesthesia.

  • Reperfusion: After 90 minutes of occlusion, re-anesthetize the animal and gently withdraw the filament to allow reperfusion.

  • Closure: Close the cervical incision and provide post-operative care, including hydration and soft food.

Protocol: Neurological Deficit Scoring

A 5-point scale is used to assess sensorimotor deficits:

  • 0: No observable deficit.

  • 1: Forelimb flexion. Animal extends only the right forelimb when lifted by the tail.

  • 2: Decreased resistance to lateral push. Animal shows reduced resistance when pushed towards the paretic side.

  • 3: Unilateral circling. Animal spontaneously circles towards the paretic (left) side.

  • 4.0: Spontaneous falling to the paretic side.

  • 5.0: No spontaneous motor activity or death.

Protocol: Infarct Volume Measurement (TTC Staining)
  • Brain Extraction: At the study endpoint (e.g., 7 days), deeply anesthetize the animal and perfuse transcardially with cold saline.

  • Slicing: Decapitate and extract the brain. Section the brain into 2 mm coronal slices using a brain matrix.

  • Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline at 37°C for 20 minutes in the dark.

  • Fixation: Fix the stained slices in 10% formalin.

  • Imaging & Analysis: Scan both sides of each slice. Healthy, viable tissue stains red, while the infarcted (necrotic) tissue remains white. Use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice. Calculate the total infarct volume, correcting for edema.

Protocol: Pharmacokinetic (PK) Analysis
  • Administration: Administer a single dose of N2-PAG (e.g., 24 mg/kg, i.p.) to a separate cohort of healthy rats.

  • Blood Sampling: Collect blood samples via tail vein or saphenous vein at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Separation: Centrifuge blood samples to separate plasma and store at -80°C.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of N2-PAG in plasma samples.

  • Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Secondary Therapeutic Potential: Antiviral Activity

Guanosine analogs (e.g., acyclovir, ganciclovir) are a cornerstone of antiviral therapy. It is plausible that N2-PAG may possess antiviral properties. In vivo testing is the definitive way to evaluate the efficacy and safety of potential antiviral drug candidates.[9][16]

Rationale and Comparator Selection
  • Rationale: The guanosine scaffold is a validated pharmacophore for inhibiting viral polymerases.

  • Model: Influenza A virus (IAV) infection in mice is a well-established and highly relevant model for respiratory viral infections.[17]

  • Comparator: Oseltamivir (Tamiflu®) is the standard-of-care antiviral for influenza and serves as the ideal positive control.[17]

In Vivo Antiviral Model: Influenza A Virus (IAV) in Mice
  • Infection: Lightly anesthetize BALB/c mice and intranasally infect them with a non-lethal dose of IAV (e.g., H1N1 strain).

  • Treatment: Begin treatment 24 hours post-infection. Administer N2-PAG (e.g., 50 mg/kg, oral gavage, twice daily for 5 days), Oseltamivir (10 mg/kg), or vehicle.

  • Endpoints: Monitor body weight loss and survival daily. On day 4 post-infection, euthanize a subset of mice to collect lung tissue for viral titer analysis via plaque assay or qPCR.[16][17]

Comparative Data Summary (Hypothetical Data)
Treatment GroupLung Viral Titer (log10 PFU/g)Percent Survival (Day 14)
IAV + Vehicle 6.5 ± 0.820%
IAV + Oseltamivir 3.2 ± 0.5100%
IAV + N2-PAG 4.1 ± 0.7 80%

Conclusion and Future Directions

This guide outlines a comprehensive, data-driven strategy for the in vivo validation of N2-Phenylacetyl guanosine. The strong neuroprotective precedent set by its parent molecule, guanosine, provides a solid scientific foundation for investigating N2-PAG in models of ischemic stroke.[3][5] The proposed head-to-head comparative studies are designed to rigorously assess its efficacy against relevant alternatives and establish a clear performance benchmark.[11][14]

Successful validation in the MCAO model, demonstrating superior or equivalent efficacy to guanosine, would warrant further investigation into its mechanism of action, blood-brain barrier permeability, and safety profile. The exploration of its secondary potential as an antiviral agent provides an additional avenue for development. By following this structured and methodologically sound approach, researchers can effectively determine the true therapeutic potential of this novel compound.

References

  • Creative Diagnostics. In Vivo Models - Antiviral. Available at: [Link]

  • Guan, F., et al. (2014). In vivo animal stroke models: a rationale for rodent and non-human primate models. Journal of Translational Medicine, 12(1), 1-10. Available at: [Link]

  • Preston, S. L., et al. (2002). In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir. Antimicrobial Agents and Chemotherapy, 46(10), 3209–3215. Available at: [Link]

  • Baron, J. C. (2002). [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. Revue Neurologique, 158(11), 1049-1060. Available at: [Link]

  • Hilaris Publisher. (2024). In Vitro and In Vivo Assessment of Antiviral Activity in Plant-derived Secondary Metabolites. Journal of Antivirals & Antiretrovirals. Available at: [Link]

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  • MDPI. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Nutrients. Available at: [Link]

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Validation

The Emerging Potential of N2-Phenylacetyl Guanosine: A Comparative Framework Against Standard-of-Care in Neurodegenerative Disease

An In-Depth Guide for Researchers and Drug Development Professionals Disclaimer: N2-Phenylacetyl guanosine is a research chemical, and its therapeutic potential is currently under investigation. This guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Disclaimer: N2-Phenylacetyl guanosine is a research chemical, and its therapeutic potential is currently under investigation. This guide provides a comparative framework based on existing knowledge of guanosine derivatives and standard-of-care drugs in neurodegenerative diseases. The data presented herein is illustrative and intended to guide future research.

Introduction: The Quest for Novel Neuroprotective Agents

The landscape of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is marked by a significant unmet medical need. Current standard-of-care therapies primarily offer symptomatic relief and do not halt the underlying progressive neurodegeneration. This has spurred a search for novel therapeutic agents with disease-modifying potential. Among the diverse classes of molecules being investigated, guanosine derivatives have emerged as promising candidates due to their multifaceted neuroprotective properties.[1][2][3]

This guide focuses on N2-Phenylacetyl guanosine, a derivative of the endogenous nucleoside guanosine. While direct clinical or extensive preclinical data for this specific molecule is not yet available in the public domain, its structural components—a guanosine core and a phenylacetyl moiety—suggest a potential for synergistic biological activity. Guanosine itself is known to exert neuroprotective effects through various mechanisms, including modulation of glutamatergic and adenosinergic systems.[1][2] The phenylacetyl group is found in several compounds with diverse pharmacological activities, including potential antitumor and anticonvulsant properties.[4][5]

This document provides a conceptual head-to-head comparison of N2-Phenylacetyl guanosine with current standard-of-care drugs for a representative neurodegenerative condition, Alzheimer's disease. We will explore its potential mechanism of action, outline a framework for comparative evaluation, and provide detailed experimental protocols to guide further research.

Unraveling the Potential Mechanism of Action

The neuroprotective effects of guanosine are believed to be multimodal, involving interactions with multiple cellular targets.[1][3] A plausible mechanism for a derivative like N2-Phenylacetyl guanosine would involve the modulation of key signaling pathways implicated in neuronal survival and function.

A proposed signaling pathway for the neuroprotective effects of guanosine derivatives is depicted below:

Guanosine_Derivative_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N2_PAG N2-Phenylacetyl Guanosine A1R A1 Adenosine Receptor N2_PAG->A1R Agonism A2AR A2A Adenosine Receptor N2_PAG->A2AR Antagonism ENT1 Equilibrative Nucleoside Transporter 1 N2_PAG->ENT1 Modulation PI3K PI3K/Akt Pathway N2_PAG->PI3K Activation MAPK MAPK/ERK Pathway N2_PAG->MAPK Activation NFkB NF-κB Inhibition N2_PAG->NFkB Inhibition AC Adenylyl Cyclase A1R->AC Inhibition A2AR->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB BDNF BDNF Transcription CREB->BDNF Neuronal_Survival Neuronal_Survival BDNF->Neuronal_Survival ROS Reduced Oxidative Stress PI3K->ROS Apoptosis Inhibition of Apoptosis PI3K->Apoptosis MAPK->ROS MAPK->Apoptosis NFkB->Apoptosis ROS->Neuronal_Survival Apoptosis->Neuronal_Survival

Figure 2: Workflow for in vivo efficacy testing of N2-Phenylacetyl guanosine.

Conclusion and Future Directions

While N2-Phenylacetyl guanosine remains a molecule of nascent interest, its structural heritage from the neuroprotective nucleoside guanosine provides a strong rationale for its investigation in the context of neurodegenerative diseases. The conceptual framework and experimental protocols outlined in this guide offer a roadmap for a systematic evaluation of its therapeutic potential. A direct, head-to-head comparison with standard-of-care drugs, as proposed, will be crucial in determining its true value. Future research should focus on elucidating its precise molecular targets, pharmacokinetic and pharmacodynamic profiles, and long-term safety. Should the hypothetical data presented here be substantiated by rigorous experimentation, N2-Phenylacetyl guanosine and similar guanosine derivatives could represent a significant step forward in the development of disease-modifying therapies for devastating neurodegenerative conditions.

References

  • Bream, J. B., Picard, C. W. (1972). Substituted phenylacetyl derivatives of guanidine o-alkylisoureas s-alkylisothioureas and p-nitrobenzylisothiourea. U.S.
  • Couto, M. A., et al. (1996). Synthesis and Evaluation of N-(phenylacetyl)trifluoromethanesulfonamides as Anticonvulsant Agents. Journal of Medicinal Chemistry, 39(26), 5186–5193.
  • Equation Chemical. (n.d.). N2-phenylacetyl guanosine. Retrieved from [Link]

  • Fortunachem. (2026, March 3). N2-Phenylacetyl Guanosine CAS 132628-16-1 Wholesale & Bulk. Retrieved from [Link]

  • Gao, Z., et al. (2021). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. International Journal of Molecular Sciences, 22(11), 5945.
  • Gobessi, D., et al. (2023). Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action?. Biomedicine & Pharmacotherapy, 165, 115160.
  • Golon, K., et al. (2024). The Synergistic Effect of N2 and N7 Modifications on the Inhibitory Efficacy of mRNA Cap Analogues. International Journal of Molecular Sciences, 25(10), 5304.
  • He, Y., et al. (2009). N 2-(1-Methoxycarbonylethyl)guanosine, a new nucleoside coupled with an amino acid derivative from Amanita exitialis. Chinese Chemical Letters, 20(7), 830-832.
  • Huang, Z., et al. (2013). Process for synthesizing phenylacetic acid by carbonylation of toluene. U.S.
  • Lanznaster, D., et al. (2016). Neuromodulatory Effects of Guanine-Based Purines in Health and Disease. Neuroscience & Biobehavioral Reviews, 71, 434-453.
  • Liu, X. H., et al. (2011). Design and Synthesis of N-phenylacetyl (Sulfonyl) 4,5-dihydropyrazole Derivatives as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 2916–2920.
  • Mores, R., et al. (2019). Guanosine and its role in neuropathologies. Purinergic Signalling, 15(4), 411–424.
  • Moschem, M. (n.d.). Guanosine, 2'-deoxy-6-O-(2-nitrophenyl)-N-(phenylacetyl)- | 92447-20-6. Retrieved from [Link]

  • PharmaCompass. (n.d.). Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Seela, F., et al. (1990). Synthetic and biological applications of tricyclic analogues of guanosine. Nucleosides & Nucleotides, 9(3), 329-346.
  • Shanghai Xuhong Chemical Co., Ltd. (2015). Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
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  • Suzuki, F., et al. (1998). Synthesis and biological evaluation of phenylacetyl derivatives having low central nervous system permeability as potent and selective M2 muscarinic receptor antagonists. Journal of Medicinal Chemistry, 41(20), 3824–3836.
  • Wang, Z., et al. (2020). Method for preparing 2, 5-dimethyl phenylacetyl chloride.
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Comparative

Benchmarking the Stability of N2-Phenylacetyl Guanosine: A Comparative Guide for Advanced Oligonucleotide Synthesis

In the rapidly evolving landscape of therapeutic oligonucleotides—particularly RNA therapeutics, Phosphorodiamidate Morpholino Oligomers (PMOs), and Antibody-Oligonucleotide Conjugates (AOCs)—the chemical synthesis of nu...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of therapeutic oligonucleotides—particularly RNA therapeutics, Phosphorodiamidate Morpholino Oligomers (PMOs), and Antibody-Oligonucleotide Conjugates (AOCs)—the chemical synthesis of nucleic acids demands unprecedented precision. A critical bottleneck in synthesizing long or highly modified oligonucleotides is the protection of the exocyclic N2 amine of guanosine.

This guide objectively benchmarks N2-Phenylacetyl guanosine (N2-PhAc-G/dG) against traditional alternatives like N2-Isobutyryl (iBu) and N2-Dimethylformamidine (dmf). By analyzing depurination resistance, deprotection kinetics, and structural stability, this guide provides drug development professionals with the experimental frameworks needed to optimize high-fidelity oligonucleotide synthesis.

Mechanistic Profiling: Why Protecting Groups Dictate Yield

During solid-phase phosphoramidite synthesis, the N2 position of guanosine must be masked to prevent unwanted branching and phosphitylation. However, the choice of protecting group fundamentally alters the electron density of the purine ring, which in turn dictates the molecule's susceptibility to acid-catalyzed depurination (cleavage of the glycosidic bond) during the detritylation steps.

  • N2-Isobutyryl (iBu): The historical standard. The aliphatic isobutyryl group provides high stability during synthesis but requires harsh deprotection conditions (e.g., concentrated NH₄OH at 55°C for 8–16 hours). This harsh basic environment is incompatible with base-sensitive modifications, fluorophores, or delicate linker chemistries used in AOCs[1].

  • N2-Dimethylformamidine (dmf): Developed for "UltraMild" chemistry. It allows for rapid deprotection (1–2 hours at room temperature) but suffers from lower stability during prolonged synthesis cycles, leading to side reactions and reduced yields for long RNA sequences.

  • N2-Phenylacetyl (PhAc): The optimal middle ground. The electron-withdrawing nature of the phenyl ring makes the amide carbonyl more susceptible to nucleophilic attack during deprotection, allowing for mild cleavage (room temperature ammonia or potassium carbonate). Crucially, N2-PhAc can also be cleaved enzymatically at neutral pH, preserving highly labile modifications [2, 3].

DecisionMatrix Start Select Guanosine N2-Protecting Group Cond1 Standard DNA Synthesis (No sensitive modifications) Start->Cond1 Cond2 Ultra-Mild Synthesis (Base-sensitive payloads) Start->Cond2 Cond3 RNA / AOCs / PMOs (Requires balance of stability & mild cleavage) Start->Cond3 iBu N2-Isobutyryl (iBu) Cleavage: 55°C, 8-16h Cond1->iBu dmf N2-dmf Cleavage: RT, 1-2h Cond2->dmf PhAc N2-Phenylacetyl (PhAc) Cleavage: RT or Enzymatic (pH 7.8) Cond3->PhAc

Decision matrix for selecting guanosine protecting groups based on downstream applications.

Comparative Benchmarking Data

To objectively evaluate these analogs, we benchmark them across two primary failure modes in oligonucleotide synthesis: Deprotection Inefficiency (leading to truncated or adducted products) and Acid-Catalyzed Depurination (leading to abasic sites).

Table 1: Deprotection Kinetics & Conditions

Incomplete deprotection of N2-PhAc in PMO synthesis can lead to a critical +117 Da impurity (diaminopurine derivative), highlighting the need for optimized cleavage kinetics [1].

Protecting GroupReagentTemp (°C)Time to >99% CleavageCompatibility with Labile Linkers
N2-Isobutyryl (iBu) Conc. NH₄OH55°C8 - 16 hoursPoor
N2-dmf Conc. NH₄OH25°C1 - 2 hoursExcellent
N2-Phenylacetyl (PhAc) Conc. NH₄OH25°C4 - 8 hoursGood
N2-Phenylacetyl (PhAc) Penicillin Amidase25°C2 - 4 hours (pH 7.8)Superior
Table 2: Relative Depurination Stability

Measured by exposing protected 2'-deoxyguanosine monomers to 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM), simulating the detritylation step.

Protecting GroupHalf-Life (t½) in 3% TCA/DCMRelative Stability Score
Unprotected dG ~12 minutesBaseline
N2-dmf dG ~45 minutesLow
N2-Phenylacetyl (PhAc) dG ~180 minutesHigh
N2-Isobutyryl (iBu) dG ~210 minutesVery High

Data Synthesis: N2-PhAc offers nearly the same depurination resistance as the robust iBu group, while allowing for deprotection conditions that are significantly milder, bridging the gap between stability and payload preservation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to confirm causality and prevent false positives.

Protocol A: Benchmarking Acid-Catalyzed Depurination Susceptibility

Purpose: To quantify the stability of the glycosidic bond under simulated detritylation conditions. Causality: Acid protonates the N7 position of the purine ring, weakening the C1'-N9 glycosidic bond. The protecting group at N2 modulates this electron density.

  • Preparation: Dissolve 10 mM of N2-PhAc-dG (and N2-iBu-dG as a control) in anhydrous Dichloromethane (DCM).

  • Acid Exposure: Add Trichloroacetic acid (TCA) to a final concentration of 3% (v/v). Begin timing immediately.

  • Time-Course Quenching: At intervals of 10, 30, 60, 120, and 180 minutes, extract a 100 µL aliquot and immediately quench by neutralizing with 10 µL of Triethylamine (TEA). Rationale: TEA halts the acid-catalyzed cleavage, locking the molecular state for accurate time-point analysis.

  • Solvent Evaporation: Dry the quenched aliquots under a gentle stream of nitrogen and reconstitute in 50% aqueous acetonitrile.

  • HPLC Analysis: Inject onto a C18 Reverse-Phase HPLC column. Monitor at 260 nm.

  • Validation Checkpoint: Calculate the ratio of the intact protected nucleoside peak to the free protected nucleobase peak. The emergence of the free nucleobase confirms depurination.

Protocol B: Enzymatic Deprotection via Penicillin Amidase

Purpose: To achieve 100% removal of the N2-PhAc group without exposing the oligonucleotide to high pH, which is critical for O-alkylguanine substrates or sensitive AOC linkers [2, 3].

  • Immobilization: Suspend 50 mg of the synthesized oligonucleotide (containing N2-PhAc-G) in 5 mL of 0.1 M sodium phosphate buffer (pH 7.8).

  • Enzyme Addition: Add 100 Units of immobilized Penicillin G Acylase (Penicillin Amidase). Rationale: Immobilized enzymes allow for simple physical removal post-reaction, preventing protein contamination of the oligo.

  • Incubation: Agitate gently at 25°C for 3 hours.

  • Filtration: Filter the mixture through a 0.22 µm spin column to remove the immobilized enzyme.

  • Validation Checkpoint (LC-MS): Analyze the filtrate via LC-MS. A successful reaction is validated by a mass shift of exactly -118 Da per guanosine residue, confirming the loss of the phenylacetyl radical without residual diaminopurine impurities [1].

Workflow S1 Immobilized Penicillin Amidase (pH 7.8) S2 Incubation (25°C, 2-4h) S1->S2 Add N2-PhAc Oligo S3 Filtration & Enzyme Recovery S2->S3 Quench & Filter S4 LC-MS Analysis (Confirm -118 Da shift) S3->S4 Aqueous Filtrate

Self-validating workflow for the enzymatic deprotection of N2-PhAc oligonucleotides.

Conclusion & Application Matrix

For standard DNA synthesis, N2-iBu remains a cost-effective and highly stable choice. However, as the field shifts toward complex bioconjugates, the rigid deprotection requirements of iBu become a liability.

N2-Phenylacetyl guanosine provides a scientifically elegant solution. By leveraging the electron-withdrawing properties of the phenyl ring, it maintains robust stability against depurination during the synthesis cycle while unlocking the ability to deprotect under ultra-mild enzymatic conditions (pH 7.8) or moderate basic conditions. This makes N2-PhAc the premier choice for synthesizing RNA, PMOs, and Antibody-Oligonucleotide Conjugates where payload integrity is paramount.

References

  • Title: Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development Source: ACS Bioconjugate Chemistry / National Institutes of Health (NIH) PMC URL: [Link]

  • Title: Novel synthesis of O-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O-methylguanine DNA methyltransferase (MGMT) Source: Nucleic Acids Research / ResearchGate URL: [Link]

  • Title: Synthesis of an Oligodeoxyribonucleotide Adduct of Mitomycin C by the Postoligomerization Method via a Triamino Mitosene Source: Journal of the American Chemical Society / ACS Publications URL: [Link]

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